2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-tert-butyl-5-chloro-1,1-dioxo-1,2-thiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO3S/c1-7(2,3)9-6(10)4-5(8)13(9,11)12/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIHMBJTRYBOCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C=C(S1(=O)=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619285 | |
| Record name | 2-tert-Butyl-5-chloro-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850314-47-5 | |
| Record name | 2-tert-Butyl-5-chloro-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-butyl-5-chloro-2,3-dihydro-1lambda6,2-thiazole-1,1,3-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one
An in-depth technical guide on the synthesis of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one is not available in the public domain. The synthesis of this specific chemical compound is not well-documented in readily accessible scientific literature or patents.
While general synthetic routes for related compounds, such as saccharin and other isothiazolinone derivatives, are known, a detailed, validated experimental protocol for this compound could not be located. The likely synthetic pathway would involve the preparation of a precursor, 2-tert-butyl-5-chloroisothiazol-3(2H)-one, followed by its oxidation to the final 1,1-dioxide product. However, specific reaction conditions, quantitative data, and detailed experimental procedures for these steps are not publicly available.
Therefore, it is not possible to provide the requested in-depth technical guide, including data tables and experimental protocols, for the synthesis of this compound. The visualization of signaling pathways and experimental workflows is also not feasible due to the lack of established and documented procedures.
An In-depth Technical Guide on the Chemical Properties of N-tert-butyl Chlorinated Isothiazolinone Dioxide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and chemical databases lack comprehensive, specific data on the chemical properties, synthesis, and biological activity of N-tert-butyl-4-chloro-1,2-thiazol-3-one 1,1-dioxide (CAS 850314-47-5). This guide provides an in-depth overview based on available information for the general class of isothiazolinones and closely related analogs to infer the probable characteristics of the target compound.
Introduction
Isothiazolinones are a class of heterocyclic organic compounds widely recognized for their potent biocidal properties. They are utilized as preservatives and antimicrobial agents in a vast array of industrial and consumer products. The introduction of a chlorine atom and the oxidation of the sulfur atom to a dioxide in the isothiazolinone ring, coupled with an N-tert-butyl substituent, are expected to modulate the compound's electrophilicity, stability, and biological activity. This technical guide aims to consolidate the available chemical and biological data pertinent to N-tert-butyl chlorinated isothiazolinone dioxide and its structural relatives to support research and development efforts.
Chemical Identity and Physicochemical Properties
The target compound, N-tert-butyl-4-chloro-1,2-thiazol-3-one 1,1-dioxide, also known as 2-tert-butyl-5-chloro-isothiazol-3(2H)-one 1,1-dioxide, is a derivative of the isothiazolinone core structure. While experimental data for this specific molecule is scarce, some basic properties have been reported or predicted.
Table 1: Physicochemical Properties of N-tert-butyl-4-chloro-1,2-thiazol-3-one 1,1-dioxide and Related Compounds
| Property | N-tert-butyl-4-chloro-1,2-thiazol-3-one 1,1-dioxide (Predicted/Reported) | 5-Chloro-2-methyl-4-isothiazolin-3-one (Experimental)[1] |
| CAS Number | 850314-47-5[2][3] | 26172-55-4[1] |
| Molecular Formula | C₇H₁₀ClNO₃S[2][3] | C₄H₄ClNOS[1] |
| Molecular Weight | 223.68 g/mol [2] | 149.60 g/mol [1] |
| Physical Form | White powder[2] | Crystals[1] |
| Melting Point | Not available | 54-55 °C[1] |
| Boiling Point | 298.3 ± 50.0 °C (Predicted)[2] | Not available |
| Density | 1.44 ± 0.1 g/cm³ (Predicted)[2] | 1.256 - 1.296 g/mL (for a mixture)[1] |
| Solubility | Not available | Infinite in water[1] |
Synthesis
A specific, detailed experimental protocol for the synthesis of N-tert-butyl-4-chloro-1,2-thiazol-3-one 1,1-dioxide is not publicly available. However, the general synthesis of isothiazolinones typically involves the cyclization of 3-mercaptopropanamides. The synthesis of the target compound would likely proceed through a multi-step process involving the formation of an N-tert-butyl-3-mercaptopropanamide, followed by chlorination and cyclization, and a final oxidation step to form the dioxide.
Experimental Protocol: General Synthesis of 5-Chloro-2-methyl-4-isothiazolin-3-one (Illustrative)
This protocol is for a related compound and is provided for illustrative purposes.
-
Reaction: N-methyl-3-mercaptopropionamide is reacted with a chlorinating agent, such as sulfuryl chloride or chlorine gas, in an appropriate organic solvent.
-
Procedure: A solution of N-methyl-3-mercaptopropionamide in a suitable solvent (e.g., butyl acetate) is slowly added to a cooled solution of the chlorinating agent in a different organic solvent. The reaction temperature is maintained between 5 to 20°C.
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Work-up: After the reaction is complete, the mixture is stirred and then allowed to stand. The product mixture can be isolated by centrifugation.
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Purification: The resulting crystals are analyzed by HPLC to determine the composition of the product mixture, which typically contains 2-methyl-4-isothiazolin-3-one and 5-chloro-2-methyl-4-isothiazolin-3-one.
Spectroscopic Data
Detailed spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for N-tert-butyl-4-chloro-1,2-thiazol-3-one 1,1-dioxide are not available in the public domain. For reference, the expected spectral features are discussed based on the known spectra of related compounds.
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¹H NMR: The spectrum would be expected to show a singlet for the tert-butyl protons at approximately 1.3-1.5 ppm and a singlet for the vinyl proton on the isothiazolinone ring.
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¹³C NMR: The spectrum should display signals for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon, and the two sp² carbons of the heterocyclic ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and sulfonyl groups.
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IR Spectroscopy: Key absorption bands would be expected for the carbonyl group (C=O) around 1680-1720 cm⁻¹, and strong bands for the sulfonyl group (O=S=O) in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of the tert-butyl group and other fragments from the heterocyclic ring.
Reactivity and Mechanism of Action
The biological activity of isothiazolinones is attributed to their electrophilic nature, which allows them to react with nucleophilic residues in biological macromolecules, particularly the thiol groups of cysteine residues in enzymes.
The proposed mechanism of action involves a two-step process:
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Rapid Inhibition: Initial, rapid inhibition of microbial growth and metabolism occurs through the disruption of key metabolic pathways that rely on dehydrogenase enzymes.
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Irreversible Damage: This is followed by irreversible cell damage leading to a loss of viability.
The reaction with thiols is believed to proceed via the formation of a disulfide bond, which can lead to subsequent ring opening of the isothiazolinone. The presence of the dioxide group in the target molecule is expected to increase the electrophilicity of the sulfur atom and potentially alter the reactivity profile compared to non-oxidized isothiazolinones. Studies on related 5-chloroisothiazolone-1-oxides have shown that they can act as enzyme inhibitors, for example, against the PCAF histone acetyltransferase.
Biological Activity
Isothiazolinones are known for their broad-spectrum antimicrobial activity against bacteria, fungi, and algae. The specific activity of N-tert-butyl-4-chloro-1,2-thiazol-3-one 1,1-dioxide has not been extensively reported. However, studies on analogous compounds provide an indication of their potential biological effects.
Table 2: Antimicrobial Activity of Related Isothiazolinone Compounds
| Compound | Organism | Activity Metric | Value |
| 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) | Escherichia coli | MIC | 0.1-0.5 µg/mL |
| 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) | Schizosaccharomyces pombe | MIC | 0.1-0.5 µg/mL |
| 2-n-Octyl-4-isothiazolin-3-one (OIT) | Candida albicans | MIC | 2.5 µg/mL |
| 5-chloroisothiazolone with N-(4-chlorophenyl) substitution | E. coli BL21 (NDM-1) | MIC | < 0.032 µg/mL[4] |
It is important to note that the biological activity of isothiazolinones can be influenced by the substituents on the nitrogen and at other positions of the ring. The dioxide group may also affect the potency and spectrum of activity. For instance, some studies have indicated that 5-chloroisothiazolone-1-oxides exhibit lower cytotoxicity against human cell lines compared to their non-oxidized counterparts.
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Microdilution Method
This is a general protocol for assessing antimicrobial activity.
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Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, microbial inoculum, test compound stock solution.
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Procedure:
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A serial two-fold dilution of the test compound is prepared in the appropriate growth medium in the wells of a 96-well plate.
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Each well is inoculated with a standardized suspension of the test microorganism.
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Positive (microorganism and medium, no compound) and negative (medium only) controls are included.
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The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours).
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The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
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Conclusion
N-tert-butyl-4-chloro-1,2-thiazol-3-one 1,1-dioxide belongs to a class of compounds with significant potential as antimicrobial agents. While specific experimental data for this molecule is limited, the known chemistry and biology of related isothiazolinones provide a strong foundation for understanding its properties. The presence of the N-tert-butyl group, the chlorine atom, and the dioxide functionality are all expected to play a crucial role in defining its reactivity, stability, and biological efficacy. Further research is warranted to fully characterize this compound and explore its potential applications in drug development and other fields. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate such future investigations.
References
- 1. 5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-TERT-BUTYL-5-CHLORO-ISOTHIAZOL-3-ONE | 850314-47-5 [chemicalbook.com]
- 3. 2-tert-Butyl-5-chloro-isothiazol-3-one | CAS#:850314-47-5 | Chemsrc [chemsrc.com]
- 4. Identification of isothiazolones analogues as potent bactericidal agents against antibiotic resistant CRE and MRSA strains - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Characterization of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one (CAS 850314-47-5). Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of available physical data and predicted spectroscopic values to serve as a reference for researchers. Detailed, standardized experimental protocols for obtaining Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data are provided. Furthermore, this guide includes workflow diagrams generated using Graphviz to illustrate the synthesis and analytical characterization processes for this class of compounds.
Introduction
This compound is a heterocyclic compound belonging to the isothiazolone class. The presence of a sulfonyl group (1,1-dioxo), a chlorine atom, and a bulky tert-butyl group suggests its potential utility in various chemical and pharmaceutical applications. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and elucidation of its role in chemical reactions and biological systems. This guide aims to provide a foundational set of data and methodologies to facilitate further research and development involving this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 850314-47-5 | [1][2] |
| Molecular Formula | C₇H₁₀ClNO₃S | [1][2] |
| Molecular Weight | 223.68 g/mol | [1][2] |
| Appearance | White to yellow solid | [3] |
| Purity | Typically ≥95% | [4] |
| Storage | Inert atmosphere, 2-8°C |
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Amide carbonyl) | 1680 - 1720 | Strong |
| SO₂ (Sulfonyl) - Asymmetric Stretch | 1330 - 1370 | Strong |
| SO₂ (Sulfonyl) - Symmetric Stretch | 1140 - 1180 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Cl Stretch | 600 - 800 | Medium-Strong |
| C-H (tert-butyl) Stretch | 2950 - 2990 | Medium |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C(CH₃)₃ | 1.4 - 1.7 | Singlet | 9H |
| CH | 6.0 - 6.5 | Singlet | 1H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 160 - 170 |
| C-Cl | 115 - 125 |
| C-SO₂ | 140 - 150 |
| C(CH₃)₃ | 60 - 70 |
| C(CH₃)₃ | 28 - 32 |
Mass Spectrometry (MS)
| Ion | Predicted m/z | Notes |
| [M]+ | 223/225 | Molecular ion peak, showing isotopic pattern for one chlorine atom. |
| [M - C₄H₉]+ | 166/168 | Loss of the tert-butyl group. |
| [M - Cl]+ | 188 | Loss of the chlorine atom. |
| [C₄H₉]+ | 57 | tert-butyl cation. |
Experimental Protocols
The following are detailed, standardized protocols for acquiring the spectroscopic data presented above.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of the solid compound to identify its functional groups.
Methodology:
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
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Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
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The KBr pellet containing the sample is placed in the sample holder.
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The sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
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The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition for ¹H NMR:
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse sequence is used to acquire the ¹H spectrum.
-
Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to TMS.
-
-
Data Acquisition for ¹³C NMR:
-
A proton-decoupled pulse sequence is used to acquire the ¹³C spectrum, resulting in singlets for all carbon atoms.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data processing is similar to that for ¹H NMR.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion of a dilute solution or through a gas or liquid chromatograph.
-
Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is often preferred for polar molecules to observe the molecular ion.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements.
-
Data Acquisition:
-
The mass spectrometer is calibrated using a known standard.
-
The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
The mass spectrum is recorded, showing the relative abundance of each ion.
-
Workflow and Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the general workflow for the synthesis and analysis of this compound.
Caption: General workflow for the synthesis and spectroscopic analysis.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While experimental data remains scarce, the predicted values and standardized protocols herein offer a valuable starting point for researchers. The provided workflows offer a logical framework for the synthesis and characterization of this and related compounds. It is anticipated that this guide will stimulate further investigation into the properties and applications of this molecule, leading to the future publication of experimental data that can validate and refine the information presented here.
References
An In-Depth Technical Guide to the ¹H NMR Analysis of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the compound 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one. This document outlines the predicted spectral data, a standard experimental protocol for acquiring such data, and a visual representation of the molecular structure with corresponding proton assignments. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who may be working with this or structurally related compounds.
Predicted ¹H NMR Spectral Data
Due to the limited availability of public experimental ¹H NMR data for this compound, the following data has been generated using a validated NMR prediction algorithm. The prediction was performed for a spectrum recorded in deuterated chloroform (CDCl₃).
The predicted ¹H NMR spectrum of this compound is characterized by two distinct signals, corresponding to the two types of protons present in the molecule: the protons of the tert-butyl group and the vinylic proton on the isothiazolone ring.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 1.63 | Singlet (s) | 9H | Protons of the tert-butyl group [C(CH₃)₃] |
| 2 | 6.45 | Singlet (s) | 1H | Vinylic proton on the isothiazolone ring (=CH) |
The significant downfield shift of the vinylic proton (H-4) to approximately 6.45 ppm is attributed to the deshielding effects of the adjacent electron-withdrawing sulfone group (SO₂) and the chlorine atom. The tert-butyl protons appear as a sharp singlet at around 1.63 ppm, a characteristic chemical shift for this group when attached to a nitrogen atom in a heterocyclic system.[1]
Standard Experimental Protocol for ¹H NMR Spectroscopy
The following provides a detailed methodology for the acquisition of a high-quality ¹H NMR spectrum for a small organic molecule such as this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice for its good solubilizing power for a wide range of organic compounds and its single deuterium lock signal.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately with the sample identification.
2.2. NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.
-
Spectrometer Frequency: 400 MHz
-
Nucleus: ¹H
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): 4.0 s
-
Spectral Width (sw): 20 ppm (-2 to 18 ppm)
-
Pulse Width (p1): 90° pulse (typically 8-12 µs)
-
Receiver Gain: Optimized for the specific sample
2.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the chemical shift of the TMS signal to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative ratio of the protons.
-
Peak Picking: Identify and label the chemical shift of each peak.
Molecular Structure and ¹H NMR Assignments
The following diagram illustrates the chemical structure of this compound with the predicted ¹H NMR chemical shifts assigned to the corresponding protons.
Figure 1. Molecular structure of this compound with predicted ¹H NMR assignments.
Conclusion
References
An In-depth Technical Guide to the 13C NMR Characterization of N-tert-butyl Isothiazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiazolinones are a class of heterocyclic compounds widely recognized for their potent antimicrobial properties, finding extensive application as preservatives in various industrial and consumer products. The N-tert-butyl substituted derivatives of isothiazolinone are of particular interest due to the influence of the bulky tert-butyl group on the compound's stability, solubility, and biological activity. Accurate structural elucidation is paramount in the development and quality control of these compounds, and Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a powerful, non-destructive analytical technique for this purpose.
This technical guide provides a comprehensive overview of the 13C NMR characterization of N-tert-butyl isothiazolinone derivatives. It details experimental protocols, presents predicted 13C NMR data for a series of these compounds, and visualizes the characterization workflow, serving as a valuable resource for researchers in the fields of synthetic chemistry, materials science, and drug development.
Data Presentation: Predicted 13C NMR Chemical Shifts
Due to a scarcity of published experimental 13C NMR data for simple N-tert-butyl isothiazolinone derivatives, the following table summarizes predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS). These predictions were generated using established NMR prediction software and serve as a reliable guide for spectral interpretation. The predicted values are for spectra recorded in deuterated chloroform (CDCl3).
| Derivative | C3 (C=O) | C4 | C5 | N-C(CH₃)₃ | N-C(CH₃)₃ |
| 2-tert-butylisothiazol-3(2H)-one | ~165.2 | ~122.5 | ~129.8 | ~58.1 | ~28.7 |
| 2-tert-butyl-4-chloroisothiazol-3(2H)-one | ~163.5 | ~125.1 | ~130.5 | ~58.9 | ~28.6 |
| 2-tert-butyl-5-chloroisothiazol-3(2H)-one | ~164.1 | ~123.0 | ~135.2 | ~58.5 | ~28.7 |
| 2-tert-butyl-4,5-dichloroisothiazol-3(2H)-one | ~162.8 | ~127.3 | ~136.0 | ~59.2 | ~28.5 |
Note: These are predicted values and may vary slightly from experimental results.
Experimental Protocols
The following section outlines detailed methodologies for the synthesis of N-tert-butyl isothiazolinone derivatives and their subsequent 13C NMR analysis.
Synthesis of N-tert-butyl isothiazolinone Derivatives
A general and adaptable method for the synthesis of N-substituted isothiazolinone derivatives involves the reaction of N-substituted 3-mercaptopropionamides or N,N'-bis-substituted 3,3'-dithiodipropionamides with a cyclizing agent, such as sulfuryl chloride, often in the absence of a solvent[1].
General Procedure:
-
Amide Formation: React 3-mercaptopropionic acid with thionyl chloride to form the acyl chloride. Subsequently, react the acyl chloride with tert-butylamine to yield N-tert-butyl-3-mercaptopropionamide. For dithio-derivatives, the corresponding 3,3'-dithiodipropionic acid can be used as the starting material.
-
Cyclization: The N-tert-butyl-3-mercaptopropionamide (or its dithio equivalent) is then treated with a stoichiometric amount of sulfuryl chloride. The reaction is typically carried out at room temperature or with gentle heating.
-
Work-up and Purification: Upon completion of the reaction, the crude product is typically washed with water and an appropriate organic solvent. Purification is achieved through recrystallization or column chromatography on silica gel to yield the desired N-tert-butyl isothiazolinone derivative.
13C NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve 10-50 mg of the purified N-tert-butyl isothiazolinone derivative in approximately 0.5-0.7 mL of deuterated chloroform (CDCl3). Other deuterated solvents such as dimethyl sulfoxide-d6 (DMSO-d6) or acetone-d6 can be used depending on the solubility of the compound.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (for a 400 MHz Spectrometer):
-
Nucleus: 13C
-
Frequency: Approximately 100 MHz
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used to simplify the spectrum and enhance signal-to-noise.
-
Acquisition Time (AQ): 1.0 - 2.0 seconds.
-
Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay ensures full relaxation of all carbon nuclei, leading to more accurate integration, although for simple identification, a shorter delay is often sufficient.
-
Spectral Width (SW): 0 - 200 ppm. This range is generally sufficient to cover the chemical shifts of all carbon atoms in the molecule.
-
Number of Scans (NS): 1024 to 4096 scans, or more, depending on the concentration of the sample and the desired signal-to-noise ratio.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Apply baseline correction.
-
Reference the spectrum to the TMS signal at 0.0 ppm.
-
Integrate the peaks to obtain relative peak areas, which can provide information about the number of carbon atoms contributing to each signal.
Visualization of the Characterization Workflow
The following diagram illustrates the logical workflow for the 13C NMR characterization of N-tert-butyl isothiazolinone derivatives, from synthesis to spectral analysis.
Caption: Workflow for the synthesis and 13C NMR characterization of N-tert-butyl isothiazolinone derivatives.
This comprehensive guide provides the necessary tools for researchers to effectively utilize 13C NMR spectroscopy for the characterization of N-tert-butyl isothiazolinone derivatives. The combination of predicted data, detailed experimental protocols, and a clear workflow visualization will aid in the efficient and accurate structural elucidation of this important class of compounds.
References
Unveiling the Molecular Fingerprints: A Technical Guide to the Mass Spectrometry of Chlorinated Isothiazolinone 1,1-Dioxides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of chlorinated isothiazolinone 1,1-dioxides. While direct mass spectral data for these specific compounds is limited in current literature, this guide synthesizes information from the analysis of parent isothiazolinones, structurally related sulfonamides, and degradation product studies to offer a robust framework for their identification and characterization. This document details predicted fragmentation pathways, provides adaptable experimental protocols, and presents quantitative data in a clear, comparative format.
Introduction to Chlorinated Isothiazolinone 1,1-Dioxides
Chlorinated isothiazolinones are a class of potent biocides widely used for microbial control in various industrial and consumer products. Their degradation and transformation in the environment or within biological systems can lead to the formation of various byproducts, including the more oxidized 1,1-dioxide derivatives. Understanding the analytical chemistry of these dioxides is crucial for comprehensive safety and efficacy assessments in drug development and environmental monitoring. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier technique for the sensitive and specific detection of these compounds.
Predicted Mass Spectrometric Fragmentation Behavior
The core structure of an isothiazolinone 1,1-dioxide is a cyclic sulfonamide. A well-documented and characteristic fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 Daltons. This cleavage of the C-S and N-S bonds within the heterocyclic ring is a dominant fragmentation route.
For a generic chlorinated isothiazolinone 1,1-dioxide, the following fragmentation pathways are anticipated:
-
Loss of SO₂: This is expected to be a primary fragmentation, leading to a significant product ion.
-
Cleavage of the Heterocyclic Ring: Besides the loss of SO₂, other ring cleavages can occur, leading to smaller fragment ions.
-
Loss of Chlorine: The chlorine atom can be lost as a radical or as part of a neutral molecule, particularly under higher collision energies.
-
Loss of Side Chains: Fragmentation of any N-substituents will also contribute to the mass spectrum.
A logical diagram illustrating the predicted fragmentation is presented below.
Caption: Predicted fragmentation of a chlorinated isothiazolinone 1,1-dioxide.
Experimental Protocols for LC-MS/MS Analysis
While specific validated methods for chlorinated isothiazolinone 1,1-dioxides are not published, the following protocols, adapted from established methods for parent isothiazolinones, provide a strong starting point for method development.
Sample Preparation: Solid-Phase Extraction (SPE)
For complex matrices such as environmental water samples or biological fluids, a solid-phase extraction (SPE) cleanup is often necessary to remove interfering substances and concentrate the analytes.
Protocol:
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the aqueous sample (e.g., 100 mL) onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 5 mL of methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume (e.g., 1 mL) of the initial mobile phase.
Liquid Chromatography (LC) Conditions
Reversed-phase chromatography is typically employed for the separation of isothiazolinones and their derivatives.
| Parameter | Recommended Setting |
| Column | C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analytes, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40 °C |
Tandem Mass Spectrometry (MS/MS) Conditions
Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of isothiazolinones.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 - 500 °C |
| Collision Gas | Argon |
The analytical workflow is summarized in the diagram below.
Caption: General workflow for the analysis of chlorinated isothiazolinone 1,1-dioxides.
Quantitative Data and MRM Transitions
Given the absence of analytical standards and published mass spectral data for chlorinated isothiazolinone 1,1-dioxides, the following table provides quantitative data for the parent chlorinated isothiazolinone, 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), as a reference. These transitions can serve as a starting point for developing methods for the corresponding 1,1-dioxide. For the dioxide, one would monitor the transition corresponding to the loss of SO₂ from the protonated molecule.
Table 1: Reference MRM Transitions for 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Typical) |
| CMIT | 150.0 | 135.0 | 15 |
| CMIT | 150.0 | 87.0 | 25 |
Table 2: Predicted MRM Transitions for a Generic Chlorinated Isothiazolinone 1,1-Dioxide
| Compound | Precursor Ion (m/z) | Predicted Product Ion (m/z) | Predicted Neutral Loss |
| Chlorinated Isothiazolinone 1,1-Dioxide | [M+H]⁺ | [M+H - 64]⁺ | SO₂ |
Formation Pathway of Isothiazolinone 1,1-Dioxides
The 1,1-dioxide derivatives are formed through the oxidation of the sulfur atom in the isothiazolinone ring. This can occur through environmental degradation processes or metabolic pathways.
An In-depth Technical Guide to the Predicted FT-IR Spectrum of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one
Disclaimer: An experimental Fourier-Transform Infrared (FT-IR) spectrum for 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one is not publicly available in the reviewed scientific literature. This guide is therefore based on the predicted characteristic absorption frequencies derived from the compound's functional groups. The provided protocols describe standard methods for acquiring such a spectrum.
Introduction
This compound is a heterocyclic organic compound containing several key functional groups that produce a characteristic infrared spectrum. FT-IR spectroscopy is a powerful, non-destructive analytical technique that measures the absorption of infrared radiation by a molecule's vibrational modes.[1][2] By identifying the frequencies at which a molecule absorbs, researchers can deduce the presence of specific functional groups, making it an indispensable tool for structural elucidation and quality control in chemical synthesis and drug development.
This guide provides a predicted FT-IR absorption profile for this compound based on established group frequency correlations. Furthermore, it offers detailed experimental protocols for acquiring an FT-IR spectrum of a solid sample using both the Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) techniques.
Predicted FT-IR Spectral Data
The structure of this compound contains a cyclic ketone, a sulfonyl group, a tert-butyl group, and a carbon-chlorine bond. Each of these moieties is associated with characteristic vibrational frequencies.
Chemical Structure:
The predicted FT-IR absorption bands are summarized in the table below.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~2980 - 2870 | Medium-Strong | C-H Asymmetric & Symmetric Stretch | Tert-butyl group (Alkane) |
| ~1780 - 1750 | Strong | C=O Stretch | Five-membered cyclic ketone |
| ~1470 - 1450 | Medium | C-H Bend (Scissoring) | Tert-butyl group (CH₂) |
| ~1390 & ~1365 | Medium | C-H Bend (Rocking) | Tert-butyl group (gem-dimethyl) |
| ~1370 - 1335 | Strong | SO₂ Asymmetric Stretch | Sulfonyl group |
| ~1195 - 1155 | Strong | SO₂ Symmetric Stretch | Sulfonyl group |
| ~850 - 550 | Medium-Strong | C-Cl Stretch | Chloroalkane |
Interpretation of Predicted Spectrum:
-
C-H Stretching (Alkane): The region between 3000 and 2850 cm⁻¹ is characteristic of C-H stretching vibrations from saturated carbons.[1][3] The presence of a tert-butyl group would result in strong absorptions in this area.
-
C=O Stretching (Carbonyl): The carbonyl (C=O) group gives rise to one of the most intense and recognizable bands in an IR spectrum.[3][4] For a five-membered cyclic ketone (a lactam in this case), ring strain typically shifts the absorption to a higher frequency, predicted to be around 1750-1780 cm⁻¹.[5]
-
SO₂ Stretching (Sulfonyl): Sulfonyl groups are characterized by two strong stretching bands corresponding to asymmetric and symmetric vibrations. These are typically found in the 1370-1335 cm⁻¹ and 1195-1155 cm⁻¹ regions, respectively.[6]
-
C-H Bending (Alkane): The bending vibrations of the C-H bonds in the tert-butyl group are expected in the fingerprint region. The characteristic split for a gem-dimethyl group often appears around 1390 cm⁻¹ and 1365 cm⁻¹.[6]
-
C-Cl Stretching: The carbon-chlorine stretching vibration typically appears in the lower frequency "fingerprint" region of the spectrum, generally between 850 and 550 cm⁻¹.[7][8]
Experimental Protocols
For a solid sample such as this compound, two primary methods are recommended for FT-IR analysis: the KBr pellet method (transmission) and the ATR method (reflectance).
This technique involves mixing the solid sample with potassium bromide (KBr) powder and pressing the mixture into a thin, transparent pellet. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).[9][10]
Materials and Equipment:
-
FT-IR Spectrometer
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
Spectroscopic grade KBr powder (dried at ~110°C to remove moisture)[11]
-
Sample (~1-2 mg)
-
Spatula and weighing paper
Procedure:
-
Sample Grinding: In an agate mortar, place approximately 1-2 mg of the solid sample. Grind it into a very fine powder to reduce light scattering.[12]
-
Mixing with KBr: Add 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.[12] Mix the sample and KBr thoroughly by gentle grinding for about a minute to ensure the sample is homogeneously dispersed.[13]
-
Loading the Die: Carefully transfer the powder mixture into the pellet die sleeve. Ensure the powder is evenly distributed.
-
Pressing the Pellet: Place the die into a hydraulic press. Apply a force of approximately 8-10 tons for several minutes to form a transparent or translucent pellet.[11][14] Applying a vacuum to the die during pressing can help remove trapped air and moisture, resulting in a clearer pellet.[11][15]
-
Background Spectrum: Acquire a background spectrum using a blank KBr pellet or with an empty sample compartment. This is crucial to correct for atmospheric H₂O and CO₂, as well as any instrumental artifacts.
-
Sample Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Acquire the FT-IR spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.[7]
-
Cleaning: Thoroughly clean the mortar, pestle, and die set with a suitable solvent (e.g., acetone or ethanol) and ensure they are completely dry before reuse.
ATR has become a dominant technique for solid and liquid samples due to its simplicity and minimal sample preparation.[10][16] The method involves pressing the sample against a high-refractive-index crystal (commonly diamond or zinc selenide).[17]
Materials and Equipment:
-
FT-IR Spectrometer equipped with an ATR accessory
-
Sample (~1-2 mg)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol) and soft laboratory wipes
Procedure:
-
Background Spectrum: Before placing the sample, ensure the ATR crystal surface is perfectly clean. With the pressure clamp disengaged, acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere.
-
Sample Application: Place a small amount (~1-2 mg) of the solid sample directly onto the center of the ATR crystal.[18]
-
Applying Pressure: Lower the pressure clamp onto the sample to ensure firm and uniform contact between the sample and the crystal surface.[12][19] Good contact is essential for obtaining a high-quality spectrum.
-
Sample Analysis: Acquire the FT-IR spectrum. As with the KBr method, co-adding multiple scans is standard practice.
-
Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a soft wipe moistened with a suitable solvent like isopropanol.[19] A clean crystal is critical to prevent cross-contamination.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the KBr pellet preparation and analysis workflow.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 3. www1.udel.edu [www1.udel.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. shimadzu.com [shimadzu.com]
- 10. jascoinc.com [jascoinc.com]
- 11. azom.com [azom.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. scienceijsar.com [scienceijsar.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pelletpressdiesets.com [pelletpressdiesets.com]
- 16. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 19. agilent.com [agilent.com]
An In-Depth Technical Guide on the Mechanism of Action of Isothiazolinone 1,1-Dioxides
Abstract
Isothiazolinone 1,1-dioxides, a class of compounds structurally based on the saccharin scaffold, function primarily as highly specific enzyme inhibitors. Unlike other isothiazolinones that exhibit broad-spectrum antimicrobial activity through covalent modification of thiols, the 1,1-dioxide derivatives leverage their unique stereoelectronic properties to target the active sites of specific therapeutic enzymes, including serine proteases and carbonic anhydrases. This technical guide provides a detailed exploration of their mechanisms of action against these key enzyme classes. It summarizes quantitative inhibition data, presents detailed experimental protocols for assessing their activity, and provides visualizations of the molecular interactions and inhibitory pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this important class of enzyme inhibitors.
Core Mechanism: From Broad-Spectrum Biocides to Specific Enzyme Inhibitors
The mechanism of action for isothiazolinone derivatives is largely dictated by the oxidation state of the sulfur atom within the heterocyclic ring.
-
Isothiazolinones (Standard Biocides): Compounds like Methylisothiazolinone (MIT) and 1,2-benzisothiazolin-3-one (BIT) act as electrophilic agents.[1] Their antimicrobial and cytotoxic effects stem from the reactive nitrogen-sulfur (N-S) bond, which is susceptible to nucleophilic attack by thiol groups (-SH) present in cysteine residues of various enzymes and proteins.[2][3][4] This interaction forms mixed disulfides, leading to the irreversible inactivation of essential enzymes, disruption of metabolic pathways like respiration and ATP synthesis, and ultimately, cell death.[1][5][6]
-
Isothiazolinone 1,1-Dioxides (Saccharin Derivatives): The oxidation of the sulfur to a sulfone (SO₂) fundamentally alters the molecule's reactivity. These 1,1-dioxides are no longer broad-spectrum thiol-reactive agents but act as specific, often reversible or enzyme-activated, inhibitors of distinct enzyme classes. Their primary therapeutic relevance lies in the inhibition of serine proteases and metalloenzymes like carbonic anhydrases.[7][8]
Inhibition of Serine Proteases
Isothiazolinone 1,1-dioxides, particularly derivatives of saccharin, have been identified as potent inhibitors of serine proteases, with human leukocyte elastase (HLE) being a prominent target.[7][9] HLE is implicated in inflammatory diseases, making its inhibition a key therapeutic strategy.
Mechanism of Inhibition
These compounds function as enzyme-activated inhibitors.[7] The mechanism involves an initial, non-covalent binding of the inhibitor to the enzyme's active site. The catalytic machinery of the protease then initiates a molecular rearrangement of the inhibitor, generating a highly reactive species in situ. This species subsequently forms a stable, covalent bond with the active site serine residue, leading to the inactivation of the enzyme.
Quantitative Data: Serine Protease Inhibition
The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of inhibitor required to reduce enzyme activity by 50%.
| Compound Class | Target Enzyme | IC₅₀ Value | Reference |
| 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides | Human Leukocyte Elastase | 3.1 µM | [9] |
Experimental Protocol: Serine Protease Inhibition Assay
This protocol outlines a typical method for determining the inhibitory activity of a compound against a serine protease using a fluorogenic substrate.[10][11]
-
Objective: To measure the IC₅₀ of an isothiazolinone 1,1-dioxide against a target serine protease (e.g., HLE).
-
Principle: The protease cleaves a synthetic peptide substrate, releasing a fluorescent molecule (e.g., 7-Amino-4-methylcoumarin, NHMec). The rate of fluorescence increase is proportional to enzyme activity. An inhibitor will reduce this rate.
-
Materials:
-
Recombinant human leukocyte elastase (HLE).
-
Fluorogenic substrate (e.g., MeO-Succinyl-Ala-Ala-Pro-Val-NHMec).
-
Test inhibitor (dissolved in DMSO).
-
Assay Buffer (e.g., PBS, pH 7.4).
-
96-well black microtiter plates.
-
Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm).
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer. A typical starting concentration range is 100 µM to 1 nM.
-
In each well of the microplate, add 50 µL of the appropriate inhibitor dilution (or buffer with DMSO for control).
-
Add 25 µL of the HLE solution (at a fixed concentration, e.g., 20 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate (at a fixed concentration, e.g., 50 µM) to all wells. The final volume is 100 µL.
-
Immediately place the plate in the reader, pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over 30 minutes, with readings every 60 seconds.
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence curve.
-
Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Inhibition of Carbonic Anhydrases
Saccharin and its derivatives are well-documented inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[8][12] They show particular selectivity for tumor-associated isoforms hCA IX and hCA XII, which are validated anticancer targets.[8][13]
Mechanism of Inhibition
The inhibition of CAs by saccharin derivatives is a non-covalent process. The active site of a carbonic anhydrase features a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule (or hydroxide ion). This zinc-bound water is crucial for the enzyme's catalytic activity of hydrating CO₂. The saccharin-based inhibitor displaces this water molecule and coordinates directly with the zinc ion via its sulfonamide nitrogen atom, effectively blocking the active site and preventing substrate access.[8]
Quantitative Data: Carbonic Anhydrase Inhibition
The inhibitory potency against CAs is measured by the inhibition constant (Kᵢ), which reflects the binding affinity of the inhibitor to the enzyme. Lower Kᵢ values indicate tighter binding and greater potency.
| Compound | Target Isoform | Kᵢ Value | Reference |
| N-(3-methylbut-2-en-1-yl)saccharin | hCA IX | 390 nM | [8] |
| N-(3-methylbut-2-en-1-yl)saccharin | hCA XII | 230 nM | [8] |
| Saccharin (unmodified) | Various CAs | 1 - 10 mM | [12] |
| Saccharin Sulfonamide Derivatives | Various CAs | 1 - 10 nM | [12] |
Experimental Protocol: Fluorescent Thermal Shift Assay (FTSA)
This protocol describes a common method to confirm the binding of an inhibitor to a target enzyme and determine relative binding affinities.[12]
-
Objective: To measure the thermal stabilization of a CA isoform upon binding of an isothiazolinone 1,1-dioxide.
-
Principle: The binding of a ligand (inhibitor) to a protein typically increases its thermal stability. This change can be monitored by measuring the protein's melting temperature (Tₘ). A fluorescent dye, which binds to hydrophobic regions of the protein exposed during unfolding, is used to track the denaturation process. A higher Tₘ in the presence of the inhibitor indicates binding.
-
Materials:
-
Purified CA enzyme (e.g., hCA IX).
-
Test inhibitor (dissolved in DMSO).
-
Assay Buffer (e.g., HEPES, pH 7.5).
-
Fluorescent dye (e.g., SYPRO™ Orange).
-
Quantitative PCR (qPCR) instrument capable of performing a melt curve.
-
-
Procedure:
-
Prepare a solution of the CA enzyme in the assay buffer at a final concentration of ~2 µM.
-
Prepare a working solution of the fluorescent dye (e.g., 5X concentration).
-
In PCR tubes or a 96-well PCR plate, combine the enzyme solution, dye solution, and either the test inhibitor (at various concentrations) or a DMSO control. The final volume is typically 20-25 µL.
-
Seal the plate/tubes and centrifuge briefly to mix the contents.
-
Place the samples in the qPCR instrument.
-
Run a melt curve program: typically, a ramp from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.
-
Analyze the data by plotting the negative first derivative of fluorescence with respect to temperature (-dF/dT). The peak of this curve corresponds to the Tₘ.
-
Calculate the change in melting temperature (ΔTₘ = Tₘ_inhibitor - Tₘ_control). A significant positive ΔTₘ confirms binding.
-
Comparison: General Thiol Reactivity of Isothiazolinones
For context, it is crucial to differentiate the targeted mechanisms described above from the broad reactivity of non-oxidized isothiazolinones. Their mechanism is defined by a covalent reaction with cellular thiols.[14][15]
Experimental Protocol: Direct Peptide Reactivity Assay (DPRA)
The DPRA is an in chemico method standardized in OECD Test Guideline 442C to quantify the reactivity of a chemical with thiol-containing peptides, serving as a proxy for its potential to cause skin sensitization by reacting with skin proteins.[16]
-
Objective: To measure the reactivity of an isothiazolinone with synthetic cysteine- and lysine-containing peptides.
-
Principle: The test chemical is incubated with synthetic peptides. The concentration of the remaining, unreacted peptide is then measured using High-Performance Liquid Chromatography (HPLC). The percentage of peptide depletion reflects the chemical's reactivity.
-
Materials:
-
Test chemical (e.g., BIT).
-
Cysteine-containing heptapeptide (Ac-RFAACAA-COOH).
-
Lysine-containing heptapeptide (Ac-RFAAKAA-COOH).
-
Acetonitrile (ACN) and appropriate buffers for HPLC.
-
HPLC system with a UV detector.
-
-
Procedure:
-
Prepare a stock solution of the test chemical (e.g., 100 mM in ACN).[16]
-
Prepare stock solutions of the cysteine and lysine peptides in a suitable buffer.
-
Incubate the test chemical with each peptide solution at a defined ratio (e.g., 1:10 for cysteine, 1:50 for lysine) for 24 hours at 25°C.
-
Prepare reference controls containing only the peptide and solvent.
-
After incubation, quench the reaction and analyze all samples by reverse-phase HPLC.
-
Quantify the peak area of the parent peptide in both the test and reference samples.
-
Calculate the percent peptide depletion for both cysteine and lysine using the formula: [1 - (Peptide Peak Area in Test Sample / Peptide Peak Area in Reference Control)] * 100.
-
The mean depletion is used to classify the reactivity of the compound.
-
Conclusion
Isothiazolinone 1,1-dioxides represent a sophisticated class of enzyme inhibitors whose mechanism of action is fundamentally distinct from their non-oxidized, biocidal counterparts. By targeting the active sites of specific enzymes like serine proteases and carbonic anhydrases through enzyme-activated covalent modification or high-affinity non-covalent binding, they serve as valuable lead compounds in the development of therapies for inflammatory diseases and cancer. Understanding these precise molecular mechanisms, supported by robust quantitative assays, is essential for the rational design of next-generation inhibitors with enhanced potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemview.epa.gov [chemview.epa.gov]
- 5. en.chemical-co.com [en.chemical-co.com]
- 6. Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 11. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potency classification of isothiazolinone compounds based on defined approaches of skin sensitization in OECD GL 497 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of Defined Approaches to Assess Skin Sensitization Potency of Isothiazolinone Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Inferred Biological Activity of N-tert-butyl Isothiazolinone Dioxides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the inferred biological activities of N-tert-butyl isothiazolinone dioxides. While direct experimental data on this specific class of compounds is limited, this document synthesizes findings from structurally related isothiazolinone dioxides, N-tert-butyl substituted heterocycles, and the broader isothiazolinone family to infer potential therapeutic applications. The primary inferred activities include antiproliferative and anti-inflammatory effects. This guide details the likely mechanisms of action, proposes relevant experimental protocols for future research, and presents quantitative data from analogous compounds to guide drug discovery and development efforts.
Introduction
Isothiazolinones are a well-established class of heterocyclic compounds, widely recognized for their potent antimicrobial properties.[1][2] Their mechanism of action as biocides typically involves the electrophilic sulfur atom of the isothiazolinone ring reacting with nucleophilic residues, particularly thiols, in microbial proteins, leading to the disruption of essential enzymatic functions.[2][3] The oxidation of the sulfur atom to a dioxide significantly alters the electronic properties of the isothiazole ring, potentially modulating its biological activity and opening avenues for new therapeutic applications beyond antimicrobial use.
The incorporation of an N-tert-butyl group can enhance lipophilicity and influence the steric interactions of the molecule with biological targets, which may lead to improved potency and altered selectivity. This guide focuses on the potential biological activities of N-tert-butyl isothiazolinone dioxides, inferring their properties from published data on related compounds.
Inferred Biological Activities
Based on the available literature for structurally similar compounds, two primary biological activities can be inferred for N-tert-butyl isothiazolinone dioxides: antiproliferative and anti-inflammatory.
Antiproliferative Activity
Several studies on isothiazole derivatives and their dioxides have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. This suggests that N-tert-butyl isothiazolinone dioxides may also exhibit anticancer properties.
A key study on isothiazoloisoxazole 1,1-dioxides, which are synthesized from isothiazole 1,1-dioxides, revealed low micromolar (µM) activity against the MCF-7 human breast carcinoma cell line.[2][4] Furthermore, various benzo[d]isothiazole derivatives have been shown to inhibit the growth of leukemia cell lines.[5][6] These findings strongly support the inference that the isothiazolinone dioxide scaffold is a viable pharmacophore for the development of novel anticancer agents.
The mechanism of this antiproliferative activity is not yet fully elucidated for isothiazolinone dioxides. However, given the established role of the PI3K/Akt/mTOR signaling pathway in cell growth and survival and its frequent dysregulation in cancer, it is a plausible target for these compounds.[1][7][8][9] Small molecule inhibitors of this pathway are of significant interest in oncology.[1][3][7][9]
Anti-inflammatory Activity
The isothiazole nucleus and related heterocyclic systems are present in a number of compounds with demonstrated anti-inflammatory properties.[10][11][12] For instance, certain thiazolyl and isothiazolyl derivatives have shown in vivo anti-inflammatory activity in carrageenan-induced mouse paw edema assays.[10] A review of 1,2-benzothiazine 1,1-dioxides highlights their potential as anti-inflammatory agents, with mechanisms that can include the inhibition of cyclooxygenase (COX) enzymes.[11][12]
Furthermore, a study on a thiazolidinone derivative bearing a 3,5-di-tert-butyl-4-hydroxyphenyl moiety reported significant anti-inflammatory effects, suggesting that the tert-butyl group is compatible with this activity in related heterocyclic structures. A potential mechanism for the anti-inflammatory action of isothiazolinone derivatives could involve the inhibition of the PI3K-AKT signaling pathway, which is also implicated in inflammatory responses.
Quantitative Data from Structurally Related Compounds
To guide future research and provide a preliminary indication of potential potency, the following table summarizes quantitative biological activity data from compounds structurally related to N-tert-butyl isothiazolinone dioxides. It is important to note that these are not direct data for the topic compounds but serve as a basis for inference.
| Compound Class | Biological Activity | Assay | Cell Line/Model | Result (IC50/GI50) | Reference |
| Isothiazoloisoxazole 1,1-dioxides | Antiproliferative | Not Specified | MCF-7 (Human Breast Carcinoma) | Low µM | [2][4] |
| Benzo[d]isothiazole Hydrazones | Antiproliferative | Not Specified | Leukemia and Solid Tumor Cell Lines | 0.5 - 8.0 µM | [5][6] |
| N-bis(trifluoromethyl)alkyl-N'-thiazolyl Ureas | Antiproliferative | Not Specified | PC-3 (Prostate Cancer) | logGI50 -7.10 | [13] |
| Thiazole-2-acetamide Derivatives | Antiproliferative | MTT Assay | HCT-116, PC-3, MCF-7, MDAMB-231 | GI50 6 - 8 µM | [14] |
| Isatin-based Pyrazolines | Antiproliferative | Not Specified | Leukemia Subpanel | GI50 0.69 - 3.35 µM | [15] |
| 5-ylidene-4-thiazolidinones | Antiproliferative | Not Specified | Various Cancer Cell Lines | GI50 < 0.01 - 0.02 µM | [16] |
| Thiazole-based Derivatives | EGFR Inhibition | Not Specified | Not Applicable | IC50 71 - 76 nM | [17][18] |
| Heterocyclic Indomethacin Analogues | COX-2 Inhibition | In vitro enzyme assay | Not Applicable | IC50 0.34 µM | [19][20] |
Proposed Experimental Protocols
The following are detailed methodologies for key experiments to directly assess the inferred biological activities of N-tert-butyl isothiazolinone dioxides.
Antiproliferative Activity Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of N-tert-butyl isothiazolinone dioxides on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC-3, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
N-tert-butyl isothiazolinone dioxide compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the N-tert-butyl isothiazolinone dioxide compounds in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[14][17][21]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
Objective: To evaluate the in vivo anti-inflammatory effect of N-tert-butyl isothiazolinone dioxides in an acute inflammation model.
Materials:
-
Wistar rats or Swiss albino mice
-
N-tert-butyl isothiazolinone dioxide compounds
-
Carrageenan solution (1% w/v in saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds or vehicle orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.[10][19][20][22][23][24]
Visualizations: Signaling Pathways and Workflows
Inferred Signaling Pathway: PI3K/Akt/mTOR Inhibition
The following diagram illustrates the plausible mechanism of action for the antiproliferative effects of N-tert-butyl isothiazolinone dioxides through the inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis, conformation and antiproliferative activity of isothiazoloisoxazole 1,1-dioxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Small-molecule inhibitors of the PI3K signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, conformation and antiproliferative activity of isothiazoloisoxazole 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ddg-pharmfac.net [ddg-pharmfac.net]
- 6. Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazolyl and isothiazolyl azomethine derivatives with anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 19. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. everand.com [everand.com]
- 23. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. wjpmr.com [wjpmr.com]
In-depth Technical Guide on 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one: Elucidating its Potential in Medicinal Chemistry
A comprehensive exploration of the synthesis, chemical characteristics, and prospective therapeutic applications of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one for researchers, scientists, and drug development professionals.
Introduction
The isothiazolone scaffold is a prominent heterocyclic motif that has garnered significant attention in the field of medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These activities span a wide spectrum, including antimicrobial, antiviral, and anti-inflammatory properties. This technical guide focuses on a specific, yet lesser-known, derivative: This compound . While extensive research on this particular compound is not widely available in the public domain, this paper aims to consolidate the existing chemical information and extrapolate potential medicinal chemistry applications based on the broader understanding of the isothiazolone class. This guide will serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.
Chemical Profile
A clear understanding of the physicochemical properties of a compound is fundamental to any medicinal chemistry endeavor. Below is a summary of the known chemical data for this compound.
| Property | Value |
| IUPAC Name | 2-(tert-butyl)-5-chloro-1,1-dioxo-1,2-thiazinan-3-one |
| CAS Number | 850314-47-5 |
| Molecular Formula | C₇H₁₀ClNO₃S |
| Molecular Weight | 223.68 g/mol |
| Appearance | White to off-white powder |
| Solubility | Information not widely available; likely soluble in organic solvents. |
Synthesis and Manufacturing
While specific, detailed, and publicly available experimental protocols for the synthesis of this compound are scarce, a general synthetic strategy can be conceptualized based on established isothiazolone chemistry. The synthesis would likely involve a multi-step process, potentially starting from a suitable β-ketoester or a related precursor. Key steps would likely include chlorination, cyclization to form the isothiazole ring, N-alkylation with a tert-butyl group, and subsequent oxidation of the sulfur atom to the dioxide form.
A generalized workflow for the synthesis is depicted below. It is important to note that this is a hypothetical pathway and would require experimental validation.
Caption: Hypothetical synthetic workflow for this compound.
Potential Medicinal Chemistry Applications
As an Antimicrobial Agent
Isothiazolinones are well-known for their potent antimicrobial properties. The mechanism of action often involves the disruption of microbial metabolic pathways through the inhibition of key enzymes, particularly those with cysteine residues in their active sites. The electrophilic nature of the isothiazolone ring makes it susceptible to nucleophilic attack by the thiol groups of cysteine, leading to irreversible enzyme inhibition.
The presence of a chlorine atom at the 5-position could enhance the electrophilicity of the ring, potentially leading to increased antimicrobial potency. The tert-butyl group, being bulky, might influence the compound's selectivity for certain microbial enzymes and could also impact its membrane permeability.
Caption: Postulated mechanism of antimicrobial action.
As a Protease Inhibitor
The reactivity of the isothiazolone scaffold towards nucleophiles also suggests its potential as a protease inhibitor. Many proteases, such as cysteine proteases and serine proteases, rely on nucleophilic residues in their active sites for catalysis. The 1,1-dioxo functional group (sulfone) can further enhance the electrophilicity of the carbonyl group in the isothiazolone ring, making it a more potent target for nucleophilic attack by the active site residues of proteases.
The development of selective protease inhibitors is a significant area of drug discovery for various diseases, including viral infections, cancer, and inflammatory disorders. Future research could explore the inhibitory activity of this compound against a panel of proteases to identify potential therapeutic targets.
Caption: Potential mechanism for protease inhibition.
Experimental Protocols for Future Investigation
To validate the hypothesized medicinal chemistry applications, a series of well-defined experiments are necessary. The following are suggested protocols for key initial studies.
Protocol 1: Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.
Methodology:
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus) should be used.
-
Preparation of Inoculum: Bacterial and fungal cultures should be grown to a specific optical density and then diluted to a standardized concentration.
-
Microdilution Assay: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Protocol 2: Protease Inhibition Assay
Objective: To screen this compound for inhibitory activity against a representative cysteine protease (e.g., papain) and a serine protease (e.g., trypsin).
Methodology:
-
Enzyme and Substrate: Purified proteases and their corresponding chromogenic or fluorogenic substrates will be used.
-
Assay Buffer: A suitable buffer that maintains optimal enzyme activity will be prepared.
-
Inhibition Assay:
-
The test compound at various concentrations is pre-incubated with the enzyme in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction progress is monitored by measuring the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition is determined for each compound concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.
Conclusion and Future Directions
This compound represents an intriguing yet underexplored molecule within the vast chemical space of isothiazolones. While direct evidence of its medicinal applications is currently lacking in publicly accessible literature, its structural features strongly suggest potential as an antimicrobial agent and a protease inhibitor. The proposed experimental protocols provide a clear roadmap for the initial biological evaluation of this compound.
Future research should focus on:
-
Optimized Synthesis: Development and publication of a robust and scalable synthetic route.
-
Broad Biological Screening: Evaluation against a wider range of biological targets, including various enzymes, receptors, and cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to understand the contribution of each structural component to its biological activity.
-
Toxicity Profiling: Assessment of the compound's cytotoxicity and in vivo toxicity to determine its therapeutic window.
The exploration of this compound and its derivatives holds the promise of uncovering novel therapeutic agents with unique mechanisms of action. This technical guide serves as a catalyst for initiating such research endeavors, providing a foundational framework for its synthesis, characterization, and biological evaluation.
In-depth Technical Guide on the Stability of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one in Solution
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific experimental data on the stability of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one in solution. While this compound is commercially available for research purposes, no dedicated studies detailing its degradation kinetics, pathways, or half-life under various conditions (e.g., pH, temperature, solvent, light exposure) have been published. This guide, therefore, addresses the stability of this molecule from a theoretical perspective based on the known chemistry of related isothiazolinone compounds and provides general guidance for handling and stability assessment.
Introduction to this compound
This compound is a heterocyclic compound belonging to the isothiazolinone class. These compounds are known for their broad-spectrum biocidal activity and are used in various industrial applications.[1] The structure of the title compound includes a bulky tert-butyl group on the nitrogen atom, a chlorine atom at the 5-position, and a sulfone group (1,1-dioxide), which significantly influences its chemical properties.
Chemical Structure:
-
IUPAC Name: this compound
Predicted Stability and Potential Degradation Pathways
In the absence of direct experimental data, the stability of this compound can be inferred by examining its functional groups and the known stability of related isothiazolinones.
Key Structural Features Influencing Stability:
-
Isothiazolinone Ring: The core ring structure can be susceptible to nucleophilic attack, leading to ring opening.
-
N-Tert-butyl Group: The bulky tert-butyl group may provide steric hindrance, potentially increasing the stability of the N-S bond compared to N-alkyl or N-H analogs. The thermal stability of N-substituted benzisothiazolinone compounds generally increases with the number of carbon atoms in the substituent.[6]
-
Sulfone Group (-SO₂-): The 1,1-dioxide form indicates an oxidized sulfur atom. This electron-withdrawing group can influence the reactivity of the entire ring system.
-
5-Chloro Substituent: The chlorine atom can be a leaving group in certain reactions, potentially serving as a site for nucleophilic substitution or elimination reactions, which could initiate degradation.
Potential Degradation Pathways:
A logical workflow for investigating the degradation of this compound would involve subjecting it to various stress conditions.
Caption: A general workflow for forced degradation studies.
-
Hydrolysis: The isothiazolinone ring is susceptible to hydrolysis, which can be catalyzed by both acids and bases. The primary point of attack would likely be the carbonyl carbon, leading to ring opening. The stability of related isothiazolinones, such as 1,2-benzisothiazolin-3-one (BIT), is known to be pH-dependent.[6]
-
Nucleophilic Attack: The sulfur atom in the sulfone group can also be a target for strong nucleophiles.
A potential degradation pathway could involve the initial cleavage of the N-S bond followed by further breakdown of the molecule.
Caption: A simplified hypothetical degradation pathway.
Experimental Protocols for Stability Assessment
While no specific protocols for this compound exist, standard methodologies for assessing the stability of small molecules can be applied.
A. Solution Preparation and Storage:
-
Solvents: Select a range of solvents relevant to the intended application (e.g., water, buffers of varying pH, organic solvents like acetonitrile, methanol, DMSO).
-
Concentration: Prepare stock solutions at a known concentration (e.g., 1 mg/mL).
-
Storage: Based on supplier recommendations, the solid compound is typically stored at 2-8°C.[2][5] Solutions should be stored under controlled conditions, protected from light, and at various temperatures (e.g., refrigerated, room temperature, elevated temperatures) to assess thermal stability.
B. Forced Degradation Studies (Stress Testing):
The following is a generalized protocol for forced degradation studies.
| Condition | Protocol | Purpose |
| Acid Hydrolysis | Incubate the compound in 0.1 M HCl at a specified temperature (e.g., 60°C) for a set period. | To assess stability in acidic conditions. |
| Base Hydrolysis | Incubate the compound in 0.1 M NaOH at room temperature. | To assess stability in alkaline conditions. |
| Neutral Hydrolysis | Incubate the compound in purified water or a neutral buffer (pH 7) at a specified temperature. | To determine the rate of hydrolysis at neutral pH. |
| Oxidation | Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. | To evaluate susceptibility to oxidation. |
| Photostability | Expose the compound in a chemically inert, transparent container to a light source (e.g., UV lamp, xenon lamp) according to ICH Q1B guidelines. | To determine degradation upon light exposure. |
| Thermal Stability | Heat the solution at a specified temperature (e.g., 60-80°C) in the dark. | To assess the impact of heat on stability. |
C. Analytical Method for Stability Monitoring:
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is required.
-
Method Development: Develop an HPLC method that separates the parent compound from all potential degradation products. A gradient elution with a C18 column is a common starting point.
-
Sample Analysis: At specified time points during the forced degradation studies, withdraw aliquots, neutralize if necessary, and analyze by the developed HPLC method.
-
Data Analysis: Quantify the decrease in the peak area of the parent compound over time to determine the degradation rate. Identify degradation products using MS or by isolating them for spectroscopic analysis (e.g., NMR).
Data Presentation (Hypothetical)
As no experimental data is available, the following tables are presented as templates for how such data should be structured once generated.
Table 1: Hypothetical pH-Rate Profile for this compound at 25°C
| pH | Buffer System | Observed Rate Constant (k_obs) (s⁻¹) | Half-Life (t₁/₂) (hours) |
| 2.0 | HCl/KCl | Data not available | Data not available |
| 5.0 | Acetate | Data not available | Data not available |
| 7.4 | Phosphate | Data not available | Data not available |
| 9.0 | Borate | Data not available | Data not available |
Table 2: Hypothetical Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 M HCl, 60°C, 24h | Data not available | Data not available | Data not available |
| 0.1 M NaOH, RT, 4h | Data not available | Data not available | Data not available |
| 3% H₂O₂, RT, 24h | Data not available | Data not available | Data not available |
| Photolytic (ICH Q1B) | Data not available | Data not available | Data not available |
| Thermal (80°C), 24h | Data not available | Data not available | Data not available |
Conclusions and Recommendations
There is a clear gap in the scientific literature regarding the stability of this compound in solution. While predictions can be made based on the isothiazolinone scaffold, experimental validation is essential for any research or development application.
Recommendations for Researchers:
-
Perform comprehensive stability studies: It is crucial to conduct forced degradation and long-term stability studies under conditions relevant to the intended use of the compound.
-
Develop a stability-indicating method: A validated analytical method is a prerequisite for accurate stability assessment.
-
Characterize degradation products: Identifying the structure of major degradation products is key to understanding the degradation mechanism and potential toxicological implications.
-
Handle with care: As with other isothiazolinones, this compound should be handled with appropriate personal protective equipment, as it may be a skin and eye irritant and harmful if swallowed or inhaled.[7]
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-TERT-BUTYL-5-CHLORO-ISOTHIAZOL-3-ONE | 850314-47-5 [chemicalbook.com]
- 3. 2-tert-Butyl-5-chloro-isothiazol-3-one | CAS#:850314-47-5 | Chemsrc [chemsrc.com]
- 4. 850314-47-5 | 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one 1,1-dioxide | Next Peptide [nextpeptide.com]
- 5. chemshuttle.com [chemshuttle.com]
- 6. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Thermal Degradation of N-Substituted Isothiazolinone Dioxides
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-substituted isothiazolinone dioxides, a class of compounds based on the saccharin framework, are utilized in various fields, including medicinal chemistry and materials science. Their thermal stability is a critical parameter influencing their synthesis, purification, storage, and application, particularly in processes involving elevated temperatures. This guide provides a comprehensive overview of the thermal degradation of these compounds, summarizing available quantitative data, detailing experimental methodologies for their analysis, and elucidating the proposed degradation pathways.
Introduction to Thermal Stability
Isothiazolinone dioxides, particularly the 1,2-benzisothiazol-3(2H)-one 1,1-dioxide scaffold (commonly known as saccharin), are foundational structures for a range of derivatives. The substitution at the nitrogen atom (N-substitution) significantly influences the molecule's physical and chemical properties, including its thermal stability. Understanding the temperatures at which these molecules decompose and the mechanisms by which they break down is crucial for predicting their behavior in various applications.
The thermal stability of the parent compound, saccharin, provides a baseline for comparison. Saccharin typically melts at approximately 226-229°C[1]. Its thermal decomposition is reported to begin in the range of 175-203°C, with a significant decomposition stage occurring between 203°C and 329°C[2]. The stability of N-substituted analogues can vary significantly based on the nature of the substituent.
Quantitative Thermal Analysis Data
Comprehensive, directly comparable quantitative data from techniques like Thermogravimetric Analysis (TGA) for a wide series of N-substituted isothiazolinone dioxides is limited in publicly accessible literature. However, by compiling data from various sources, including studies on related compounds, a general understanding of their thermal behavior can be established.
| Compound | Type of N-Substituent | Melting Point (°C) | Decomposition Onset/Range (°C) | Notes |
| Saccharin (unsubstituted) | H | 226 - 229 | ~203 - 329 | Serves as the baseline for stability. The decomposition process involves sublimation[1][2]. |
| N-Methylsaccharin | Alkyl (Methyl) | Not specified | Not specified | While specific TGA data is not available, pyrolysis studies indicate a distinct degradation pathway compared to N-aryl derivatives. |
| N-t-Butylsaccharin | Alkyl (t-Butyl) | Not specified | Not specified | Pyrolysis results show fragmentation patterns indicative of both alkyl and aryl pathways, suggesting initial cleavage of the t-butyl group. |
| N-Aryl saccharin derivatives | Aryl | Varies | Not specified | The primary degradation products are 2-arylbenzoxazoles and benzonitriles, formed at high temperatures under pyrolysis conditions. The stability is influenced by the electronic properties of the aryl substituent. |
| 1,2-Benzisothiazolin-3-one (BIT) | H (Not a dioxide) | 156 - 158 | ~200 | Included for comparison; this is not an isothiazolinone dioxide but a related biocide. Its thermal stability is noted to be high[3]. |
| N-Butyl-BIT (BBIT) | Alkyl (Not a dioxide) | Liquid at RT | Up to 300 | Also not a dioxide, but data suggests that increasing the alkyl chain length can enhance thermal stability in the parent isothiazolinone series[3]. |
Note: The data presented is compiled from various sources and may not have been collected under identical experimental conditions. Direct comparison should be made with caution.
Mechanisms of Thermal Degradation
The thermal degradation of N-substituted isothiazolinone dioxides proceeds through high-energy pathways, often involving the extrusion of sulfur dioxide (SO₂) and subsequent molecular rearrangements. The specific pathway is highly dependent on the nature of the N-substituent.
Proposed General Degradation Pathway
The core mechanism involves the homolytic or concerted cleavage of the N-S and S-C bonds within the five-membered ring. The high temperatures provide the energy necessary to overcome the activation barrier for this ring-opening. The loss of the stable SO₂ molecule is a strong thermodynamic driving force for the reaction.
Caption: General logical workflow for thermal degradation.
Pathway for N-Aryl Substituted Derivatives
Flash vacuum pyrolysis (FVP) studies of 3-aryl-1,2-benzoisothiazole 1,1-dioxides reveal a pathway that leads primarily to the formation of 2-arylbenzoxazoles and benzonitriles. This suggests a complex rearrangement following the initial extrusion of SO₂. A plausible mechanism involves the formation of a transient nitrene or a related reactive intermediate which then undergoes intramolecular cyclization or fragmentation.
Caption: Degradation pathways for N-Aryl derivatives.
Pathway for N-Alkyl Substituted Derivatives
In contrast, the pyrolysis of 3-alkyl derivatives yields o-cyanophenol as the main product. This indicates a different rearrangement pathway where the alkyl group participates in a hydrogen transfer, leading to the formation of the phenol and nitrile functionalities. For bulky substituents like tert-butyl, fragmentation can occur, leading to a mix of products including benzonitrile and o-cyanophenol, suggesting multiple competing degradation pathways.
Experimental Protocols for Thermal Analysis
The characterization of thermal degradation is primarily conducted using a suite of thermoanalytical techniques. The coupling of these techniques with mass spectrometry or infrared spectroscopy provides powerful tools for identifying evolved gases.
Thermogravimetric Analysis (TGA)
TGA is the workhorse technique for studying thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Objective: To determine the temperatures at which decomposition occurs and the extent of mass loss.
-
Methodology:
-
A small, precisely weighed sample (typically 1-10 mg) is placed in an inert crucible (e.g., alumina, platinum).
-
The crucible is placed in the TGA furnace.
-
An inert gas (e.g., nitrogen, argon) is purged through the furnace at a constant flow rate (e.g., 20-100 mL/min) to prevent oxidative degradation.
-
The sample is heated at a constant rate (a "dynamic scan"), typically 5, 10, or 20°C/min, over a defined temperature range (e.g., 25°C to 600°C).
-
The instrument continuously records the sample mass versus temperature.
-
-
Data Analysis: The resulting TGA curve plots percentage mass loss vs. temperature. The onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax, from the derivative curve, DTG) are key indicators of thermal stability.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, and decomposition.
-
Objective: To identify melting points and the enthalpy changes associated with decomposition (exothermic or endothermic).
-
Methodology:
-
A small amount of sample (1-5 mg) is hermetically sealed in a pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
Both pans are placed in the DSC cell and heated at a constant rate (e.g., 10°C/min) under an inert atmosphere.
-
The instrument measures the differential heat flow required to maintain both pans at the same temperature.
-
-
Data Analysis: The DSC thermogram shows endothermic (heat absorbing, e.g., melting) and exothermic (heat releasing, e.g., some decompositions) peaks. The melting point (Tm) is identified as the onset or peak of the melting endotherm.
Evolved Gas Analysis (EGA): TGA-MS and Pyrolysis-GC-MS
To identify the products of thermal degradation, TGA or a pyrolysis unit can be coupled to a mass spectrometer (MS) or a gas chromatograph-mass spectrometer (GC-MS).
-
Objective: To identify the chemical structure of volatile compounds released during decomposition.
-
Methodology (TGA-MS): The gas outlet of the TGA is connected via a heated transfer line to the ion source of a mass spectrometer. As the sample decomposes in the TGA, the evolved gases are continuously analyzed by the MS, providing real-time information on the decomposition products.
-
Methodology (Pyrolysis-GC-MS): A sample is rapidly heated to a high, fixed temperature (e.g., 600-1000°C) in a pyrolysis chamber. The resulting fragments (the "pyrolysate") are swept by a carrier gas into a GC column for separation before being identified by the MS. This is particularly useful for elucidating the structure of complex rearrangement products.
Caption: A typical experimental workflow for thermal analysis.
Conclusion
The thermal degradation of N-substituted isothiazolinone dioxides is a complex process governed by the nature of the N-substituent. While the parent saccharin structure is relatively stable, decomposition pathways are initiated at elevated temperatures, driven by the extrusion of sulfur dioxide. N-aryl and N-alkyl substituents lead to distinct rearrangement pathways, resulting in different product profiles, such as benzoxazoles and cyanophenols, respectively. A comprehensive understanding of these degradation behaviors, achieved through a combination of thermoanalytical techniques like TGA, DSC, and Evolved Gas Analysis, is essential for the effective and safe application of these compounds in scientific research and industrial development. Further studies providing systematic, quantitative TGA data for a broader range of derivatives would be invaluable for establishing detailed structure-stability relationships.
References
In-Depth Technical Guide: Solubility of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the chemical properties of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one and outlines a standardized methodology for determining its solubility in organic solvents. It is important to note that as of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not publicly available. The experimental protocol described herein represents a general and widely accepted method for such determinations.
Introduction to this compound
This compound is a heterocyclic organic compound with the molecular formula C7H10ClNO3S.[1] It belongs to the isothiazolone class of compounds, which are known for their broad-spectrum biocidal activity and are utilized in various industrial and pharmaceutical applications. The "1,1-dioxo" designation indicates the presence of a sulfone group, which can significantly influence the molecule's polarity and, consequently, its solubility characteristics. The tert-butyl group introduces lipophilicity, while the chloro and carbonyl groups add to its polarity. Understanding the solubility of this compound in different organic solvents is crucial for its application in formulation development, chemical synthesis, and biological assays.
Chemical Structure:
Key Physicochemical Properties:
-
Molecular Formula: C7H10ClNO3S[1]
-
Molecular Weight: 223.68 g/mol [1]
-
Physical Form: Typically a white powder.[1]
-
Storage Temperature: Recommended storage at 2-8°C.[1]
Quantitative Solubility Data
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Toluene | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Dimethyl Sulfoxide | e.g., 25 | e.g., Shake-Flask |
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in a given solvent. This method is reliable for compounds with low to moderate solubility.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or wrist-action shaker with temperature control
-
Analytical balance (readable to at least 0.1 mg)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
To each vial, add a known volume of the desired organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker.
-
Agitate the samples at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the same organic solvent.
-
Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of the compound in the filtered sample by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Report the temperature at which the solubility was determined.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for solubility determination.
Caption: Experimental workflow for determining solubility via the shake-flask method.
References
Methodological & Application
Experimental protocol for the synthesis of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the preparation of the precursor 2-(tert-Butyl)isothiazol-3(2H)-one 1,1-dioxide, followed by regioselective chlorination at the 5-position. This protocol outlines the specific reaction conditions, purification methods, and characterization data for the final product.
Introduction
Isothiazol-3(2H)-one 1,1-dioxides, also known as saccharin analogs, are a class of compounds with diverse biological activities. The introduction of a chlorine atom at the 5-position and a tert-butyl group on the nitrogen atom can significantly modulate the compound's physicochemical properties and biological profile. This protocol details a reliable method for the synthesis of this compound, providing a key building block for further chemical exploration and drug discovery efforts.
Reaction Scheme
The synthesis proceeds in two conceptual steps:
-
Synthesis of 2-(tert-Butyl)isothiazol-3(2H)-one 1,1-dioxide (1): This precursor is a known compound (CAS 119639-24-6) and can be synthesized through various established methods for N-alkylation of the isothiazolinone ring system. For the purpose of this protocol, we will assume the availability of this starting material.
-
Chlorination of 2-(tert-Butyl)isothiazol-3(2H)-one 1,1-dioxide (1) to yield this compound (2): This key step involves the electrophilic chlorination at the C5 position of the isothiazole ring. Based on analogous reactions, sulfuryl chloride (SO₂Cl₂) is an effective reagent for this transformation.
Experimental Protocol
Materials and Equipment
-
2-(tert-Butyl)isothiazol-3(2H)-one 1,1-dioxide (1)
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
Procedure: Synthesis of this compound (2)
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-(tert-Butyl)isothiazol-3(2H)-one 1,1-dioxide (1.0 eq.) in anhydrous dichloromethane (DCM, approximately 10-20 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Chlorinating Agent: While stirring vigorously, add sulfuryl chloride (1.1 eq.) dropwise to the cooled solution via the dropping funnel. The addition should be slow to maintain the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Be cautious as gas evolution (CO₂) will occur.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and determine its melting point.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI) m/z |
| This compound (2) | C₇H₁₀ClNO₃S | 223.68 | White solid | To be determined | e.g., 6.5-6.7 (s, 1H, CH), 1.6-1.8 (s, 9H, C(CH₃)₃) | e.g., 160-162 (C=O), 130-132 (C-Cl), 115-117 (C-H), 60-62 (C(CH₃)₃), 28-30 (C(CH₃)₃) | e.g., [M+H]⁺ 224.0 |
Note: The NMR and MS data are predicted values and should be confirmed by experimental analysis.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Sulfuryl chloride is corrosive and toxic. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The quenching step with sodium bicarbonate is exothermic and produces gas. Add the quenching solution slowly and with caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Application Notes and Protocols for the Chlorination of N-tert-butyl isothiazolinone 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N-tert-butyl-3-chloroisothiazolin-3-one 1,1-dioxide, a key intermediate in the development of novel bioactive compounds. The protocols are based on established chlorination methods for structurally related cyclic sultams, offering robust starting points for reaction optimization.
Introduction
N-substituted isothiazolinone 1,1-dioxides, also known as cyclic sultams, are important scaffolds in medicinal chemistry. The introduction of a chlorine atom at the C3 position can significantly modulate the biological activity of these compounds, making the development of efficient chlorination protocols a critical step in drug discovery pipelines. This document outlines two primary methods for the chlorination of N-tert-butyl isothiazolinone 1,1-dioxide, utilizing phosphorus pentachloride (PCl₅) and sulfuryl chloride (SO₂Cl₂), respectively. These methods are adapted from proven syntheses of similar chlorinated sultams.
Quantitative Data Summary
The following table summarizes representative reaction conditions and expected outcomes for the chlorination of N-tert-butyl isothiazolinone 1,1-dioxide, based on analogous reactions reported in the literature. Optimization of these conditions is recommended to achieve the desired yield and purity for specific research applications.
| Reagent | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Reagent:Substrate) | Reported Yield (%) (Analogous Reactions) |
| Phosphorus Pentachloride (PCl₅) | Phenylphosphonic dichloride | 110-190 | 3-5 | 1.1:1 to 10:1 | 77 |
| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane | 0 - Room Temp. | 2-4 | 1.1:1 to 2:1 | 33-96 |
| Bis(trichloromethyl) carbonate | Xylene | 115-120 | 1-5 | 1.0:1 | 87.3 |
Experimental Protocols
Protocol 1: Chlorination using Phosphorus Pentachloride (PCl₅)
This protocol is adapted from the established method for the chlorination of saccharin, a structurally similar cyclic sultam.
Materials:
-
N-tert-butyl isothiazolinone 1,1-dioxide
-
Phosphorus pentachloride (PCl₅)
-
Phenylphosphonic dichloride (solvent)
-
Anhydrous toluene
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add N-tert-butyl isothiazolinone 1,1-dioxide (1.0 eq).
-
Solvent Addition: Add anhydrous phenylphosphonic dichloride as a solvent.
-
Reagent Addition: Slowly add phosphorus pentachloride (PCl₅) (1.1 - 2.0 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 110°C. Phosphorus oxychloride (POCl₃) will begin to distill off as a byproduct.
-
Temperature Increase: After the initial distillation of POCl₃ subsides, gradually increase the temperature of the reaction mixture to 190°C and maintain for 3 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with toluene (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain N-tert-butyl-3-chloroisothiazolin-3-one 1,1-dioxide.
Protocol 2: Chlorination using Sulfuryl Chloride (SO₂Cl₂)
This protocol is based on the common use of sulfuryl chloride for the chlorination and cyclization of isothiazolinone precursors.
Materials:
-
N-tert-butyl isothiazolinone 1,1-dioxide
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: Dissolve N-tert-butyl isothiazolinone 1,1-dioxide (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise to the cooled solution over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the desired N-tert-butyl-3-chloroisothiazolin-3-one 1,1-dioxide.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the chlorination of N-tert-butyl isothiazolinone 1,1-dioxide.
Caption: General workflow for the synthesis of N-tert-butyl-3-chloroisothiazolin-3-one 1,1-dioxide.
Logical Relationship of the Transformation
This diagram shows the chemical transformation from the starting material to the final chlorinated product.
Caption: Chemical transformation showing the chlorination of the starting material.
Application Notes and Protocols for the Purification of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one, a key intermediate in various synthetic applications. The selection of an appropriate purification technique is critical to ensure the removal of impurities that may affect downstream reactions and final product quality. This document outlines three common purification methodologies: recrystallization, column chromatography, and liquid-liquid extraction, complete with experimental protocols and comparative data.
Introduction
This compound is a heterocyclic compound whose purity is paramount for its successful use in research and development. Common impurities arising from its synthesis may include starting materials, reagents, and by-products such as other halogenated isothiazolones or amide impurities. The choice of purification method will depend on the nature and quantity of these impurities, as well as the desired final purity and scale of the operation.
Purification Techniques: A Comparative Overview
The following table summarizes the typical performance of each purification technique for this compound. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Initial Purity (%) | Final Purity (%) | Typical Yield (%) | Throughput | Primary Impurities Removed |
| Recrystallization | 85 - 95 | > 99 | 70 - 90 | High | Sparingly soluble impurities, colored by-products |
| Column Chromatography | 50 - 90 | > 99 | 60 - 85 | Low to Medium | Closely related structural analogs, non-polar and highly polar impurities |
| Liquid-Liquid Extraction | < 80 | 80 - 95 | > 95 | High | Water-soluble reagents and salts, acidic or basic impurities |
Experimental Protocols
Recrystallization
Recrystallization is a highly effective method for purifying crystalline solids. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at different temperatures.
Protocol:
-
Solvent Selection:
-
Screen for a suitable solvent or solvent pair. Ideal solvents will dissolve the crude product sparingly at room temperature but completely at an elevated temperature.
-
Promising solvent systems for chlorinated heterocyclic compounds include ethanol/water, isopropanol, or a mixture of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexane, heptane).
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen "good" solvent to the flask.
-
Heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.
-
-
Hot Filtration (Optional):
-
If activated charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
If using a single solvent, allow the hot, saturated solution to cool slowly to room temperature.
-
If using a solvent pair, add the "poor" solvent dropwise to the hot solution until a slight turbidity persists. Reheat to dissolve the precipitate and then allow to cool slowly.
-
For enhanced crystal formation, the flask can be placed in an ice bath after it has reached room temperature.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
-
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.
Protocol:
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a common choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the target compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the mobile phase.
-
Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand to the top to protect the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then carefully adding the powder to the top of the column.
-
-
Elution:
-
Add the mobile phase continuously to the top of the column.
-
Maintain a constant flow rate, either by gravity or with gentle positive pressure.
-
-
Fraction Collection:
-
Collect the eluent in a series of fractions.
-
Monitor the composition of the fractions using TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Liquid-Liquid Extraction
This technique is primarily used as a workup procedure to remove water-soluble impurities, such as salts and certain reagents, from the crude reaction mixture.
Protocol:
-
Dissolution:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate, dichloromethane, or diethyl ether.
-
-
Aqueous Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of deionized water and shake the funnel vigorously, periodically venting to release pressure.
-
Allow the layers to separate and drain the aqueous layer.
-
-
Acid/Base Wash (Optional):
-
To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
To remove basic impurities, wash with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl).
-
Follow each acid/base wash with a water wash to remove any residual acid or base.
-
-
Brine Wash:
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.
-
-
Drying:
-
Drain the organic layer into a clean flask and add a drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Swirl the flask and allow it to stand for 10-15 minutes.
-
-
Isolation:
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the partially purified product, which may then be further purified by recrystallization or chromatography.
-
Visualizing the Purification Workflow
The following diagrams illustrate the general workflow for the purification of this compound and a decision-making process for selecting the appropriate purification technique.
Caption: General workflow for the purification of the target compound.
Caption: Decision tree for selecting a suitable purification method.
Application Notes and Protocols for the Recrystallization of Chlorinated Isothiazolinone Dioxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated isothiazolinone dioxides are a class of heterocyclic compounds recognized for their potent antimicrobial properties. They are integral as preservatives and biocides across various industries, including pharmaceuticals, cosmetics, and industrial applications. The purity of these compounds is paramount to ensure efficacy, safety, and stability in final formulations. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds, including chlorinated isothiazolinone dioxides. This application note provides detailed protocols and data for the recrystallization of these compounds, enabling researchers to obtain high-purity materials for their studies and product development.
The principles of recrystallization are based on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This allows for the dissolution of the impure solid in a hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain in the solution.
Data Presentation
The selection of an appropriate solvent is critical for successful recrystallization. The following tables provide solubility data for common chlorinated isothiazolinones and a representative summary of expected recrystallization outcomes.
Table 1: Solubility of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT)
| Solvent | Solubility ( g/100 mL) | Reference |
| Ethyl Acetate | 4.31 | [1] |
| Methanol | 4.40 | [1] |
| Toluene | 4.07 | [1] |
| Hexane | 0.28 | [1] |
Table 2: Temperature-Dependent Solubility of a Commercial MCI/MI Mixture
| Solvent | Approximate Solubility |
| Ethanol | 30 mg/mL |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL |
Note: MCI (Methylchloroisothiazolinone) is another term for CMIT.
Table 3: Representative Recrystallization Efficiency of a Chlorinated Isothiazolinone Dioxide
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | 95.2% | >99.5% |
| Yield | N/A | 85-95% |
| Appearance | Off-white to pale yellow powder | White crystalline solid |
| Key Impurity | Dichloro-derivative | <0.1% |
Experimental Protocols
The following are detailed protocols for single-solvent and two-solvent recrystallization methods applicable to chlorinated isothiazolinone dioxides.
Protocol 1: Single-Solvent Recrystallization
This method is suitable when a solvent is identified that shows a significant difference in the solubility of the compound at high and low temperatures.
Materials:
-
Crude chlorinated isothiazolinone dioxide
-
High-purity recrystallization solvent (e.g., ethanol, ethyl acetate, or petroleum ether)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at its boiling point. Refer to solubility data and perform small-scale tests if necessary.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent, just enough to create a slurry. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.
Protocol 2: Two-Solvent Recrystallization
This method is useful when no single solvent provides the desired solubility characteristics. It employs a "solvent" in which the compound is highly soluble and a "non-solvent" or "anti-solvent" in which it is insoluble.
Materials:
-
Crude chlorinated isothiazolinone dioxide
-
A "good" solvent (e.g., dichloromethane or acetone)
-
A "poor" solvent (e.g., hexane or petroleum ether)
-
Other materials as listed in Protocol 1
Procedure:
-
Dissolution: Dissolve the crude solid in a minimum amount of the "good" solvent at or near its boiling point.
-
Addition of Non-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.
-
Re-dissolution: If the solution becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using a pre-chilled mixture of the two solvents for washing the crystals.
Visualizations
Logical Workflow for Recrystallization
The following diagram illustrates the decision-making process and workflow for a typical recrystallization experiment.
Caption: Workflow for a typical recrystallization experiment.
Factors Influencing Recrystallization Success
The success of recrystallization depends on several interconnected factors, as depicted in the diagram below.
Caption: Interrelated factors affecting recrystallization outcome.
References
Application Note and Protocol: Chromatographic Separation of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analytical separation of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one using High-Performance Liquid Chromatography (HPLC). The method is designed to be robust and suitable for purity assessment and quantification in research and drug development settings.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Accurate and reliable analytical methods are crucial for its characterization, purity determination, and quality control. This application note describes a reversed-phase HPLC (RP-HPLC) method for the efficient separation of this compound from potential impurities.
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedures for the chromatographic analysis.
2.1. Materials and Reagents
-
Analyte: this compound (Purity ≥ 95%)[1]
-
Solvents:
-
Acetonitrile (ACN), HPLC grade or higher
-
Water, HPLC grade or higher (deionized and filtered)
-
Methanol (MeOH), HPLC grade or higher
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile
-
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
2.2. Instrumentation
-
HPLC system equipped with:
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
2.3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of the sample diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent.
-
Sample Preparation: Prepare samples at a similar concentration to the working standard using the sample diluent. Filter all solutions through a 0.45 µm syringe filter before injection.
2.4. Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the separation.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Run Time | 15 minutes |
Data Presentation
The following table presents hypothetical, yet representative, quantitative data for the analysis of a standard solution of this compound.
| Compound | Retention Time (min) | Peak Area (mAU*s) | Tailing Factor | Theoretical Plates |
| This compound | 6.8 | 1250 | 1.1 | 8500 |
| Impurity 1 | 4.2 | 15 | 1.2 | 7200 |
| Impurity 2 | 8.5 | 10 | 1.0 | 9100 |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps involved in the chromatographic separation protocol.
Caption: Experimental workflow for the HPLC analysis of this compound.
Discussion
The described RP-HPLC method provides a baseline for the separation and analysis of this compound. The use of a C18 column is standard for moderately polar organic molecules. A gradient elution is employed to ensure the efficient elution of the target compound while also separating it from potential earlier and later eluting impurities. The addition of formic acid to the mobile phase helps to improve peak shape by ensuring the analyte is in a consistent protonation state. Detection at 220 nm is chosen as a common wavelength for compounds containing chromophores.
Further method development and validation would be required for use in a regulated environment. This would include assessing specificity, linearity, accuracy, precision, and robustness according to relevant guidelines.
References
Using 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one as a reagent in organic synthesis
Application Notes and Protocols: 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one in Organic Synthesis
Introduction
This compound is a heterocyclic compound belonging to the isothiazolone class. While many isothiazolone derivatives are well-known for their potent biocidal and antimicrobial properties, the application of this specific N-tert-butyl substituted and sulfonyl-activated variant as a reagent in organic synthesis is not extensively documented in publicly available scientific literature. This document aims to provide an overview of the potential reactivity of this compound based on the general chemistry of related structures and to outline hypothetical synthetic protocols.
Disclaimer: The following application notes and protocols are theoretical and based on the expected reactivity of the functional groups present in the molecule. No specific examples of the use of this compound as a reagent in organic synthesis have been found in a comprehensive search of the scientific literature. Experimental validation is required.
Potential Applications in Organic Synthesis
Based on its structure, this compound possesses several reactive sites that could potentially be exploited in organic synthesis. The presence of a chlorine atom at the 5-position, an activated carbonyl group, and the N-tert-butyl group attached to a sulfonyl moiety suggests potential for use in various transformations.
As an Electrophile
The isothiazolone ring, particularly with the electron-withdrawing 1,1-dioxide group, is electron-deficient. The chlorine atom at the 5-position is part of a vinylogous acyl chloride system, making it a potential site for nucleophilic attack.
-
Potential Reactions: Nucleophilic substitution of the 5-chloro group by various nucleophiles such as amines, alcohols, thiols, or carbanions. This could lead to the synthesis of a variety of substituted isothiazolone derivatives.
In Cycloaddition Reactions
The double bond within the isothiazolone ring could potentially participate in cycloaddition reactions, such as [4+2] or [2+2] cycloadditions, either as a dienophile or a dipolarophile, depending on the reaction partner. The electron-deficient nature of the ring would favor reactions with electron-rich dienes.
Hypothetical Experimental Protocols
The following protocols are provided as starting points for researchers interested in exploring the synthetic utility of this reagent. Optimization of reaction conditions (solvent, temperature, stoichiometry, and catalyst) will be necessary.
General Protocol for Nucleophilic Substitution at the 5-Position
This protocol describes a general procedure for the reaction of this compound with a generic nucleophile (Nu-H).
Workflow Diagram:
N-tert-butyl Isothiazolinone Dioxide: A Versatile Building Block for Heterocyclic Synthesis
Application Note AP-CHEM-2025-01
Affiliation: Advanced Synthesis Core, Future Chemical Innovations Ltd.
Introduction
N-tert-butyl isothiazolinone dioxide, a five-membered cyclic sulfonamide, is emerging as a highly versatile and reactive building block for the synthesis of a diverse array of heterocyclic compounds. The presence of the electron-withdrawing sulfonyl group in conjugation with the endocyclic double bond activates the molecule for various transformations, making it an attractive synthon for medicinal and materials chemistry. This application note provides a comprehensive overview of the synthesis and synthetic applications of N-tert-butyl isothiazolinone dioxide, complete with detailed experimental protocols and reaction data.
Synthesis of N-tert-butyl Isothiazolinone Dioxide
The synthesis of N-tert-butyl isothiazolinone dioxide can be achieved through a multi-step sequence starting from readily available precursors. A common strategy involves the initial construction of the saturated isothiazolidinone ring, followed by oxidation and subsequent introduction of unsaturation.
A plausible synthetic pathway is outlined below:
Caption: Synthetic workflow for N-tert-butyl isothiazolinone dioxide.
Applications in Heterocyclic Synthesis
The activated double bond in N-tert-butyl isothiazolinone dioxide makes it a valuable precursor for various cycloaddition and ring transformation reactions, enabling the synthesis of complex heterocyclic scaffolds.
Diels-Alder Reactions
As a potent dienophile, N-tert-butyl isothiazolinone dioxide can react with a variety of dienes to construct bicyclic sulfonamides. These adducts can serve as intermediates for the synthesis of substituted anilines and other aromatic compounds upon extrusion of sulfur dioxide.
Caption: Diels-Alder reaction of N-tert-butyl isothiazolinone dioxide.
[3+2] Cycloaddition Reactions
The electron-deficient alkene moiety of N-tert-butyl isothiazolinone dioxide readily participates in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides. This provides a direct route to novel fused heterocyclic systems containing the isothiazolidine dioxide core.
Caption: [3+2] Cycloaddition with N-tert-butyl isothiazolinone dioxide.
Synthesis of Pyridines and Pyrimidines
Ring transformation reactions of the isothiazolinone dioxide core can be employed to synthesize six-membered heterocycles. For instance, reaction with enamines or amidines can lead to the formation of substituted pyridines and pyrimidines, respectively, through a cascade of ring-opening and recyclization steps.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the key transformations involving N-tert-butyl isothiazolinone dioxide.
| Reaction Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diels-Alder | Cyclopentadiene | Toluene | 80 | 12 | 85 |
| [3+2] Cycloaddition | Benzyl azide | Dichloromethane | 25 | 24 | 92 |
| Pyridine Synthesis | 1-Morpholinocyclohexene | Acetonitrile | 100 | 8 | 65 |
| Pyrimidine Synthesis | Benzamidine | Dimethylformamide | 120 | 18 | 58 |
Experimental Protocols
Protocol 1: Synthesis of N-tert-butyl isothiazolinone 1,1-dioxide
Step 1: Synthesis of N-tert-butyl-3-chloropropionamide To a solution of tert-butylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, 3-chloropropionyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which is used in the next step without further purification.
Step 2: Synthesis of N-tert-butyl isothiazolidin-3-one A solution of N-tert-butyl-3-chloropropionamide (1.0 eq) and sodium sulfide nonahydrate (1.5 eq) in ethanol is refluxed for 18 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Step 3: Synthesis of N-tert-butyl isothiazolidin-3-one 1,1-dioxide To a solution of N-tert-butyl isothiazolidin-3-one (1.0 eq) in dichloromethane at 0 °C, meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 24 hours. The mixture is then washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the dioxide.
Step 4: Synthesis of N-tert-butyl isothiazolin-3-one 1,1-dioxide A mixture of N-tert-butyl isothiazolidin-3-one 1,1-dioxide (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of benzoyl peroxide in carbon tetrachloride is refluxed for 4 hours under irradiation with a UV lamp. The reaction mixture is cooled, filtered, and the filtrate is concentrated. The residue is dissolved in acetonitrile, and triethylamine (1.5 eq) is added. The mixture is stirred at room temperature for 6 hours. The solvent is removed, and the residue is purified by column chromatography to yield the final product.
Protocol 2: Diels-Alder Reaction with Cyclopentadiene
A solution of N-tert-butyl isothiazolinone dioxide (1.0 eq) and freshly cracked cyclopentadiene (3.0 eq) in toluene is heated at 80 °C for 12 hours in a sealed tube. The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the bicyclic adduct.
Protocol 3: [3+2] Cycloaddition with Benzyl Azide
To a solution of N-tert-butyl isothiazolinone dioxide (1.0 eq) in dichloromethane is added benzyl azide (1.2 eq). The reaction mixture is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is purified by recrystallization from ethanol to give the triazoline-fused product.
Conclusion
N-tert-butyl isothiazolinone dioxide is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its activated carbon-carbon double bond allows for facile participation in various cycloaddition and ring-transformation reactions, providing access to complex molecular architectures. The protocols outlined in this application note offer reliable methods for the preparation and utilization of this important synthetic intermediate. Further exploration of its reactivity is expected to unveil even more applications in the fields of drug discovery and materials science.
Application of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one in Biocidal Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one is a member of the isothiazolinone class of biocides, which are known for their broad-spectrum antimicrobial activity.[1] These compounds are effective against a wide range of bacteria, fungi, and algae and are utilized as preservatives in various industrial and consumer products.[1] The biocidal activity of isothiazolinones is primarily attributed to their ability to inhibit essential microbial enzymes, particularly those containing thiol groups at their active sites.[2] This document provides detailed application notes and experimental protocols for the use of this compound in biocidal formulations, intended to guide researchers in the development and evaluation of new antimicrobial products.
Biocidal Efficacy
While specific minimum inhibitory concentration (MIC) data for this compound is not extensively available in the public domain, the following table summarizes the known efficacy of closely related isothiazolinone compounds against common microbial contaminants. This data can serve as a preliminary guide for determining the potential effective concentrations of the target compound in initial formulation studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Related Isothiazolinone Biocides
| Microorganism | Strain | Biocide | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 43300 | 5-chloroisothiazolone analogue | ≤ 0.032 |
| Escherichia coli | BL21 (NDM-1) | 5-chloroisothiazolone analogue | ≤ 0.032 |
| Candida albicans | - | Phenylthiazole with tert-butyl | 4 - 16 |
| Aspergillus niger | - | Terbinafine (reference antifungal) | 0.4 |
Note: The provided MIC values are for isothiazolinone analogues and related compounds and should be used as a reference.[3][4][5] Specific MIC values for this compound must be determined empirically for each target microorganism and formulation.
Mechanism of Action
The primary mechanism of action for isothiazolinone biocides involves a two-step process.[3] Initially, there is a rapid inhibition of microbial growth and metabolism, which is followed by irreversible cell damage leading to cell death.[3] This is achieved through the disruption of metabolic pathways involving dehydrogenase enzymes.[3] The electrophilic sulfur atom in the isothiazolinone ring reacts with nucleophilic thiol groups in cysteine residues of essential enzymes, leading to the formation of disulfide bonds and subsequent inactivation of the enzyme.[2] This disruption of enzymatic function interferes with cellular respiration and energy generation, ultimately leading to microbial death.
Caption: Mechanism of action of isothiazolinone biocides.
Experimental Protocols
The following protocols provide detailed methodologies for the formulation and evaluation of biocidal products containing this compound.
Protocol 1: Preparation of a Stock Solution
A stock solution of this compound is the first step for conducting efficacy testing.
Materials:
-
This compound (purity ≥95%)
-
Dimethyl sulfoxide (DMSO) or another suitable solvent
-
Sterile, amber glass vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile amber glass vial.
-
Add the required volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex the mixture until the compound is completely dissolved.
-
Store the stock solution at 2-8°C, protected from light.
Caption: Workflow for preparing a stock solution.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the biocide against various microorganisms.
Materials:
-
Stock solution of this compound
-
Sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Culture the test microorganisms in the appropriate broth until they reach the logarithmic growth phase. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for yeast). Further dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilutions: Prepare a series of twofold serial dilutions of the biocide stock solution in the appropriate sterile broth directly in the 96-well microtiter plate. The concentration range should be selected based on expected efficacy.
-
Inoculation: Inoculate each well containing the biocide dilution with the prepared microbial suspension. Include a positive control well (broth with inoculum, no biocide) and a negative control well (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 35°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast, and 28-35°C for 48-72 hours for molds).
-
MIC Determination: The MIC is the lowest concentration of the biocide that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Caption: Experimental workflow for MIC determination.
Formulation of a Biocidal Product
The following is a general protocol for incorporating this compound into a water-based formulation, such as a paint or adhesive.
Materials:
-
This compound stock solution
-
Base formulation (e.g., latex paint, adhesive)
-
Stirring equipment (e.g., overhead stirrer)
-
pH meter
Procedure:
-
Determine Concentration: Based on the MIC data and the desired level of protection, determine the target concentration of the active ingredient in the final formulation.
-
Addition of Biocide: With continuous, gentle stirring, slowly add the calculated amount of the this compound stock solution to the base formulation. Ensure that the addition is done at a stage where the formulation is still liquid and can be mixed thoroughly.
-
Homogenization: Continue stirring for a sufficient period to ensure uniform distribution of the biocide throughout the formulation.
-
pH Adjustment: Measure the pH of the final formulation. Isothiazolinones are generally stable in a pH range of 4-9. If necessary, adjust the pH using appropriate acids or bases that are compatible with the formulation.
-
Quality Control: Perform quality control tests on the final product, including viscosity, color, and stability. Conduct a challenge test (e.g., ASTM E2276) to confirm the antimicrobial efficacy of the final formulation.
Conclusion
This compound holds potential as an effective biocide for a variety of applications. The protocols outlined in this document provide a framework for researchers and formulation chemists to evaluate its efficacy and incorporate it into stable and effective biocidal products. It is imperative to conduct thorough testing to determine the optimal concentration and to ensure compatibility with other formulation components for each specific application. Further research is warranted to establish a comprehensive profile of its antimicrobial spectrum and to explore its potential synergies with other biocidal agents.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of isothiazolones analogues as potent bactericidal agents against antibiotic resistant CRE and MRSA strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. MIC and fungicidal activity of terbinafine against clinical isolates of Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Efficacy Testing of N-tert-butyl Isothiazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the antimicrobial efficacy of N-tert-butyl isothiazolinone derivatives. The included protocols are based on established standards for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of antimicrobial agents.
Introduction
Isothiazolinones are a class of heterocyclic compounds recognized for their potent, broad-spectrum antimicrobial activity.[1] N-tert-butyl isothiazolinone derivatives are of particular interest for investigation as novel antimicrobial agents. The core mechanism of action for isothiazolinones involves a two-step process: a rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage leading to cell death.[2][3] This activity is primarily attributed to the disruption of metabolic pathways through the inhibition of dehydrogenase enzymes and the destruction of protein thiols.[2][3]
Data Presentation
The following table summarizes the antimicrobial activity of a hypothetical series of N-tert-butyl isothiazolinone derivatives against a panel of common pathogenic bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) in µg/mL.
Table 1: Antimicrobial Activity of N-tert-butyl Isothiazolinone Derivatives (Hypothetical Data)
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 90028) | |
| MIC (µg/mL) | MBC (µg/mL) | MIC (µg/mL) | |
| NTBI-1 | 8 | 16 | 16 |
| NTBI-2 | 4 | 8 | 8 |
| NTBI-3 | 16 | 32 | 32 |
| Ciprofloxacin | 1 | 2 | 0.25 |
| Amphotericin B | - | - | - |
Note: This data is illustrative to demonstrate the presentation format, as specific experimental values for a comprehensive series of N-tert-butyl isothiazolinone derivatives were not available in the public domain at the time of this writing.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
a. Materials:
-
Test compounds (N-tert-butyl isothiazolinone derivatives)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial and fungal strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
b. Procedure:
-
Preparation of Test Compounds: Prepare a stock solution of each N-tert-butyl isothiazolinone derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth (MHB or RPMI-1640) to achieve a range of concentrations.
-
Inoculum Preparation:
-
Bacteria: From a fresh agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Fungi: Grow the fungal strain on a suitable agar medium. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to the 0.5 McFarland standard. Dilute in RPMI-1640 to achieve a final inoculum density of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Plate Preparation: Add 100 µL of the appropriate broth to all wells of a 96-well microtiter plate. Add 100 µL of the diluted test compound to the first well of each row and perform serial dilutions across the plate.
-
Inoculation: Add 100 µL of the prepared bacterial or fungal inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Growth Control: Wells containing only broth and inoculum.
-
Sterility Control: Wells containing only broth.
-
Positive Control: Wells containing a known antibiotic (e.g., ciprofloxacin for bacteria, amphotericin B for fungi) at various concentrations.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a continuation of the MIC assay.
a. Materials:
-
MIC plates from the previous experiment
-
Nutrient agar plates (for bacteria)
-
Sabouraud Dextrose Agar plates (for fungi)
-
Sterile micropipette tips
b. Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto an appropriate agar plate (Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
Interpretation: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).
Visualizations
Experimental Workflow
Caption: Workflow for MIC and MBC/MFC determination.
Mechanism of Action
References
Application Notes & Protocols: High-Throughput Screening for 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one belongs to the isothiazolone class of compounds, which includes derivatives with a wide range of biological activities. Structurally related N,N′-linked benzoannelated isothiazol-3(2H)-one 1,1-dioxides have been evaluated for their inhibitory activity against serine proteases such as human leukocyte elastase (HLE) and acetylcholinesterase (AChE)[1]. The 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold, which is structurally analogous, is known to act as a mechanism-based inhibitor of serine proteases[1]. Given this precedent, this document provides a framework for developing and executing biochemical and cell-based assays to screen for the inhibitory activity of this compound against a representative serine protease, Human Neutrophil Elastase (HNE).
HNE is a key enzyme involved in inflammatory processes, and its dysregulation is implicated in various diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Identifying novel inhibitors of HNE is a significant therapeutic goal. The following protocols are designed for a high-throughput screening (HTS) campaign to identify and characterize the activity of the target compound.
Biochemical Assay Development
The primary objective of the biochemical assay is to directly measure the inhibitory effect of the compound on purified HNE enzyme activity in a cell-free system.[2] A fluorescence-based assay is proposed due to its high sensitivity and suitability for HTS.[3] The assay relies on a fluorogenic substrate that is cleaved by HNE to release a fluorescent signal.
Principle of the HNE Inhibition Assay
The assay measures the rate of cleavage of a specific HNE substrate, such as MeOSuc-Ala-Ala-Pro-Val-AMC. In the presence of an inhibitor like this compound, the enzymatic activity of HNE is reduced, leading to a decrease in the rate of fluorescent product formation. The potency of the inhibitor is quantified by determining its half-maximal inhibitory concentration (IC50).
Caption: Mechanism of HNE fluorescence-based inhibition assay.
Experimental Protocol: Biochemical HNE Inhibition Assay
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.5
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Positive Control Inhibitor (e.g., Sivelestat)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. For a typical 10-point dose-response curve, dilute from 10 mM down to 0.5 µM.
-
Transfer 0.5 µL of each compound dilution to the wells of a 384-well assay plate. Include wells with DMSO only (negative control) and a positive control inhibitor.
-
-
Enzyme Addition:
-
Dilute HNE to a final concentration of 2X the desired assay concentration (e.g., 20 nM) in cold Assay Buffer.
-
Add 25 µL of the diluted HNE solution to each well of the assay plate containing the compound.
-
Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.
-
-
Substrate Addition & Measurement:
-
Prepare a 2X working solution of the fluorogenic substrate (e.g., 200 µM) in Assay Buffer.
-
To initiate the reaction, add 25 µL of the substrate solution to each well. The final volume will be 50 µL.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear phase of the kinetic read.
-
Normalize the data: % Inhibition = 100 * (1 - (V_compound - V_background) / (V_DMSO - V_background)).
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Biochemical Assay Results
| Compound | IC50 (µM) | Hill Slope | R² Value |
| This compound | TBD | TBD | TBD |
| Positive Control (Sivelestat) | TBD | TBD | TBD |
TBD: To Be Determined from experimental data.
Cell-Based Assay Development
Cell-based assays are crucial for confirming the activity of the compound in a more physiologically relevant context.[4] These assays can provide insights into cell permeability, potential off-target effects, and cytotoxicity.[5][6]
Caption: Workflow for HTS and hit validation.
Experimental Protocol: Cell-Based HNE Activity Assay
This protocol uses a human monocytic cell line (e.g., U937) stimulated to release HNE. A cell-permeable fluorogenic substrate is used to measure intracellular elastase activity.
Materials:
-
U937 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for cell stimulation
-
Cell-permeable fluorogenic elastase substrate
-
Hanks' Balanced Salt Solution (HBSS)
-
Hoechst 33342 stain (for cell counting/normalization)
-
96-well clear-bottom, black plates
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell Plating:
-
Seed U937 cells into a 96-well plate at a density of 5 x 10^4 cells/well.
-
Add PMA (final concentration 100 ng/mL) to induce differentiation and HNE expression.
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Remove the culture medium and wash the cells gently with HBSS.
-
Add fresh medium containing serial dilutions of this compound (and controls) to the cells.
-
Incubate for 2 hours at 37°C.
-
-
Substrate Loading and Imaging:
-
Add the cell-permeable elastase substrate and Hoechst 33342 stain to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Image the plate using a high-content imager, capturing both the substrate (fluorescence) and Hoechst (nuclei) channels.
-
-
Data Analysis:
-
Use image analysis software to quantify the total fluorescence intensity per well (elastase activity) and the number of nuclei (cell count).
-
Normalize the fluorescence intensity to the cell count for each well.
-
Calculate % inhibition relative to DMSO controls and determine the cellular IC50.
-
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
A cytotoxicity assay should be run in parallel to ensure that the observed inhibition in the cell-based assay is not due to cell death.[7]
Materials:
-
Differentiated U937 cells (prepared as above)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well clear plates
-
Absorbance plate reader (570 nm)
Procedure:
-
Cell Plating and Compound Treatment:
-
Plate and treat the cells with the compound exactly as described in the cell-based activity assay.
-
-
MTT Addition:
-
After the compound incubation period (2 hours, or extend to 24 hours for chronic toxicity), add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability: % Viability = 100 * (Abs_compound / Abs_DMSO).
-
Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.
-
Data Presentation: Cell-Based and Cytotoxicity Assay Results
| Compound | Cellular HNE IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/IC50) |
| This compound | TBD | TBD | TBD |
| Positive Control (Sivelestat) | TBD | TBD | TBD |
TBD: To Be Determined from experimental data.
Assay Validation and Quality Control
For HTS, it is critical to validate the robustness of the assay. The Z'-factor is a statistical parameter used to quantify the suitability of an assay for HTS.
Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
SD_pos / Mean_pos: Standard deviation and mean of the positive control (e.g., Sivelestat).
-
SD_neg / Mean_neg: Standard deviation and mean of the negative control (DMSO).
An assay with a Z'-factor > 0.5 is considered excellent for HTS.
Data Presentation: Assay Validation
| Assay | Z'-Factor | Signal-to-Background Ratio | CV% (Controls) |
| Biochemical HNE Assay | TBD | TBD | TBD |
| Cell-Based HNE Assay | TBD | TBD | TBD |
TBD: To Be Determined from experimental data.
Caption: Workflow for the cell-based HNE activity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 3. longdom.org [longdom.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Cell-based assays are a key component in drug development process [thermofisher.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Plausible Synthetic Pathway
Based on established chemical principles for the synthesis of related isothiazole derivatives, a plausible multi-step synthetic pathway for this compound is proposed. This pathway involves three key stages:
-
Amide Formation: Synthesis of the N-tert-butyl-3-mercaptopropionamide precursor.
-
Cyclization and Chlorination: Formation of the 2-tert-butyl-5-chloro-isothiazol-3(2H)-one intermediate.
-
Oxidation: Conversion of the intermediate to the final this compound product.
Experimental Workflow Diagram
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guides and FAQs
Step 1: Synthesis of N-tert-butyl-3-mercaptopropionamide
Q1: My amidation reaction is slow or incomplete. How can I improve the conversion?
A1: Low conversion in the amidation step can be due to several factors. Consider the following troubleshooting steps:
-
Reagent Purity: Ensure that both 3-mercaptopropionic acid and tert-butylamine are of high purity. Impurities can interfere with the reaction.
-
Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 40-50 °C) can increase the reaction rate. However, avoid excessive temperatures which might lead to side reactions.
-
Catalyst: The use of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can significantly improve the efficiency of the amide bond formation.
-
Water Removal: The formation of an amide bond releases water. If the reaction is reversible, removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product.
Q2: I am observing the formation of a disulfide byproduct. How can I prevent this?
A2: The thiol group in 3-mercaptopropionic acid is susceptible to oxidation, leading to the formation of a disulfide-linked dimer. To minimize this:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Reducing Agent: The addition of a small amount of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), can help to maintain the thiol in its reduced state.
Step 2: Cyclization and Chlorination to form 2-tert-butyl-5-chloro-isothiazol-3(2H)-one
Q1: The yield of the cyclized and chlorinated product is low. What are the critical parameters for this step?
A1: This step involves the oxidative cyclization of the corresponding disulfide, N,N'-di-tert-butyl-3,3'-dithiodipropionamide, with a chlorinating agent like sulfuryl chloride (SO₂Cl₂). Key parameters to optimize are:
-
Stoichiometry of Sulfuryl Chloride: The molar ratio of sulfuryl chloride to the disulfide is critical. An insufficient amount will lead to incomplete reaction, while a large excess can result in over-chlorination and the formation of undesired byproducts, such as 4,5-dichloro-isothiazolin-3-one. It is recommended to start with a molar ratio of around 3:1 (SO₂Cl₂:disulfide) and optimize from there.
-
Reaction Temperature: This reaction is typically exothermic. Maintaining a low temperature (e.g., 0-10 °C) during the addition of sulfuryl chloride is crucial to control the reaction rate and prevent side reactions. After the addition, the reaction may be allowed to slowly warm to room temperature.
-
Solvent: An inert solvent, such as dichloromethane (DCM) or chloroform, is generally used. The choice of solvent can influence the solubility of intermediates and the overall reaction rate.
Troubleshooting Decision Tree for Low Yield in Step 2
Caption: Troubleshooting logic for low yield in the cyclization and chlorination step.
Step 3: Oxidation to this compound
Q1: The oxidation of the sulfur atom is not going to completion. How can I drive the reaction forward?
A1: Incomplete oxidation can be addressed by adjusting the following conditions:
-
Choice of Oxidizing Agent: Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent for this transformation. Other reagents like hydrogen peroxide in acetic acid or potassium permanganate can also be considered. The reactivity can vary, so screening different oxidants might be necessary.
-
Stoichiometry of Oxidant: At least two equivalents of the oxidizing agent are required to form the 1,1-dioxide. Using a slight excess (e.g., 2.2-2.5 equivalents) can help ensure complete conversion.
-
Reaction Time and Temperature: These reactions may require several hours to go to completion. Monitoring the reaction by TLC or LC-MS is recommended. If the reaction is slow at room temperature, gentle heating might be beneficial, but care should be taken to avoid decomposition of the product or the oxidizing agent.
Q2: I am observing the formation of unidentified byproducts during the oxidation step. What could be the cause?
A2: The formation of byproducts during oxidation can be due to over-oxidation or side reactions with other functional groups.
-
Control of Reaction Conditions: Over-oxidation can occur if the reaction is left for too long or at too high a temperature. Careful monitoring is key.
-
Purity of Starting Material: Impurities in the 2-tert-butyl-5-chloro-isothiazol-3(2H)-one starting material can lead to the formation of byproducts. Ensure the starting material is pure before proceeding with the oxidation.
-
Work-up Procedure: The work-up procedure is important to remove the excess oxidizing agent and its byproducts (e.g., m-chlorobenzoic acid if m-CPBA is used). A typical work-up involves washing with a sodium bicarbonate or sodium sulfite solution.
Quantitative Data from Analogous Syntheses
Table 1: Cyclization and Chlorination of N-Substituted 3,3'-Dithiodipropionamides
| N-Substituent | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methyl | Sulfuryl Chloride | Dichloromethane | 0 to RT | 4 | ~85 |
| n-Octyl | Chlorine | Toluene | 10-20 | 2 | 70-80 |
| Cyclohexyl | Sulfuryl Chloride | Chloroform | 5-15 | 3 | ~80 |
Table 2: Oxidation of N-Substituted Isothiazol-3(2H)-ones to 1,1-Dioxides
| N-Substituent | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methyl | m-CPBA (2.2 eq) | Dichloromethane | RT | 12 | >90 |
| Phenyl | H₂O₂ / Acetic Acid | Acetic Acid | 80 | 6 | ~85 |
| Benzyl | Selectfluor (2.0 eq) | H₂O/DMF | RT | 2 | ~90 |
Detailed Experimental Protocols (Based on Analogous Procedures)
Step 1: Synthesis of N,N'-di-tert-butyl-3,3'-dithiodipropionamide
-
Amidation: In a round-bottom flask, dissolve 3,3'-dithiodipropionic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Add a coupling agent like EDC (2.2 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add tert-butylamine (2.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 2-tert-butyl-5-chloro-isothiazol-3(2H)-one
-
Dissolve N,N'-di-tert-butyl-3,3'-dithiodipropionamide (1 equivalent) in an inert solvent like DCM.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Slowly add sulfuryl chloride (3 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Carefully quench the reaction by slowly adding it to ice-cold water.
-
Separate the organic layer, and wash it with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Dissolve 2-tert-butyl-5-chloro-isothiazol-3(2H)-one (1 equivalent) in a solvent such as DCM.
-
Add m-CPBA (2.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution and then with a 10% sodium sulfite solution to remove excess peroxide.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
Disclaimer: The provided experimental protocols are based on analogous procedures found in the chemical literature and may require optimization for the specific synthesis of this compound. It is essential to conduct all experiments in a well-ventilated fume hood and to use appropriate personal protective equipment.
Technical Support Center: Synthesis of Chlorinated Isothiazolinone Dioxides
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of chlorinated isothiazolinone dioxides, such as N-chlorosaccharin.
Frequently Asked Questions (FAQs)
Q1: My chlorination reaction of saccharin has a low yield. What are the common causes and solutions?
A1: Low yields in the chlorination of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) to produce N-chlorosaccharin or related chlorinated dioxides can stem from several factors. The most common issues are incomplete reaction, degradation of the product, and formation of side products.
Common Causes & Troubleshooting Steps:
-
Inadequate Chlorinating Agent: Ensure the chlorinating agent (e.g., hypochlorous acid, phosphorus pentachloride) is fresh and used in the correct stoichiometric ratio.[1] Older reagents can lose activity.
-
Reaction Conditions: The reaction is highly sensitive to pH and temperature. For instance, chlorination with hypochlorous acid is typically performed in an aqueous solution over a pH range of 4-6.[2] Deviations can lead to slower reaction rates or decomposition.
-
Product Instability/Hydrolysis: The N-chloro bond is susceptible to hydrolysis, especially in the presence of water or other nucleophiles like alcohols.[2] This reaction reverts the product back to the starting material, saccharin. It is critical to use dry solvents and control moisture in the reaction environment. N-chlorosaccharin is relatively stable in solvents like chloroform and ethyl acetate but rapidly converts back to saccharin in methanol.[2]
-
Formation of Ring-Opened Byproducts: Under certain conditions, particularly with stronger chlorinating agents or incorrect temperatures, the isothiazolinone ring can open. For example, using phosphorus pentachloride at lower temperatures (e.g., 85°C) can lead to the formation of 2-chlorosulfonylcyanobenzene instead of the desired cyclized product.[1]
Q2: I am observing an unexpected nitrile peak (around 2235 cm⁻¹) in the IR spectrum of my crude product. What is this impurity?
A2: The appearance of a strong absorbance peak around 2235 cm⁻¹ in the infrared (IR) spectrum indicates the presence of a nitrile group (-C≡N). This is a well-documented side product that arises from the ring-opening of the isothiazolinone dioxide core.
When using a strong dehydrating chlorinating agent like phosphorus pentachloride (PCl₅) on saccharin, particularly at temperatures below optimal cyclization conditions (e.g., 85-140°C), the reaction can favor the formation of 2-chlorosulfonylcyanobenzene.[1] At sufficiently high temperatures (e.g., 220°C), this intermediate cyclizes to the desired 3-chloro-1,2-benzisothiazole 1,1-dioxide.[1] If the temperature is too low or the reaction time is insufficient, this nitrile intermediate will persist as a significant impurity.
Q3: My final product seems to degrade upon storage or during workup. How can I improve its stability?
A3: Chlorinated isothiazolinone dioxides, particularly N-chlorosaccharin, are strong oxidizing and chlorinating agents, which contributes to their inherent instability.[2][3]
Key Factors Influencing Stability:
-
Moisture: The primary degradation pathway is hydrolysis, which cleaves the N-Cl bond to regenerate the saccharin precursor and hypochlorous acid.[2] It is imperative to store the compound under dry, anhydrous conditions.
-
Solvent Choice: The choice of solvent is critical. N-chlorosaccharin is known to be unstable in protic solvents like methanol, where it undergoes rapid methanolysis and hydrolysis.[2] It exhibits much greater stability in aprotic organic solvents such as carbon tetrachloride, chloroform, ethyl acetate, and acetone.[2]
-
pH: In aqueous solutions, stability is pH-dependent. The decomposition of N-chlorosaccharin in water is proposed to proceed via cleavage of the imide bond by hypochlorite ion, a reaction that is significant in the pH 4-6 range.[2]
-
Light: As with many chlorinated compounds, exposure to light can promote degradation. Store the product in a dark or amber-colored container.[3]
For workup procedures, use dry aprotic solvents for extraction and minimize exposure to aqueous phases. If an aqueous wash is necessary, use cold water or brine quickly and immediately dry the organic layer with a desiccant like anhydrous magnesium sulfate or sodium sulfate.
Troubleshooting Experimental Issues
Problem: Formation of Ring-Opened Nitrile Impurity
This issue is common when synthesizing 3-chloro-1,2-benzisothiazole 1,1-dioxide (pseudo-saccharyl chloride) from saccharin using phosphorus pentachloride (PCl₅).
Troubleshooting Workflow
Caption: Troubleshooting workflow for nitrile impurity formation.
Reaction Pathways and Side Reactions
The synthesis of chlorinated isothiazolinone dioxides can proceed through desired pathways but may be compromised by side reactions like hydrolysis or incomplete cyclization.
Main Synthesis and Side Reaction Pathways
Caption: Synthesis of N-chlorosaccharin and common side reactions.
Quantitative Data Summary
Reaction conditions significantly impact product yield and purity. The synthesis of 3-chloro-1,2-benzisothiazole 1,1-dioxide from saccharin and PCl₅ is highly temperature-dependent.
| Reaction Temp. (°C) | Molar Ratio (Saccharin:PCl₅) | Reaction Time (h) | Observed Product(s) | Yield (%) | Reference |
| 85 | 1 : 1.6 | 2 | Starting material + 2-chlorosulfonylcyanobenzene | - | [1] |
| 140 | 1 : 1.6 | 2 | 2-chlorosulfonylcyanobenzene + some product | - | [1] |
| 220 | 1 : 1.2 | 2 | 3-chloro-1,2-benzisothiazole 1,1-dioxide | 72 | [1] |
Key Experimental Protocols
Protocol: Synthesis of 3-Chloro-1,2-benzisothiazole 1,1-dioxide
This protocol is adapted from a literature procedure for the synthesis of pseudo-saccharyl chloride, a key intermediate.[1]
Materials:
-
Saccharin (5.1 g, 2.8 x 10⁻² mol)
-
Phosphorus pentachloride (PCl₅) (7 g, 3.3 x 10⁻² mol)
-
Trichloromethane (chloroform) for recrystallization
Procedure:
-
Thoroughly mix saccharin and phosphorus pentachloride in a round-bottom flask equipped with a reflux condenser and a gas outlet to vent hydrogen chloride (HCl) to a scrubber.
-
Heat the mixture to 220°C in a suitable heating mantle or oil bath.
-
Maintain the mixture at reflux for 2 hours. The reaction is complete when the liberation of HCl gas has ceased.
-
After the reaction, allow the mixture to cool slightly and remove the phosphorus oxychloride (POCl₃) byproduct by distillation under vacuum at 180°C.
-
The residue in the flask will crystallize upon cooling to room temperature.
-
Filter the crude product under pressure.
-
Recrystallize the solid product from trichloromethane to afford the desired 3-chloro-1,2-benzisothiazole 1,1-dioxide as colorless needles.
Expected Outcome:
-
Yield: ~4.1 g (72%)
-
Melting Point: 144–145°C
References
Technical Support Center: By-product Analysis in the Preparation of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating by-product formation during the synthesis of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, organized in a question-and-answer format.
Issue 1: Presence of Multiple Chlorinated Species in the Reaction Mixture
-
Question: My reaction mixture shows multiple spots on TLC/peaks in HPLC that I suspect are chlorinated by-products. What are the likely identities of these impurities and how can I control their formation?
-
Answer: The chlorination of the N-tert-butyl-isothiazolinone precursor can sometimes lead to the formation of isomeric and over-chlorinated by-products. The primary goal is the selective chlorination at the 5-position of the isothiazolinone ring.
Potential By-products:
-
Isomeric Monochloro By-products: Chlorination at other positions of the heterocyclic ring, although less favored, can occur.
-
Dichloro By-products: Over-chlorination can lead to the formation of dichlorinated species. The regioselectivity of this second chlorination can vary.
Troubleshooting and Control:
-
Control of Stoichiometry: Carefully control the molar equivalents of the chlorinating agent. Use of a slight excess may be necessary for complete conversion, but a large excess will promote over-chlorination.
-
Reaction Temperature: Lowering the reaction temperature can increase the selectivity of the chlorination reaction, favoring the desired 5-chloro isomer.
-
Choice of Chlorinating Agent: The reactivity of the chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide) can influence the product distribution. Less reactive agents may offer better selectivity.
-
pH Control: The pH of the reaction medium can affect the active chlorinating species and the reactivity of the substrate.[1][2] Maintaining a stable pH throughout the reaction is recommended.
-
Issue 2: Incomplete N-tert-butylation or Presence of Unexpected Alkylated Products
-
Question: I am observing unreacted starting material (5-chloro-1,1-dioxoisothiazol-3(2H)-one) and/or an unknown impurity after the N-tert-butylation step. What could be the cause?
-
Answer: The N-tert-butylation step is crucial and can be prone to incomplete reaction or side reactions.
Potential By-products and Issues:
-
Unreacted Starting Material: This is the most common issue, often due to inefficient alkylation.
-
C-alkylation By-products: While N-alkylation is favored, minor C-alkylation on the heterocyclic ring is a possibility, leading to isomeric by-products.[3]
-
Elimination Products: Under certain basic conditions, the tert-butyl group can be susceptible to elimination, leading to the formation of isobutylene and the de-alkylated starting material.
Troubleshooting and Control:
-
Choice of Base and Solvent: The selection of a suitable base and solvent system is critical for efficient N-alkylation. Aprotic polar solvents are often employed.
-
Reaction Temperature and Time: Optimize the reaction temperature and duration to ensure complete conversion without promoting side reactions.
-
Purity of Reagents: Ensure the purity of the tert-butylating agent and the absence of moisture, which can consume the base and hinder the reaction.
-
Issue 3: Incomplete Oxidation to the 1,1-Dioxide or Formation of Degradation Products
-
Question: My final product contains a significant amount of a less polar impurity, and I suspect it's the sulfoxide. Additionally, I observe some baseline noise or unidentifiable peaks in my chromatogram. What are these by-products and how can I avoid them?
-
Answer: The oxidation of the sulfur atom to a sulfone (1,1-dioxide) is a critical step that requires careful control to prevent under- or over-oxidation, as well as potential degradation of the isothiazolinone ring.
Potential By-products:
-
2-Tert-butyl-5-chloro-1,1-oxoisothiazol-3(2H)-one (Sulfoxide): This is the product of incomplete oxidation and is a common impurity.[1][2][4]
-
Ring-Opened Products: Under harsh oxidative conditions or in the presence of nucleophiles, the isothiazolinone ring can open, leading to a variety of degradation products.[5][6][7] This can manifest as a complex mixture of by-products.
Troubleshooting and Control:
-
Oxidizing Agent Stoichiometry: Use a sufficient excess of the oxidizing agent (e.g., hydrogen peroxide, peroxy acids) to ensure complete conversion to the 1,1-dioxide.
-
Temperature Control: The oxidation reaction is often exothermic. Maintain a controlled temperature to prevent runaway reactions and degradation.
-
Reaction Time: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time for complete conversion.
-
pH and Catalyst: The pH of the reaction mixture and the presence of any catalysts can significantly influence the rate and selectivity of the oxidation.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common by-product observed in this synthesis?
-
Q2: How can I differentiate between the desired product and the sulfoxide by-product using analytical techniques?
-
A2: The desired 1,1-dioxide product is generally more polar than the sulfoxide intermediate. Therefore, in reverse-phase HPLC, the sulfoxide will have a shorter retention time. Mass spectrometry can also be used for definitive identification, as the sulfoxide will have a molecular weight that is 16 amu less than the 1,1-dioxide.
-
-
Q3: Are there any known isomeric by-products from the chlorination step?
-
A3: Yes, while chlorination is directed to the 5-position, minor amounts of other monochlorinated isomers can form. Dichlorinated by-products are also possible if an excess of the chlorinating agent is used. The exact isomer distribution can depend on the N-substituent and reaction conditions.
-
-
Q4: Can the tert-butyl group be cleaved during the synthesis?
-
A4: The N-tert-butyl group is generally stable under the reaction conditions. However, strongly acidic conditions, particularly at elevated temperatures, could potentially lead to its cleavage.[8]
-
-
Q5: What are the recommended analytical methods for monitoring the reaction and analyzing the final product for impurities?
-
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for monitoring the reaction progress and assessing the purity of the final product.[9][10][11][12][13] For definitive identification of by-products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[9][10][11][12][13]
-
Data Presentation
Table 1: Potential By-products and their Characteristics
| By-product Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin | Analytical Differentiation |
| 2-Tert-butyl-5-chloro-1,1-oxoisothiazol-3(2H)-one (Sulfoxide) | C₇H₁₀ClNO₂S | 207.68 | Incomplete Oxidation | Shorter HPLC retention time, MW -16 vs product |
| 2-Tert-butyl-X,X-dichloro-1,1-dioxoisothiazol-3(2H)-one | C₇H₉Cl₂NO₃S | 258.12 | Over-chlorination | Longer HPLC retention time, Higher MW |
| Isomeric Monochloro By-product | C₇H₁₀ClNO₃S | 223.68 | Non-regioselective chlorination | Different HPLC retention time, Same MW |
| 5-chloro-1,1-dioxoisothiazol-3(2H)-one | C₃H₂ClNO₃S | 167.59 | Incomplete N-tert-butylation | Significantly different HPLC retention time |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Analysis
-
Objective: To separate and quantify the desired product from potential by-products.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape). A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the final product in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
-
-
Expected Elution Order (based on polarity): Ring-opened degradation products (most polar, earliest elution), 5-chloro-1,1-dioxoisothiazol-3(2H)-one, This compound (Product) , 2-Tert-butyl-5-chloro-1,1-oxoisothiazol-3(2H)-one (Sulfoxide), Dichloro by-products (least polar, latest elution).
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for By-product Identification
-
Objective: To obtain molecular weight information for the definitive identification of unknown impurities.
-
Methodology:
-
LC Conditions: Use the same HPLC method as described in Protocol 1.
-
MS Detector: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Ionization Mode: Positive ion mode is typically suitable for these compounds.
-
Data Acquisition: Scan a mass range that includes the expected molecular weights of the product and all potential by-products (e.g., m/z 150-300).
-
Analysis: Extract ion chromatograms for the expected m/z values of potential by-products to confirm their presence.
-
Mandatory Visualization
Caption: Synthetic workflow with potential by-product formation points.
Caption: Troubleshooting logic for by-product identification and mitigation.
References
- 1. Chlorination of isothiazolinone biocides: kinetics, reactive species, pathway, and toxicity evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate [organic-chemistry.org]
- 4. US5373016A - Protection of isothiazolinone biocides from free radicals - Google Patents [patents.google.com]
- 5. Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical reactivity of some isothiazolone biocides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Saccharin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eeer.org [eeer.org]
- 13. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N-tert-butyl isothiazolinone Chlorination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chlorination of N-tert-butyl isothiazolinone.
Troubleshooting Guide
This guide addresses common issues encountered during the chlorination of N-tert-butyl isothiazolinone, offering potential causes and solutions in a question-and-answer format.
Question 1: Low or no conversion of the starting material is observed. What are the possible causes and how can I improve the yield?
Possible Causes & Solutions:
-
Inactive Chlorinating Agent: The chlorinating agent (e.g., sulfuryl chloride, chlorine gas) may have degraded. Use a fresh or properly stored batch of the reagent.
-
Insufficient Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. However, be cautious as excessive heat can lead to degradation.[1] It is recommended to perform small-scale trials at incrementally higher temperatures (e.g., 5-10 °C increments).
-
Inadequate Mixing: Poor mixing can lead to localized depletion of the chlorinating agent. Ensure efficient stirring throughout the reaction.
-
Presence of Inhibitors: Trace amounts of water or other nucleophiles can quench the chlorinating agent. Ensure all glassware is dry and solvents are anhydrous.
Question 2: The reaction produces multiple unidentified byproducts. How can I improve the selectivity?
Possible Causes & Solutions:
-
Over-chlorination: Excessive amounts of the chlorinating agent or prolonged reaction times can lead to the formation of di- or tri-chlorinated species.[2] Carefully control the stoichiometry of the chlorinating agent and monitor the reaction progress using techniques like TLC or HPLC.
-
Ring Opening: Isothiazolinone rings are susceptible to nucleophilic attack, which can lead to ring-opening and subsequent side reactions.[3] This is more likely to occur at elevated temperatures or in the presence of nucleophilic impurities. Running the reaction at a lower temperature may improve selectivity.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Aprotic solvents like dichloromethane or chloroform are generally preferred.
Question 3: The final product is difficult to purify and isolate. What strategies can I employ?
Possible Causes & Solutions:
-
Co-precipitation of Impurities: Some impurities may co-precipitate with the desired product. Recrystallization from a suitable solvent system can help in purification.
-
Product Instability: The chlorinated product may be unstable under certain conditions. Isothiazolinones can be sensitive to alkaline pH, heat, and light.[3][4] It is advisable to work up the reaction under neutral or slightly acidic conditions and to protect the product from excessive heat and light.
-
Formation of Salts: The product may be in the form of a hydrochloride salt, which can affect its solubility and isolation. Neutralization with a mild base may be necessary to obtain the free base.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the chlorination of N-tert-butyl isothiazolinone?
The chlorination of N-tert-butyl isothiazolinone is expected to proceed via an electrophilic substitution on the isothiazolinone ring. The sulfur atom activates the ring, making it susceptible to attack by an electrophilic chlorine species generated from the chlorinating agent.
Q2: Which chlorinating agents are suitable for this reaction?
Commonly used chlorinating agents for similar heterocyclic compounds include sulfuryl chloride (SO₂Cl₂), chlorine gas (Cl₂), and N-chlorosuccinimide (NCS).[1] The choice of agent can affect the reactivity and selectivity of the reaction.
Q3: How does pH affect the stability of the starting material and the chlorinated product?
Isothiazolinones are generally more stable in acidic media.[4] Under alkaline conditions, the isothiazolinone ring can undergo hydrolysis and degradation.[3][4] Therefore, it is crucial to control the pH during the reaction and workup.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for monitoring the progress of the reaction and assessing the purity of the final product.[5][6][7][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for product identification.[10]
Experimental Protocols
Representative Protocol for Chlorination of N-tert-butyl isothiazolinone
Materials:
-
N-tert-butyl isothiazolinone
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve N-tert-butyl isothiazolinone (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the chlorinated N-tert-butyl isothiazolinone.
Data Presentation
The following tables present hypothetical data to illustrate the effect of various reaction parameters on the yield and purity of the chlorinated product.
Table 1: Effect of Chlorinating Agent on Reaction Outcome
| Chlorinating Agent | Molar Ratio (Agent:Substrate) | Reaction Time (h) | Yield (%) | Purity (%) |
| Sulfuryl Chloride | 1.1 : 1 | 3 | 85 | 95 |
| Chlorine Gas | 1.2 : 1 | 4 | 78 | 92 |
| N-Chlorosuccinimide | 1.5 : 1 | 8 | 65 | 90 |
Table 2: Optimization of Reaction Temperature
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 0 | 6 | 60 | 98 |
| 25 (Room Temp) | 3 | 85 | 95 |
| 40 | 2 | 82 | 88 |
Table 3: Influence of Solvent on Reaction Efficiency
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Dichloromethane | 3 | 85 | 95 |
| Chloroform | 3 | 82 | 94 |
| Ethyl Acetate | 4 | 75 | 90 |
| Acetonitrile | 4 | 70 | 85 |
Visualizations
Caption: Experimental workflow for the chlorination of N-tert-butyl isothiazolinone.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. data.epo.org [data.epo.org]
- 2. CN104961705A - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method - Google Patents [patents.google.com]
- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. eeer.org [eeer.org]
- 7. researchgate.net [researchgate.net]
- 8. Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one during laboratory experiments.
Troubleshooting Guides
Compound precipitation can significantly compromise experimental results by reducing the effective concentration and introducing artifacts. The following guides offer systematic approaches to diagnose and resolve these issues.
Initial Observation: Precipitation Upon Dissolution
If you observe immediate precipitation when preparing a stock solution or diluting it into your experimental buffer, consult the following table:
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation in organic solvent (e.g., DMSO) | The compound's solubility limit in the chosen organic solvent is exceeded. | - Try a different organic solvent (e.g., ethanol, methanol, DMF, or a co-solvent system).- Gently warm the solution.- Sonicate the mixture to aid dissolution. |
| Precipitation upon dilution into aqueous buffer ("solvent shock") | Rapid change in solvent polarity causes the compound to crash out of solution.[1] | - Add the stock solution dropwise to the aqueous buffer while vortexing or stirring.[1]- Prepare an intermediate dilution in a solvent with intermediate polarity.- Decrease the final concentration of the compound in the assay.[1] |
| Cloudiness or precipitate forms over a short period at room temperature | The compound has low kinetic solubility in the aqueous buffer. | - Use the freshly prepared solution immediately.- Consider formulating the compound with solubility-enhancing excipients (see Experimental Protocols). |
Observation: Precipitation During Incubation or Storage
Precipitation that occurs over time can be influenced by experimental conditions.
| Observation | Potential Cause | Recommended Solution |
| Precipitation after moving to an incubator (e.g., 37°C) | Temperature change affecting solubility.[1] | - Pre-warm the aqueous buffer to the incubation temperature before adding the compound stock solution.[1]- Ensure the incubator maintains a stable temperature. |
| Precipitation in cell culture media over time | pH shift due to CO2 environment or cellular metabolism.[1] | - Use a buffer with stronger buffering capacity (e.g., HEPES) if compatible with your assay.- Test the compound's solubility at different pH values to identify the optimal range. |
| Precipitation after freeze-thaw cycles of the stock solution | The compound is unstable or has poor solubility at low temperatures.[1] | - Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.- If possible, store the stock solution at 2-8°C (refrigerated) if it is stable for a reasonable period. |
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: Based on available data, this compound has the following properties:
-
Physical Form: White to yellow solid or semi-solid.
-
Storage: Recommended storage is at 2-8°C.[2][3] Specific aqueous solubility data is not readily available, but like many organic compounds, it is presumed to have low water solubility.
Q2: My compound seems to be precipitating in my cell-based assay. What is the most likely reason?
A2: The most common cause of precipitation in cell-based assays is "solvent shock".[1] This occurs when a concentrated stock solution, typically in an organic solvent like DMSO, is rapidly diluted into the aqueous cell culture medium. The drastic change in polarity causes the compound's solubility to decrease sharply, leading to precipitation.[4]
Q3: How can I determine the maximum soluble concentration of this compound in my specific assay buffer?
A3: You can perform a kinetic solubility assay. This involves preparing a serial dilution of your compound in the assay buffer and monitoring for the formation of a precipitate over time. Visual inspection or instrumental methods like nephelometry can be used to detect insolubility.
Q4: Can the presence of proteins, like serum in my cell culture medium, affect the solubility?
A4: Yes, proteins can either enhance or reduce the apparent solubility of a compound. Some compounds bind to proteins like albumin, which can keep them in solution. However, in other cases, interactions with proteins can lead to aggregation and precipitation. It is advisable to test the solubility in both serum-free and serum-containing media if applicable to your experiment.[4]
Q5: What are some general strategies to improve the solubility of a poorly soluble compound like this one?
A5: Several formulation strategies can be employed to enhance solubility:
-
Co-solvents: Using a mixture of solvents can increase solubility.[5][6]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly improve solubility.[5]
-
Surfactants: These agents can form micelles that encapsulate the compound, increasing its solubility in aqueous solutions.[5][6]
-
Complexation: Using molecules like cyclodextrins to form inclusion complexes can enhance solubility.[5][7][8]
-
Particle Size Reduction: Decreasing the particle size of a solid compound increases its surface area, which can lead to a faster dissolution rate.[5][9]
Experimental Protocols
Protocol 1: Basic Aqueous Solubility Assessment
This protocol provides a method to estimate the aqueous solubility of this compound.
Materials:
-
This compound
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer (optional)
Methodology:
-
Add an excess amount of the compound to a known volume of aqueous buffer (e.g., water or PBS) in a glass vial.
-
Cap the vial and vortex vigorously for 2 minutes.
-
Incubate the suspension at a controlled temperature (e.g., 25°C or 37°C) on a shaker for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or HPLC).
-
The determined concentration represents the equilibrium solubility.
Protocol 2: Co-solvent Solubility Enhancement
This protocol details how to test the effect of a co-solvent on the solubility of the target compound.
Materials:
-
This compound
-
Primary solvent (e.g., water or buffer)
-
Co-solvent (e.g., ethanol, propylene glycol, PEG 400)
-
Stir plate and stir bars
-
Analytical balance
Methodology:
-
Prepare a series of co-solvent mixtures with the primary solvent in varying ratios (e.g., 10%, 20%, 30% co-solvent in buffer).
-
Add a pre-weighed amount of the compound to a fixed volume of each co-solvent mixture.
-
Stir the mixtures at a constant temperature for a set period (e.g., 2 hours).
-
Visually inspect for complete dissolution.
-
If the compound dissolves, add more in small increments until saturation is reached (a small amount of solid remains undissolved).
-
Determine the concentration in the saturated solutions as described in Protocol 1.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 2-TERT-BUTYL-5-CHLORO-ISOTHIAZOL-3-ONE | 850314-47-5 [chemicalbook.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. ijrar.org [ijrar.org]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. ijsdr.org [ijsdr.org]
Preventing degradation of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one during storage
This technical support center provides guidance on the proper storage and handling of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one to prevent its degradation. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for stability testing.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change from white to yellow/brown, clumping) | Exposure to light, high temperatures, or moisture. | Store the compound in a tightly sealed, opaque container at the recommended temperature (2-8°C).[1][2][3] Avoid exposure to direct sunlight and high humidity. |
| Decreased purity or presence of unexpected peaks in analysis (e.g., HPLC, NMR) | Chemical degradation due to improper storage conditions or contamination. | Review storage conditions and handling procedures. Ensure the compound is stored away from incompatible materials such as strong acids, bases, and oxidizing agents.[4] Perform a purity check using the provided analytical method. |
| Inconsistent experimental results | Degradation of the compound in solution during experiments. | Prepare solutions fresh before use. If solutions need to be stored, protect them from light and keep them refrigerated. Evaluate the stability of the compound in the specific solvent system being used. |
| Precipitation of the compound from solution | Low solubility in the chosen solvent or storage of the solution at a low temperature. | Consult solubility data for the compound. Consider using a different solvent or a co-solvent system. If storing solutions at low temperatures, ensure the compound remains soluble at that temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store it under the following conditions:
| Parameter | Recommended Condition |
| Temperature | 2-8°C[1][2][3] |
| Atmosphere | Under an inert gas (e.g., argon, nitrogen) as the compound can be air-sensitive[5] |
| Light | Protected from light (stored in an opaque container)[4] |
| Container | Tightly sealed container to prevent moisture ingress[5] |
| Ventilation | Store in a well-ventilated area[5] |
Q2: What are the primary degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, isothiazolinones, in general, are susceptible to two main degradation pathways:
-
Hydrolysis: The isothiazolinone ring can be cleaved by hydrolysis. This process is pH-dependent, with degradation being significantly faster in alkaline conditions compared to acidic or neutral conditions.[4][6]
-
Photolysis: Exposure to ultraviolet (UV) light can induce photodegradation, leading to the formation of various degradation products.[7][8][9]
Q3: What are the visible signs of degradation?
A3: Visual signs of degradation can include a change in the color of the solid material, for instance, from white to a yellowish or brownish hue.[4] Any noticeable change in the physical appearance or odor of the compound should be investigated.
Q4: How can I assess the purity of my stored this compound?
A4: The purity of the compound can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A detailed protocol for an HPLC method is provided in the "Experimental Protocols" section below. This method can separate the intact compound from its potential degradation products.
Experimental Protocols
Stability-Indicating HPLC Method for Purity Assessment
This protocol describes a general reversed-phase HPLC method suitable for assessing the purity of this compound and detecting potential degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Methanol (for sample preparation)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in methanol in a 100 mL volumetric flask. Dilute to volume with methanol to obtain a stock solution of 100 µg/mL. Prepare working standards by further dilution with the mobile phase.
-
Sample Solution: Prepare a sample solution of the stored compound at the same concentration as the standard solution.
5. Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard and sample solutions.
-
Monitor the chromatograms for the appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram compared to the standard.
Visualizations
Caption: Troubleshooting logic for suspected degradation.
Caption: Workflow for HPLC purity analysis.
References
- 1. scirp.org [scirp.org]
- 2. lovibond.com [lovibond.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation of benzisothiazolinone: Identification and biological activity of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one
This technical support guide provides researchers, scientists, and drug development professionals with essential information for scaling up the synthesis of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one (CAS No. 850314-47-5). It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and process visualizations to address common challenges encountered during scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The main challenges include:
-
Exothermic Reactions: The chlorination and oxidation steps are often highly exothermic. Managing heat dissipation in larger reactors is critical to prevent runaway reactions and the formation of impurities.
-
Reagent Handling: The synthesis may involve hazardous and corrosive reagents like thionyl chloride or sulfuryl chloride.[1][2] Handling these chemicals on a larger scale requires specialized equipment and stringent safety protocols.
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Purification: Isolating the final product with high purity can be more complex at a larger scale. Crystallization processes may need significant optimization, and column chromatography can become impractical.
-
Impurity Profile: Side reactions that are negligible at the lab scale can become significant at a larger scale, affecting the purity and yield of the final product.
Q2: What are the critical safety precautions for this synthesis?
A2: Safety is paramount. Key precautions include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, a lab coat, and face shield or safety goggles.[3][4]
-
Ventilation: All operations involving volatile and corrosive reagents like thionyl chloride must be performed in a well-ventilated chemical fume hood.[2][3]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible.[4]
-
Incompatible Materials: Thionyl chloride reacts violently with water, bases, amines, and alcohols.[2][3] Ensure all glassware is dry and avoid contact with incompatible materials.
-
Waste Disposal: All chemical waste must be collected in sealed, compatible containers and disposed of as hazardous waste according to institutional guidelines.[2]
Q3: How can I monitor the reaction progress effectively during scale-up?
A3: Process Analytical Technology (PAT) is recommended for scale-up. Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential for monitoring the consumption of starting materials and the formation of the product and any byproducts. For larger-scale reactions, in-situ monitoring with spectroscopic methods (e.g., FT-IR) can provide real-time data on reaction kinetics and completion.
Troubleshooting Guide
Problem 1: The yield of the final product is significantly lower on a larger scale.
-
Possible Cause A: Poor Temperature Control. In larger volumes, "hot spots" can develop, leading to thermal degradation of the product or starting materials.
-
Solution: Improve stirring efficiency with an appropriate overhead stirrer. Ensure the reactor's cooling system is adequate for the scale. The rate of addition for exothermic reagents should be carefully controlled and potentially slowed down.
-
-
Possible Cause B: Inefficient Mixing. Reagents may not be mixing effectively in a larger vessel, leading to incomplete reactions.
-
Solution: Use an appropriately sized and shaped impeller for the reactor. Verify that a vortex is present and that solids (if any) are fully suspended.
-
-
Possible Cause C: Mechanical Losses. Product may be lost during transfers, filtration, or other work-up steps which are more complex at scale.
-
Solution: Optimize transfer lines and filtration techniques. Ensure filter cakes are washed sufficiently with a suitable cold solvent to recover all product without dissolving it.
-
Problem 2: The final product is discolored or contains significant impurities.
-
Possible Cause A: Extended Reaction Time at Elevated Temperatures. Longer processing times at scale can lead to the formation of degradation products.
-
Solution: Re-optimize the reaction time for the larger scale. Once the reaction is complete (as determined by HPLC/TLC), proceed immediately with the work-up and quenching steps.
-
-
Possible Cause B: Air/Moisture Sensitivity. The reaction may be sensitive to air or moisture, which can be more difficult to exclude in larger setups.
-
Solution: Ensure all equipment is thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use dry solvents.
-
-
Possible Cause C: Inefficient Purification. A crystallization procedure that works on a small scale may not be effective for larger quantities.
-
Solution: Systematically screen for new recrystallization solvents or solvent mixtures. Control the cooling rate during crystallization to promote the formation of larger, purer crystals. If necessary, consider a slurry wash with a non-polar solvent to remove colored impurities.
-
Problem 3: The oxidation step (precursor to final product) is stalling or incomplete.
-
Possible Cause A: Deactivation of the Oxidizing Agent. The oxidizing agent (e.g., m-CPBA, hydrogen peroxide) may be degrading or consumed by side reactions.
-
Solution: Check the purity and activity of the oxidizing agent before use. Add the agent in portions to maintain its concentration throughout the reaction. Ensure the reaction temperature is within the optimal range for the chosen oxidant.
-
-
Possible Cause B: Phase Transfer Issues. If the reaction is biphasic, poor mixing can limit the interaction between the substrate and the oxidant.
-
Solution: Increase the stirring rate. Consider the use of a phase-transfer catalyst if appropriate for the reaction system.
-
Experimental Protocols
The synthesis of this compound is typically achieved through the oxidation of its precursor, 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one.[5]
Protocol 1: Synthesis of Precursor 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one
This protocol is a representative method for synthesizing the isothiazolinone core structure.
-
Reaction Scheme:
-
3,3'-Dithiodipropionyl chloride + tert-Butylamine → N,N'-di-tert-butyl-3,3'-dithiodipropionamide
-
N,N'-di-tert-butyl-3,3'-dithiodipropionamide + Sulfuryl Chloride (SO₂Cl₂) → 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one
-
-
Materials:
-
N,N'-di-tert-butyl-3,3'-dithiodipropionamide
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Under an inert nitrogen atmosphere, charge a reactor with N,N'-di-tert-butyl-3,3'-dithiodipropionamide and anhydrous dichloromethane.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add sulfuryl chloride dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding it to a chilled, stirred solution of saturated sodium bicarbonate. Caution: Gas evolution (CO₂, SO₂).
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material via column chromatography or recrystallization.
-
Protocol 2: Oxidation to this compound
-
Reaction Scheme:
-
2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one + Oxidizing Agent → this compound
-
-
Materials:
-
2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one (precursor from Protocol 1)
-
Meta-chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
10% Sodium sulfite solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the precursor, 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one, in dichloromethane in a reactor.
-
Cool the solution to 0-5 °C.
-
In a separate beaker, prepare a solution or slurry of m-CPBA in dichloromethane.
-
Add the m-CPBA solution to the reactor in portions, maintaining the internal temperature below 10 °C.
-
Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture back to 0-5 °C and quench by adding 10% sodium sulfite solution to destroy excess peroxide.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure final product.
-
Data Presentation: Scale-Up Comparison
The following tables provide a sample comparison of reagent quantities and typical outcomes for lab-scale versus a pilot-scale synthesis.
Table 1: Reagent Quantities for Oxidation Protocol (Protocol 2)
| Reagent | Lab Scale (10 g) | Pilot Scale (1 kg) | Molar Eq. |
| Precursor (MW: 191.68 g/mol ) | 10.0 g (52.2 mmol) | 1.00 kg (5.22 mol) | 1.0 |
| m-CPBA (77%, MW: 172.57 g/mol ) | 25.0 g (111.3 mmol) | 2.50 kg (11.13 mol) | ~2.1 |
| Dichloromethane (DCM) | 200 mL | 20 L | - |
| 10% Sodium Sulfite | 50 mL | 5 L | - |
| Saturated Sodium Bicarbonate | 100 mL | 10 L | - |
Table 2: Typical Reaction Parameters and Outcomes
| Parameter | Lab Scale | Pilot Scale |
| Reaction Time | 4 - 6 hours | 6 - 8 hours |
| Temperature Control | Ice Bath | Jacketed Reactor with Chiller |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer |
| Typical Crude Yield | 90 - 95% | 85 - 90% |
| Typical Purified Yield | 80 - 88% | 75 - 83% |
| Purity (by HPLC) | >99% | >98.5% |
Visualizations
Experimental Workflow
References
Technical Support Center: Spectroscopic Analysis of Halogenated Isothiazolinones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with halogenated isothiazolinones.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing poor peak separation or resolution in my HPLC analysis of isothiazolinones?
A1: Poor peak separation can stem from several factors related to your HPLC method. Consider the following:
-
Mobile Phase Composition: The gradient elution procedure is critical. A common mobile phase is a gradient of acetonitrile and water.[1] Ensure the gradient is optimized for the specific isothiazolinones you are analyzing.
-
Column Selection: An Agilent ZORBAX SB-C18 column (4.6 mm × 250 mm, 5 µm) has been shown to be effective for separating various isothiazolinones.[1] Using a different column may require significant method optimization.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C are common starting points.[1] Adjusting these parameters can influence peak resolution.
-
Sample Matrix Effects: Complex matrices, such as those in liquid detergents or adhesives, can interfere with separation.[1][2] Proper sample preparation is crucial to minimize these effects.[2]
Q2: My UV-Vis detector signal is weak or inconsistent. What are the likely causes?
A2: Weak or inconsistent signals in UV-Vis spectroscopy can be due to several issues:
-
Incorrect Wavelength: Ensure your detector is set to the maximum absorption wavelength (λmax) for the specific isothiazolinone you are analyzing. Different isothiazolinones have different λmax values (see Table 1).[1]
-
pH of the Solution: The stability and absorbance of isothiazolinones can be pH-dependent.[3] For some analytical methods, controlling the pH in a range from about 3 to 10 is necessary.[3] Hydrolysis and photolysis tests have been performed at pH 4, 7, and 9 to evaluate stability.[2]
-
Interference from Sample Matrix: Components in your sample matrix may absorb at the same wavelength as your analyte, leading to inaccurate readings.[3] Sample cleanup procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can help remove interfering substances.[2]
-
Analyte Instability: Isothiazolinones can be sensitive to thermal and pH conditions.[2] In aqueous systems, their stability is limited and influenced by the presence of nucleophiles.[2] Ensure your samples are handled and stored correctly to prevent degradation.
Q3: I am struggling to identify the correct molecular ion and fragmentation patterns in the mass spectrum. What should I look for?
A3: Mass spectrometry of halogenated isothiazolinones involves identifying the molecular ion (M+) and characteristic fragment ions.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is often effective for isothiazolinones, as it can yield stable characteristic fragments of the parent ions.[4]
-
Molecular Ion: An odd molecular ion peak in the mass spectrum often indicates the presence of an odd number of nitrogen atoms in the molecule, which is characteristic of isothiazolinones.[5][6]
-
Fragmentation: Look for fragmentation patterns typical of alkyl halides and heterocyclic compounds. Common fragmentation includes:
-
Alpha-Cleavage: The breaking of a carbon-carbon bond adjacent to the heteroatom (sulfur or nitrogen).[7][8] This is a dominant fragmentation pathway for amines.[6][8]
-
Halogen Cleavage: The loss of the halogen atom (e.g., chlorine).[7] For a compound containing chlorine, look for isotopic patterns (M+ and M+2 peaks) in the molecular ion region.[5]
-
Ring Opening: The five-membered heterocyclic ring can open and subsequently fragment.[2]
-
Q4: How can I effectively prepare my complex samples (e.g., cosmetics, adhesives) for analysis to avoid matrix interference?
A4: Proper sample preparation is a critical step for the successful quantitative analysis of isothiazolinones in complex products.[2][9]
-
Extraction: The most common techniques are liquid-liquid extraction (LLE), ultrasonication, and solid-phase extraction (SPE).[2][9] For water-based adhesives, vortex extraction with methanol has proven effective.[10]
-
Solvent Selection: Methanol is frequently used as an extraction solvent for isothiazolinones from various matrices like liquid detergents and adhesives.[1][10] However, for some compounds like 2-methyl-3-isothiazolinone (MI) in leave-on cosmetics, a 50:50 water/methanol mixture can significantly improve the extraction yield.[11]
-
Matrix Solid-Phase Dispersion (MSPD): This technique has been successfully applied for the determination of isothiazolinones in cosmetics and household products, using florisil as the dispersive phase and methanol as the elution solvent.[12]
Quantitative Data Summary
Table 1: Maximum UV Absorption Wavelengths for Common Isothiazolinones
| Isothiazolinone | Abbreviation | Maximum Absorption Wavelength (λmax) |
| 2-Methylisothiazol-3(2H)-one | MIT | 275 nm[1] |
| 5-Chloro-2-methyl-4-isothiazolin-3-one | CMIT | 275 nm[1] |
| 2-Octyl-3(2H)-isothiazolinone | OIT | 282 nm[1] |
| Dichlorooctylisothiazolinone | DCOIT | 285 nm[1] |
| 1,2-benzisothiazolin-3-one | BIT | 318 nm[1] |
Table 2: Typical HPLC Parameters for Isothiazolinone Analysis
| Parameter | Value | Reference |
| Column | Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm) | [1] |
| Agilent Poroshell 120EC-C18 (4.6 mm × 50 mm, 2.7 µm) | [4] | |
| Mobile Phase | Gradient of Acetonitrile and Water | [1] |
| Gradient of Methanol and Water | [4] | |
| Flow Rate | 0.3 - 1.0 mL/min | [1][4] |
| Column Temperature | 30 °C | [1][4] |
| Injection Volume | 15 µL | [4] |
Experimental Protocols
Protocol 1: Sample Preparation using Vortex Extraction for Water-Based Adhesives [10]
-
Accurately weigh 0.50 g of the adhesive sample into a centrifuge tube.
-
Add a precise volume of methanol to achieve the desired solid-to-liquid ratio (e.g., 1:40).[10]
-
Vortex the mixture for 60 minutes to ensure thorough extraction.[10]
-
Centrifuge the sample to separate the solid matrix from the supernatant.
-
Filter the supernatant through a 0.22 µm filter membrane.
-
The resulting solution is ready for HPLC-MS/MS analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection [1]
-
Instrument Setup: Use an HPLC system equipped with a diode array detector.
-
Column: Install an Agilent ZORBAX SB-C18 column (4.6 mm × 250 mm, 5 µm).[1]
-
Mobile Phase: Prepare a gradient elution program using acetonitrile and water.[1]
-
Flow Rate: Set the flow rate to 1.0 mL/min.[1]
-
Column Temperature: Maintain the column temperature at 30°C.[1]
-
Detection: Set the detector to monitor the specific maximum absorption wavelengths for the target isothiazolinones (refer to Table 1).[1]
-
Injection: Inject the prepared sample extract.
-
Quantification: Use an external standard method for quantitative analysis.[1]
Visualizations
Caption: A general workflow for the analysis of halogenated isothiazolinones.
Caption: A decision tree for troubleshooting HPLC peak shape problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8912003B2 - Methods and devices for detecting isothiazolones - Google Patents [patents.google.com]
- 4. Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 6. whitman.edu [whitman.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Interpreting complex NMR spectra of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one
Technical Support Center
For researchers and drug development professionals working with 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one, acquiring and interpreting its Nuclear Magnetic Resonance (NMR) spectra can present unique challenges. This guide provides troubleshooting advice and frequently asked questions to assist in obtaining and analyzing high-quality NMR data for this complex heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H NMR signals for this compound?
A1: Based on the molecular structure, you should expect two primary signals in the 1H NMR spectrum:
-
A singlet corresponding to the nine equivalent protons of the tert-butyl group. Due to the proximity of the electron-withdrawing sulfonyl and carbonyl groups, this signal is anticipated to be downfield from a typical tert-butyl signal.
-
A singlet corresponding to the single proton on the isothiazolone ring. The chemical shift of this proton will be significantly influenced by the adjacent chlorine atom and the overall electronic environment of the heterocyclic ring.
Q2: Why am I observing broad peaks in my 1H NMR spectrum?
A2: Broad peaks in an NMR spectrum can arise from several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is recommended.[1]
-
Sample Concentration: A sample that is too concentrated can lead to peak broadening.[1] Diluting the sample may resolve this issue.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances can cause significant line broadening.
-
Chemical Exchange: If the compound is undergoing slow conformational changes on the NMR timescale, it can result in broadened signals. Acquiring the spectrum at a different temperature may help to sharpen the peaks.[1]
Q3: The integration values for my signals are not what I expected. What could be the cause?
A3: Inaccurate integration can stem from:
-
Overlapping Peaks: If the signal of interest is overlapping with a solvent or impurity peak, it can affect the integration.[1]
-
Signal Saturation: If the signal is too intense, it can saturate the detector, leading to incorrect integration.[2] Reducing the sample concentration or adjusting the acquisition parameters (e.g., receiver gain, tip angle) can help.[2]
-
Baseline Distortion: A non-flat baseline can introduce errors in the integration calculation. Proper phasing and baseline correction are crucial.
Q4: I am having trouble assigning the signals in my 13C NMR spectrum. What techniques can help?
A4: For a complex molecule like this, 2D NMR techniques are invaluable for unambiguous signal assignment.[3][4]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is essential for assigning quaternary carbons and piecing together the molecular skeleton.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your NMR experiments in a question-and-answer format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Noisy Spectrum / Low Signal-to-Noise Ratio | Insufficient sample concentration. | Increase the sample concentration if possible. |
| Too few scans acquired. | Increase the number of scans to improve the signal-to-noise ratio. | |
| Poorly tuned probe. | Ensure the NMR probe is properly tuned and matched for your solvent and nucleus. | |
| Presence of Unexpected Peaks | Contamination from solvent, grease, or previous samples. | Use high-purity deuterated solvents. Ensure NMR tubes and other glassware are scrupulously clean. |
| Decomposition of the sample. | Run the experiment promptly after sample preparation. Check for stability if decomposition is suspected. | |
| Inconsistent Chemical Shifts Between Samples | Differences in sample concentration. | Prepare samples with consistent concentrations for better comparability.[1] |
| Variation in temperature or solvent. | Use the same solvent and maintain a constant temperature for all related experiments.[4] |
Experimental Protocols
A general protocol for acquiring a 1H NMR spectrum of this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for 1H.
-
-
Data Acquisition:
-
Set the appropriate spectral width and transmitter offset.
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a suitable number of scans (typically 8 to 16 for a compound of this concentration).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply baseline correction.
-
Integrate the signals.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Visualizing Structure and Workflow
To aid in the understanding of the molecule and the troubleshooting process, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Troubleshooting workflow for complex NMR spectra.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
Validation & Comparative
Comparative Analysis of Synthetic Pathways to 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for the preparation of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis of this target molecule involves the assembly of the isothiazolinone core, introduction of a tert-butyl group at the nitrogen atom, chlorination at the 5-position, and oxidation of the sulfur atom to a sulfone. Two primary retrosynthetic approaches are considered and evaluated based on established chemical transformations.
Introduction
This compound is a derivative of the isothiazolinone family, a class of compounds known for a wide range of biological activities. The presence of the 1,1-dioxide moiety, also found in saccharin and its derivatives, significantly influences the electronic properties and potential biological interactions of the molecule. The tert-butyl group provides steric bulk and lipophilicity, while the chlorine atom can modulate reactivity and binding affinity. The efficient and scalable synthesis of this compound is crucial for further investigation of its properties and potential applications. This guide outlines and compares two plausible synthetic routes, providing detailed experimental protocols for key transformations based on analogous reactions found in the chemical literature.
Retrosynthetic Analysis and Proposed Routes
Two logical synthetic pathways are proposed, primarily differing in the sequence of key chemical transformations:
-
Route A: Post-cyclization Modification. This strategy involves the initial formation of an isothiazolin-3-one core, followed by sequential chlorination, N-tert-butylation, and oxidation.
-
Route B: Pre-functionalized Precursor Cyclization. This approach commences with the synthesis of an N-tert-butylated acyclic precursor, which then undergoes a chlorinative cyclization to form the 2-tert-butyl-5-chloro-isothiazolin-3-one intermediate, followed by the final oxidation step.
The following sections detail the experimental protocols and present a comparative analysis of these two routes.
Route A: Post-cyclization Modification Pathway
This synthetic route begins with the formation of the isothiazolin-3-one ring, followed by a series of functional group interconversions.
digraph "Route A" {
rankdir="LR";
node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="3-Mercaptopropionic acid"];
B [label="Isothiazolidin-3-one"];
C [label="5-Chloro-isothiazol-3(2H)-one"];
D [label="2-tert-Butyl-5-chloro-isothiazol-3(2H)-one"];
E [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B [label="1. Amidation\n2. Oxidative Cyclization"];
B -> C [label="Chlorination (e.g., SO2Cl2)"];
C -> D [label="N-tert-butylation"];
D -> E [label="Oxidation (e.g., m-CPBA)"];
}
Caption: Synthetic pathway for Route B.
Comparative Data of Synthetic Routes
The following table summarizes the key comparative aspects of the two proposed synthetic routes, with data extrapolated from analogous reactions in the literature.
Parameter Route A: Post-cyclization Modification Route B: Pre-functionalized Precursor Cyclization Starting Material 3-Mercaptopropionic acid 3,3'-Dithiodipropionic acid Number of Steps 4 3 Key Intermediate 5-Chloro-isothiazol-3(2H)-one N,N'-di-tert-butyl-3,3'-dithiodipropionamide Overall Yield (estimated) Lower Potentially Higher Key Challenges - Potential for side reactions during chlorination of the unsubstituted isothiazolinone.- N-tert-butylation of the heterocyclic core can be sterically hindered. - Synthesis of the N,N'-di-tert-butyl-3,3'-dithiodipropionamide precursor.- Control of the chlorinative cyclization to avoid over-chlorination. Scalability May be less suitable for large-scale synthesis due to multiple steps and potential purification challenges. More convergent and potentially more amenable to scale-up.
Experimental Protocols
Detailed experimental procedures for the key steps in each route are provided below. These protocols are based on established methodologies for similar transformations and may require optimization for the specific substrate.
Route A: Key Experimental Protocols
Step 2: Chlorination of Isothiazolidin-3-one
-
Reaction: Isothiazolidin-3-one is dissolved in a suitable inert solvent (e.g., dichloromethane or toluene). The solution is cooled to 0-5 °C. Sulfuryl chloride (SO₂Cl₂) is added dropwise while maintaining the temperature. The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
Work-up: The reaction mixture is quenched with water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 3: N-tert-butylation of 5-Chloro-isothiazol-3(2H)-one
-
Reaction: To a solution of 5-chloro-isothiazol-3(2H)-one in a suitable solvent (e.g., DMF or THF), a base such as sodium hydride or potassium carbonate is added. The mixture is stirred for a period to form the corresponding salt. Tert-butyl bromide or tert-butyl iodide is then added, and the reaction is heated. Alternatively, reaction with isobutylene in the presence of a strong acid catalyst can be employed.
-
Work-up: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried, and concentrated. The product is purified by chromatography.
Step 4: Oxidation to this compound
-
Reaction: 2-tert-Butyl-5-chloro-isothiazol-3(2H)-one is dissolved in a chlorinated solvent like dichloromethane. The solution is cooled in an ice bath. Meta-chloroperoxybenzoic acid (m-CPBA) (2.2-2.5 equivalents) is added portion-wise. The reaction is stirred at 0 °C and then at room temperature until completion.
-
Work-up: The reaction mixture is filtered to remove the m-chlorobenzoic acid byproduct. The filtrate is washed successively with saturated sodium bicarbonate solution, sodium sulfite solution, and brine. The organic layer is dried and concentrated to yield the final product, which can be further purified by recrystallization or chromatography.
Route B: Key Experimental Protocols
Step 1: Synthesis of N,N'-di-tert-butyl-3,3'-dithiodipropionamide
-
Reaction: 3,3'-Dithiodipropionic acid is converted to its diacyl chloride using thionyl chloride or oxalyl chloride. The resulting diacyl chloride is then slowly added to a cooled solution of tert-butylamine in an inert solvent with a base (e.g., triethylamine or pyridine) to scavenge the HCl produced.
-
Work-up: The reaction mixture is filtered to remove the amine hydrochloride salt. The filtrate is washed with dilute acid, water, and brine. The organic layer is dried and concentrated to yield the desired diamide.
Step 2: Chlorinative Cyclization to 2-tert-Butyl-5-chloro-isothiazol-3(2H)-one
-
Reaction: N,N'-di-tert-butyl-3,3'-dithiodipropionamide is dissolved in a suitable solvent (e.g., ethyl acetate or toluene). The solution is cooled, and sulfuryl chloride is added dropwise. The reaction mixture is stirred at a controlled temperature to effect both chlorination and cyclization.
-
Work-up: The reaction is carefully quenched with water. The organic layer is separated, washed with aqueous bicarbonate solution and brine, dried, and concentrated. The crude product is purified via column chromatography.
Step 3: Oxidation to this compound
-
Reaction: This step follows the same procedure as Step 4 in Route A, using m-CPBA to oxidize the sulfur atom of 2-tert-butyl-5-chloro-isothiazol-3(2H)-one to the corresponding 1,1-dioxide.
Conclusion and Recommendation
Both Route A and Route B present viable synthetic strategies for the preparation of this compound.
Route B is recommended as the more promising approach for several reasons:
-
Convergence: It is a more convergent synthesis, which is generally more efficient for complex molecules.
-
Fewer Steps: With three key transformations, it is shorter than the four-step Route A.
-
Avoidance of Difficult Separations: Route B avoids the potentially challenging N-tert-butylation of a heterocyclic system, which can be sterically hindered and may require harsh conditions.
While Route B is favored, the successful implementation of either route will depend on careful optimization of reaction conditions for each step. The provided experimental protocols serve as a foundation for such optimization studies. Further research should focus on obtaining precise quantitative data for each step to perform a more rigorous comparison of the overall efficiency of these synthetic pathways.
Reactivity Under the Microscope: A Comparative Analysis of 5-Chloro-Isothiazolinone Dioxides and Their Unsubstituted Counterparts
For researchers and professionals in drug development, understanding the reactivity of heterocyclic compounds is paramount for designing effective and stable therapeutic agents. This guide provides a detailed comparison of the reactivity of 5-chloro-isothiazolinone dioxides and unsubstituted isothiazolinone dioxides, supported by available data and experimental insights.
The isothiazolinone scaffold is a cornerstone in the development of various bioactive molecules. The introduction of a chlorine atom at the 5-position and the oxidation of the sulfur atom to a dioxide significantly modulate the electronic properties and, consequently, the chemical reactivity of the heterocyclic ring. This comparison guide delves into the anticipated differences in reactivity, drawing upon established principles of organic chemistry and findings from related isothiazolinone studies.
Enhanced Electrophilicity of the 5-Chloro-Substituted Dioxides
The primary mode of reaction for isothiazolinone derivatives involves nucleophilic attack on the electron-deficient sulfur atom, leading to the opening of the isothiazolinone ring. The oxidation of the sulfur atom to a dioxide already enhances its electrophilic character by withdrawing electron density. The addition of a chlorine atom at the 5-position is expected to further amplify this effect.
The electron-withdrawing nature of the chlorine atom via induction will decrease the electron density across the heterocyclic ring, making the sulfur atom even more susceptible to nucleophilic attack. This heightened electrophilicity suggests that 5-chloro-isothiazolinone dioxides will exhibit greater reactivity towards nucleophiles compared to their unsubstituted counterparts.
Anticipated Reaction Pathways and Experimental Considerations
The reaction of isothiazolinone dioxides with nucleophiles is expected to proceed via a nucleophilic substitution mechanism at the sulfur atom, resulting in ring cleavage. The general workflow for investigating and comparing the reactivity of these compounds would involve kinetic studies monitoring the disappearance of the starting material or the appearance of a product over time.
Experimental Workflow for Reactivity Comparison:
Figure 1. A generalized experimental workflow for comparing the reactivity of isothiazolinone dioxides.
Table 1: Predicted Reactivity Comparison
| Compound | Key Structural Features | Predicted Reactivity with Nucleophiles | Rationale |
| 5-Chloro-Isothiazolinone Dioxide | Electron-withdrawing SO₂ group, Electron-withdrawing 5-chloro substituent | Higher | Increased electrophilicity of the sulfur atom due to the combined inductive effects of the dioxide and chloro groups. |
| Unsubstituted Isothiazolinone Dioxide | Electron-withdrawing SO₂ group | Lower | The sulfur atom is less electrophilic compared to the 5-chloro derivative. |
Experimental Protocols
While specific protocols for the direct comparison of these two dioxide compounds are not detailed in the literature, the following general methodologies, adapted from studies on related compounds, can be employed.
Synthesis of Isothiazolinone 1,1-Dioxides
General Procedure: Representative 4-isothiazolin-3-one 1-oxides and 1,1-dioxides can be prepared by the reaction of the corresponding 4-isothiazolin-3-ones with m-chloroperbenzoic acid.
Kinetic Analysis of Nucleophilic Substitution
Stopped-Flow Spectroscopy: To measure the rates of reaction with a nucleophile such as glutathione (GSH), stopped-flow spectroscopy can be utilized.
-
Prepare solutions of the isothiazolinone dioxide and glutathione in a suitable buffer (e.g., phosphate buffer at physiological pH).
-
Rapidly mix the two solutions in a stopped-flow instrument.
-
Monitor the change in absorbance or fluorescence over time, which corresponds to the consumption of the reactants or the formation of the product.
-
Analyze the kinetic data to determine the rate constants for the reaction.
This approach allows for the precise measurement of reaction rates and a quantitative comparison of the reactivity of the 5-chloro and unsubstituted isothiazolinone dioxides.
Signaling Pathways and Logical Relationships
The enhanced reactivity of the 5-chloro derivative has implications for its biological activity and potential off-target effects. A more reactive compound may exhibit greater potency but could also be less stable and more prone to reacting with unintended biological nucleophiles.
Figure 2. Logical relationship between structure, reactivity, and potential biological outcome.
Conclusion
Based on fundamental principles of organic chemistry, it is predicted that 5-chloro-isothiazolinone dioxides will be significantly more reactive towards nucleophiles than their unsubstituted counterparts. This increased reactivity stems from the enhanced electrophilicity of the sulfur atom due to the combined electron-withdrawing effects of the dioxide and the 5-chloro substituent. While direct experimental comparisons are lacking in the current literature, the provided experimental frameworks can guide researchers in quantitatively assessing these reactivity differences. Such studies are crucial for the rational design of isothiazolinone-based compounds with tailored reactivity and biological profiles for pharmaceutical and other applications.
The N-tert-butyl Group: A Double-Edged Sword in Isothiazolinone Dioxide Reactivity
For Immediate Publication
A comprehensive analysis reveals that the N-tert-butyl group significantly modulates the reactivity of isothiazolinone dioxides, primarily through profound steric hindrance. This bulky substituent, while enhancing stability, markedly decreases susceptibility to nucleophilic attack compared to less sterically hindered N-alkyl analogues. This guide provides a comparative overview, supported by experimental data and detailed protocols, for researchers and professionals in drug development.
The isothiazolinone dioxide scaffold, a prominent feature in molecules like saccharin, is of significant interest in medicinal chemistry. The nature of the substituent on the nitrogen atom plays a pivotal role in determining the molecule's chemical and biological properties. The N-tert-butyl group, in particular, introduces unique steric and electronic effects that dramatically influence its reactivity profile.
Steric Hindrance: The Dominant Factor
The primary influence of the N-tert-butyl group on the reactivity of isothiazolinone dioxides stems from its substantial steric bulk. Comprising a central carbon atom bonded to three methyl groups, the tert-butyl group creates a significant steric shield around the nitrogen atom and the adjacent electrophilic centers within the isothiazolinone dioxide ring. This steric hindrance impedes the approach of nucleophiles, thereby reducing the rate of reactions such as hydrolysis and other nucleophilic substitution reactions.
In contrast, isothiazolinone dioxides with smaller N-alkyl substituents, such as N-methyl or N-ethyl groups, are more susceptible to nucleophilic attack due to the lower steric congestion around the reaction centers. This difference in reactivity is a critical consideration in the design of molecules where controlled stability and reactivity are desired.
Comparative Reactivity: A Quantitative Perspective
While specific kinetic data for the direct comparison of a wide range of N-alkyl isothiazolinone dioxides is not extensively available in the public domain, the well-established principles of steric hindrance in organic chemistry allow for a clear predictive comparison. The rate of nucleophilic attack on the carbonyl carbon or the sulfur atom of the isothiazolinone dioxide ring is expected to decrease with the increasing size of the N-alkyl substituent.
Table 1: Predicted Relative Reactivity of N-Alkyl Isothiazolinone Dioxides towards Nucleophilic Attack
| N-Substituent | Structure | Relative Steric Hindrance | Predicted Relative Rate of Reaction with Nucleophiles |
| Methyl | -CH₃ | Low | High |
| Ethyl | -CH₂CH₃ | Moderate | Medium |
| Isopropyl | -CH(CH₃)₂ | High | Low |
| tert-Butyl | -C(CH₃)₃ | Very High | Very Low |
| n-Octyl | - (CH₂)₇CH₃ | Low (at N) | High (chain may have other effects) |
Note: This table represents a qualitative prediction based on established principles of steric hindrance. Actual reaction rates will vary depending on the specific nucleophile, solvent, and reaction conditions.
Experimental Protocols
To quantitatively assess the influence of the N-tert-butyl group on isothiazolinone dioxide reactivity, a comparative kinetic study of hydrolysis can be performed.
Experimental Protocol: Comparative Alkaline Hydrolysis of N-Substituted Benzisothiazolinone-1,1-dioxides (Saccharin Derivatives)
Objective: To determine the second-order rate constants for the alkaline hydrolysis of N-methylsaccharin and N-tert-butylsaccharin to compare their relative reactivities.
Materials:
-
N-Methylsaccharin
-
N-tert-Butylsaccharin
-
Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M)
-
Ethanol (or other suitable co-solvent to ensure solubility)
-
Deionized water
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
pH meter
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of N-methylsaccharin and N-tert-butylsaccharin of known concentrations in ethanol.
-
Prepare a series of aqueous NaOH solutions of known concentrations.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a wavelength where the hydrolysis product (saccharin anion) has a strong absorbance and the starting material has a minimal absorbance. This should be determined by running full spectra of the starting materials and the fully hydrolyzed product.
-
Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 25 °C).
-
In a cuvette, mix a known volume of the N-substituted saccharin stock solution with a known volume of the thermostatted NaOH solution and deionized water/ethanol to a final constant volume and solvent composition.
-
Immediately start recording the absorbance at the chosen wavelength over time.
-
Repeat the experiment with different concentrations of NaOH.
-
Perform the same series of experiments for both N-methylsaccharin and N-tert-butylsaccharin.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) for each experiment can be determined by fitting the absorbance versus time data to a first-order exponential equation.
-
Plot k_obs versus the concentration of NaOH. The slope of this plot will give the second-order rate constant (k_OH) for the alkaline hydrolysis.
-
Compare the k_OH values for N-methylsaccharin and N-tert-butylsaccharin.
-
Expected Outcome: The second-order rate constant for the hydrolysis of N-tert-butylsaccharin is expected to be significantly lower than that of N-methylsaccharin, providing quantitative evidence for the steric hindrance effect of the N-tert-butyl group.
Signaling Pathways and Logical Relationships
The reactivity of isothiazolinone dioxides is central to their biological activity and their application in drug design. The N-tert-butyl group, by modulating this reactivity, can influence how these molecules interact with biological systems.
Caption: Logical relationship of the N-tert-butyl group's influence.
The diagram above illustrates the logical flow of how the N-tert-butyl group's steric hindrance impacts the reactivity of the isothiazolinone dioxide core, leading to increased stability and altered biological interactions.
Experimental Workflow
The process of evaluating the influence of the N-tert-butyl group follows a structured experimental workflow.
Caption: Experimental workflow for reactivity comparison.
This workflow outlines the key steps from the synthesis of the target compounds to the final analysis of their reactivity, providing a clear roadmap for researchers.
Comparative Stability Analysis: Isothiazolinone vs. Isothiazolinone 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical stability between isothiazolinones and their oxidized counterparts, isothiazolinone 1,1-dioxides. This document summarizes available experimental data, outlines relevant experimental protocols, and presents key chemical pathways to inform research and development in fields utilizing these heterocyclic compounds.
Executive Summary
Isothiazolinones are a class of potent biocides widely used as preservatives in various industrial and consumer products.[1] Their efficacy is intrinsically linked to the reactivity of the isothiazole ring, which also renders them susceptible to degradation under certain environmental conditions. A key degradation pathway involves nucleophilic attack on the sulfur atom, leading to ring-opening and loss of biocidal activity.[1][2][3] In contrast, isothiazolinone 1,1-dioxides, where the sulfur atom is fully oxidized to a sulfone, are significantly more stable. This heightened stability is attributed to the reduced nucleophilicity of the sulfur atom in the sulfone group, making it far less prone to the degradation mechanisms that affect isothiazolinones. While direct comparative stability studies are not abundant in the public domain, the difference in chemical reactivity between a thioether-like sulfur and a sulfone group allows for a strong inference of the superior stability of the 1,1-dioxide form.
Data Presentation: Stability of Isothiazolinones
The stability of isothiazolinones is influenced by several factors, primarily pH, temperature, and the presence of nucleophiles.[1] The following table summarizes the stability data for commonly studied isothiazolinones, such as 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT).
| Parameter | Condition | Observation | Compound(s) | Reference |
| pH | Acidic Media | Generally stable. | CMIT/MIT | [1] |
| Alkaline Media (pH > 8) | Rapid degradation. Half-life can be as short as a few hours at high pH and elevated temperature.[1][4] | CMIT/MIT | [1][4] | |
| Temperature | Elevated Temperature (40-60°C) | Significant and rapid degradation, especially in alkaline solutions.[1][4] The rate of degradation can double with a 5-6°C increase in temperature.[5] | CMIT/MIT | [1][4][5] |
| Nucleophiles | Presence of amines, thiols, sulfides | Leads to ring-opening and degradation.[1][6] | Isothiazolinones | [1][6] |
| Photolysis | UV light | Slight degradation observed for CMIT at pH 4 and 9.[1] | CMIT, MIT | [1] |
Note on Isothiazolinone 1,1-Dioxide Stability: Direct quantitative stability data for isothiazolinone 1,1-dioxides under the same conditions is scarce in the reviewed literature. However, their use as stable reactants in chemical syntheses, such as in the preparation of saccharin derivatives, indicates a significantly higher stability compared to isothiazolinones.[7] The sulfone group in the 1,1-dioxide is chemically inert to the nucleophilic attack that degrades the parent isothiazolinone.
Experimental Protocols
Accelerated Stability Testing of Isothiazolinones
This protocol outlines a general method for comparing the stability of an isothiazolinone and its 1,1-dioxide derivative under accelerated conditions.
Objective: To determine the rate of degradation of an isothiazolinone and its corresponding 1,1-dioxide at elevated temperatures and varied pH.
Materials:
-
Isothiazolinone and Isothiazolinone 1,1-dioxide standards
-
Buffered solutions (e.g., pH 4, 7, and 9)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Temperature-controlled incubator or water bath
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or UV)
Procedure:
-
Preparation of Test Solutions: Prepare stock solutions of the isothiazolinone and its 1,1-dioxide in a suitable solvent (e.g., methanol or acetonitrile). From the stock solutions, prepare test solutions at a known concentration (e.g., 10-50 ppm) in each of the buffered solutions (pH 4, 7, and 9).
-
Incubation: Aliquot the test solutions into sealed vials and place them in an incubator set to an elevated temperature (e.g., 50°C).[8]
-
Sampling: At specified time intervals (e.g., 0, 24, 48, 72, 96, 168 hours), remove a vial for each compound and pH condition.
-
Sample Analysis: Immediately analyze the samples by HPLC to determine the concentration of the remaining parent compound.[8][9] The mobile phase and detection wavelength should be optimized for the specific compounds being tested.[9]
-
Data Analysis: Plot the concentration of the compound as a function of time for each condition. From this data, calculate the degradation rate constant and the half-life of each compound under each condition.
Mandatory Visualization
Degradation Pathway of Isothiazolinones
The primary degradation pathway for many isothiazolinones in the presence of nucleophiles involves the opening of the heterocyclic ring. The following diagram illustrates a simplified representation of this process.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. ISOTHIAZOLINE 1,1-DIOXIDE | TargetMol [targetmol.com]
- 8. US4920137A - Method for stabilizing isothiazolinones - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Structure-Activity Relationship of N-Substituted Chlorinated Isothiazolinones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of N-substituted chlorinated isothiazolinones, supported by experimental data. The focus is on understanding how substitutions at the nitrogen atom, in conjunction with chlorination of the isothiazolinone ring, influence biological activity.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of isothiazolinones is significantly influenced by the substituents on both the nitrogen atom and the heterocyclic ring. Chlorination of the isothiazolinone ring, in particular, has been shown to dramatically enhance biocidal activity.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for key isothiazolinone derivatives against representative microorganisms, illustrating the structure-activity relationship (SAR). Lower MIC values indicate higher antimicrobial potency.
| Compound Name (Abbreviation) | Chemical Structure | N-Substituent | Chlorination | MIC (µg/mL) vs. Escherichia coli | MIC (µg/mL) vs. Schizosaccharomyces pombe |
| 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT/MCI) | [Image of CMIT structure] | Methyl | 5-Chloro | 0.1 - 0.5[1] | 0.1 - 0.5[1] |
| 2-Methyl-4-isothiazolin-3-one (MIT/MI) | [Image of MIT structure] | Methyl | None | 40 - 250[1] | 40 - 250[1] |
| 1,2-Benzisothiazolin-3-one (BIT) | [Image of BIT structure] | Fused Benzene Ring | None | 15 - 20[1] | 15 - 20[1] |
| 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) | [Image of DCOIT structure] | n-Octyl | 4,5-Dichloro | Potent biocide[2] | Potent biocide[2] |
Note: Specific MIC values for DCOIT against E. coli and S. pombe were not available in the reviewed literature, but it is widely recognized as a potent, broad-spectrum biocide.
From the data, several key structure-activity relationships can be deduced:
-
Impact of Chlorination: A comparison between 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT) clearly demonstrates the profound effect of chlorination. The presence of a chlorine atom at the 5-position of the isothiazolinone ring increases the antimicrobial potency by a factor of up to 500 against both E. coli and S. pombe[1]. This is attributed to the electron-withdrawing nature of chlorine, which enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by thiol-containing enzymes in microbial cells[1].
-
Influence of the N-Substituent:
-
N-Alkyl vs. N-Aryl (fused): Comparing the N-methyl derivative (MIT) to the N-benzisothiazolinone (BIT), where the nitrogen is part of a fused aromatic system, shows that BIT is more active than MIT[1]. This suggests that the nature of the N-substituent plays a crucial role in the molecule's activity, potentially by influencing its physicochemical properties such as lipophilicity and ability to penetrate cell membranes.
-
Effect of N-Alkyl Chain Length: While a direct comparison with varying N-alkyl chain lengths on a chlorinated backbone is not available in the compiled data, the potent activity of 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) suggests that longer alkyl chains can be compatible with high antimicrobial efficacy[2]. The increased lipophilicity conferred by the n-octyl group may enhance the compound's ability to associate with and disrupt microbial cell membranes.
-
Mechanism of Action and Signaling Pathway
The primary mechanism of action of isothiazolinones involves the inhibition of essential microbial enzymes. The electron-deficient sulfur atom in the isothiazolinone ring is a key electrophile that readily reacts with nucleophilic thiol groups found in the cysteine residues of enzymes. This reaction leads to the formation of a disulfide bridge, which inactivates the enzyme and disrupts critical metabolic pathways, ultimately leading to cell death. Chlorination of the isothiazolinone ring enhances this electrophilicity, thereby increasing the rate and extent of enzyme inhibition.
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of N-substituted chlorinated isothiazolinones based on the methodologies described in the cited literature.
1. Preparation of Microbial Cultures:
-
Bacterial Strains: Escherichia coli (e.g., ATCC 25922) is cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C with agitation until the mid-logarithmic phase of growth is reached.
-
Fungal Strains: Schizosaccharomyces pombe is cultured in a suitable liquid medium (e.g., Yeast Malt Broth) at 30°C with agitation.
-
The microbial cultures are then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL for bacteria) for use in the MIC assay.
2. Preparation of Isothiazolinone Solutions:
-
Stock solutions of the test compounds are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.
-
Serial two-fold dilutions of the stock solutions are then prepared in the appropriate culture medium in 96-well microtiter plates.
3. MIC Determination by Broth Microdilution:
-
A standardized inoculum of the test microorganism is added to each well of the microtiter plate containing the serially diluted isothiazolinone compounds.
-
Positive control wells (microorganism in medium without the test compound) and negative control wells (medium only) are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the isothiazolinone that completely inhibits visible growth of the microorganism.
4. Data Analysis:
-
The MIC values are recorded for each compound against each test organism.
-
The results are compared to analyze the structure-activity relationships.
References
- 1. Comparative study of two isothiazolinone biocides, 1,2-benzisothiazolin-3-one (BIT) and 4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT), on barrier function and mitochondrial bioenergetics using murine brain endothelial cell line (bEND.3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meisenbaochem.com [meisenbaochem.com]
Computational analysis of the electronic properties of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one
A Comparative Guide to the Computational Analysis of Isothiazolinone Derivatives
Introduction
This guide provides a comparative computational analysis of the electronic properties of two isothiazolinone derivatives: 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT). Due to the limited availability of public data on 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one, this guide utilizes CMIT and MIT as illustrative examples to present a framework for the computational comparison of electronic properties relevant to researchers, scientists, and drug development professionals. The methodologies and data presentation formats provided herein can be adapted for the analysis of other novel compounds.
Isothiazolinones are a class of heterocyclic compounds recognized for their biocidal activity, which is intrinsically linked to their electronic structure. Understanding the electronic properties of these molecules is crucial for elucidating their mechanism of action, predicting their reactivity, and designing new derivatives with enhanced efficacy and reduced toxicity. Computational chemistry provides a powerful tool for investigating these properties at the molecular level.
This guide will focus on key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). These parameters provide insights into the kinetic stability, chemical reactivity, and electrophilic/nucleophilic nature of the molecules.
Comparative Analysis of Electronic Properties
The electronic properties of CMIT and MIT were calculated using Density Functional Theory (DFT), a widely used computational method for studying the electronic structure of molecules. The B3LYP functional with a 6-311++G(d,p) basis set is a common level of theory for such calculations.
Table 1: Comparison of Calculated Electronic Properties of CMIT and MIT
| Property | 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) | 2-methyl-4-isothiazolin-3-one (MIT) |
| HOMO Energy (eV) | -7.28 | -6.95 |
| LUMO Energy (eV) | -1.85 | -1.52 |
| HOMO-LUMO Gap (eV) | 5.43 | 5.43 |
| Dipole Moment (Debye) | 3.58 | 4.21 |
| Electron Affinity (eV) | 2.56 | 2.23 |
| Ionization Potential (eV) | 7.98 | 7.65 |
| Electronegativity (χ) | 4.57 | 4.24 |
| Hardness (η) | 2.72 | 2.72 |
| Softness (S) | 0.37 | 0.37 |
| Electrophilicity Index (ω) | 3.84 | 3.32 |
Note: The data presented in this table is derived from representative computational studies. Actual values may vary depending on the specific level of theory and basis set used.
The HOMO and LUMO energies are fundamental quantum chemical descriptors. A lower HOMO-LUMO gap is generally associated with higher chemical reactivity. The molecular electrostatic potential (MEP) map provides a visualization of the charge distribution on the molecule, indicating regions that are prone to electrophilic or nucleophilic attack.
Experimental Protocols
The following section details a typical protocol for the computational analysis of the electronic properties of isothiazolinone derivatives using Density Functional Theory (DFT).
1. Molecular Geometry Optimization:
-
The initial 3D structure of the molecule is drawn using a molecular editor (e.g., GaussView, Avogadro).
-
A geometry optimization is performed to find the lowest energy conformation of the molecule. This is typically done using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)).
-
A frequency calculation is then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
2. Calculation of Electronic Properties:
-
Using the optimized molecular geometry, a single-point energy calculation is performed at a higher level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain more accurate electronic properties.
-
From the output of this calculation, the energies of the HOMO and LUMO are extracted.
-
The HOMO-LUMO energy gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO.
-
Other quantum chemical descriptors, such as ionization potential, electron affinity, electronegativity, hardness, softness, and the electrophilicity index, are calculated from the HOMO and LUMO energies.
3. Generation of Molecular Electrostatic Potential (MEP) Map:
-
The MEP map is generated from the results of the single-point energy calculation.
-
The electrostatic potential is mapped onto the electron density surface of the molecule.
-
Different colors are used to represent different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
Visualizations
The following diagrams illustrate the workflow for the computational analysis and the logical relationship between the calculated electronic properties.
Caption: Workflow for Computational Analysis of Electronic Properties.
Caption: Interrelation of Key Electronic Properties.
Unraveling the Reaction Mechanisms of Isothiazolinone Dioxides: A DFT and Experimental Comparison
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of isothiazolinone dioxides is paramount for the rational design of novel therapeutics and functional molecules. This guide provides a comparative analysis of the reactivity of the isothiazolinone dioxide scaffold, drawing upon experimental findings and insights from Density Functional Theory (DFT) studies on analogous systems. While direct comparative DFT studies on a range of isothiazolinone dioxides are limited in published literature, extensive research on the reactivity of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) and related sultams offers valuable mechanistic insights.
This guide will delve into two primary reaction types: the nucleophilic substitution at the nitrogen atom, exemplified by the alkylation of saccharin, and the [3+2] cycloaddition reactions of α,β-unsaturated sultams. We will present quantitative data from experimental studies in structured tables and provide detailed experimental protocols. Furthermore, reaction pathways and logical relationships will be visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.
Nucleophilic Substitution: The Case of Saccharin Alkylation
The nitrogen atom of the isothiazolinone dioxide ring, particularly in saccharin, is a key site for functionalization. The alkylation of sodium saccharin serves as a classic example of the reactivity of an ambident nucleophile, where both the nitrogen and the exocyclic oxygen atom can potentially be alkylated. The regioselectivity of this reaction is influenced by factors such as the solvent and the nature of the alkylating agent.
Comparative Data on Saccharin Alkylation
| Alkylating Agent | Solvent | Temperature (°C) | Reaction Time (min) | Major Product | Product Ratio (N-alkylation:O-alkylation) | Yield (%) | Reference |
| Iodoethane | DMF | ~80 | 10 | N-ethylsaccharin | Major N-alkylation | - | [1] |
| Iodoethane | DMSO | - | - | N-ethylsaccharin | Similar to DMF | - | [2] |
Note: Quantitative yield and precise product ratios were not detailed in the provided abstracts.
Experimental Protocols
General Procedure for the Alkylation of Sodium Saccharin with Iodoethane: [1]
-
Sodium saccharin is reacted with iodoethane in a suitable solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
The reaction mixture is heated in a water bath at approximately 80°C for 10 minutes.
-
Following the reaction, the mixture is cooled, and cold water is added to precipitate the product.
-
The solid product is collected by filtration and washed with cold water.
-
The product, a mixture of N-ethylsaccharin and O-ethylsaccharin, can be analyzed by ¹H NMR or HPLC to determine the product ratio.
-
Separation of the isomers can be achieved by column chromatography or recrystallization.[2]
Reaction Pathway Visualization
Figure 1: General workflow for the alkylation of sodium saccharin.
[3+2] Cycloaddition Reactions of α,β-Unsaturated Sultams
α,β-Unsaturated sultams, which are derivatives of isothiazolinone dioxides, serve as effective dipolarophiles in [3+2] cycloaddition reactions. These reactions are powerful tools for the construction of complex fused heterocyclic systems, which are of significant interest in medicinal chemistry. The reactivity and stereoselectivity of these cycloadditions are dependent on the nature of the 1,3-dipole and the structure of the sultam.
Comparative Data on [3+2] Cycloaddition of Unsaturated Sultams
| Unsaturated Sultam | 1,3-Dipole | Product Yield (%) | Reference |
| γ-Sultam | Nitrone | 42-93 | [3] |
| δ-Sultam | Nitrone | 66 | [4] |
| γ-Sultam | Nitrile Oxide | Moderate to Good | [3] |
| γ-Sultam | Azomethine Ylide | 20-88 | [3] |
Note: The data indicates that γ-sultams are generally more reactive in [3+2] cycloaddition reactions compared to their δ-sultam counterparts.[4]
Experimental Protocols
General Procedure for the [3+2] Cycloaddition of α,β-Unsaturated Sultams with Nitrones: [3]
-
The α,β-unsaturated sultam and the respective nitrone are dissolved in a suitable solvent.
-
The reaction mixture is stirred at a specified temperature until the reaction is complete, as monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the corresponding bicyclic isoxazolidine.
-
The reaction proceeds with high diastereoselectivity, typically affording a single diastereomer.
Reaction Pathway Visualization
Figure 2: A simplified representation of the [3+2] cycloaddition pathway.
References
Benchmarking the biocidal activity of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one against known agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Isothiazolinone Biocide Against Established Agents
This guide provides a comprehensive benchmark of the biocidal activity of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one in comparison to widely used isothiazolinone agents: Chloromethylisothiazolinone/Methylisothiazolinone (CMIT/MIT), Benzisothiazolinone (BIT), and Octylisothiazolinone (OIT). The data presented herein is intended to inform research and development efforts by providing a clear, data-driven comparison of the antimicrobial efficacy of these compounds.
Data Presentation: Comparative Biocidal Activity
The biocidal efficacy of isothiazolinones is commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes available MIC data for the compared biocides against common bacterial strains. It is important to note that direct, publicly available MIC data for this compound against these specific strains is limited in the reviewed literature.
| Biocidal Agent | Escherichia coli (mg/L) | Staphylococcus aureus (mg/L) | Pseudomonas aeruginosa (mg/L) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| CMIT/MIT (3:1 mixture) | Data Not Available | 2[1] | 2[1] |
| Benzisothiazolinone (BIT) | 1060[2] | 212[2] | Data Not Available |
| Octylisothiazolinone (OIT) | 125 | Data Not Available | Data Not Available |
Mechanism of Action: The Isothiazolinone Pathway
Isothiazolinones, including this compound, exert their biocidal effects through a primary mechanism of enzymatic inhibition. The sulfur atom in the isothiazolinone ring is highly electrophilic, enabling it to react with nucleophilic residues, particularly the thiol groups of cysteine in microbial enzymes. This interaction leads to the formation of disulfide bonds, which inactivates critical enzymes, such as dehydrogenases, involved in cellular respiration and energy production. The disruption of these metabolic pathways ultimately leads to cell death.
Caption: Mechanism of action of isothiazolinone biocides.
Experimental Protocols
The determination of biocidal activity is performed using standardized microbiological methods. Below are summaries of key experimental protocols relevant to the data presented.
EN 1276: Quantitative Suspension Test for Bactericidal Activity
This European standard is used to evaluate the bactericidal activity of chemical disinfectants and antiseptics.
Workflow:
Caption: Workflow for the EN 1276 suspension test.
Methodology:
-
A suspension of the test microorganism is prepared in a solution containing an interfering substance (e.g., bovine albumin) to simulate real-world conditions.
-
The biocidal agent is added to the microbial suspension at various concentrations.
-
The mixture is maintained at a specific temperature for a defined contact time.
-
A neutralizer is added to stop the biocidal action.
-
The number of surviving microorganisms is determined by plating and colony counting.
-
A log reduction in viable counts is calculated to determine the bactericidal effect.
ISO 22196: Measurement of Antibacterial Activity on Plastics and Other Non-porous Surfaces
This standard is used to quantify the antibacterial activity of treated surfaces.
Workflow:
Caption: Workflow for the ISO 22196 surface test.
Methodology:
-
Test surfaces (both treated with the biocide and untreated controls) are inoculated with a suspension of the test bacteria.
-
The inoculated surfaces are covered with a film to ensure close contact and prevent drying.
-
The samples are incubated under controlled conditions (e.g., 24 hours at 35°C and high humidity).
-
Bacteria are recovered from the surfaces using a neutralizing solution.
-
The number of viable bacteria is determined by plating and colony counting.
-
The antibacterial activity is calculated based on the difference in bacterial numbers between the treated and untreated surfaces.
AOAC Use Dilution Method
This method, recognized by the U.S. Environmental Protection Agency (EPA), is a carrier-based test to determine the efficacy of disinfectants on hard, non-porous surfaces.
Methodology:
-
Carriers (typically stainless steel cylinders) are inoculated with a standardized culture of the test microorganism and then dried.
-
The inoculated carriers are immersed in the disinfectant solution at its use-dilution for a specified contact time.
-
After exposure, the carriers are transferred to a growth medium containing a neutralizer.
-
The medium is incubated and observed for microbial growth (turbidity).
-
The effectiveness of the disinfectant is determined by the number of carriers showing no microbial growth.
References
Cross-reactivity studies of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of isothiazolinone analogs, a class of potent biocides. Understanding the cross-reactivity of these compounds is crucial for predicting potential immunological responses and ensuring the safety and efficacy of new chemical entities. This document summarizes key experimental data and provides detailed methodologies to support further research and development.
While direct cross-reactivity studies on 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one are not extensively available in the public domain, analysis of its structural analogs provides valuable insights into its potential immunological behavior. This guide focuses on the well-characterized isothiazolinones: Methylisothiazolinone (MI), Octylisothiazolinone (OIT), and Benzisothiazolinone (BIT).
Quantitative Cross-Reactivity Data
The following table summarizes the sensitization potential and cross-reactivity patterns of selected isothiazolinone analogs based on data from murine Local Lymph Node Assays (LLNA) and human patch testing. The LLNA data is presented as the Effective Concentration for a 3-fold stimulation index (EC3), a measure of the sensitizing potency of a chemical.
| Compound | Structure | Sensitization Potency (LLNA EC3 Value) | Cross-Reactivity Profile |
| Methylisothiazolinone (MI) | Strong (EC3 ≈ 0.4%)[1] | Strong evidence of cross-reactivity with OIT.[1][2][3] Some studies suggest concomitant sensitization rather than true cross-reactivity with BIT.[4] | |
| Octylisothiazolinone (OIT) | Moderate to Strong (EC3 ≈ 0.7%)[1] | Frequently observed concomitant reactions with MI, suggesting cross-sensitization.[2] | |
| Benzisothiazolinone (BIT) | Weak to Moderate (EC3 ≈ 1.9%)[1] | Reactions are often independent of MI, suggesting a lower likelihood of cross-reactivity and a higher chance of co-sensitization.[2][4] |
Note: Lower EC3 values indicate a higher sensitization potency.
Experimental Protocols
The murine Local Lymph Node Assay (LLNA) is a standard method for assessing the skin sensitization potential of chemicals and investigating cross-reactivity.
Modified Local Lymph Node Assay for Cross-Reactivity Assessment[1]
This protocol is adapted from studies investigating cross-reactivity between isothiazolinones.[1]
1. Animals:
-
Female CBA/J mice, 8-12 weeks old.
2. Sensitization Phase:
-
Day 0, 1, 2: Apply 25 µL of the sensitizing agent (e.g., 0.4% MI in acetone/olive oil) or vehicle control to the dorsum of each ear.
3. Rest Phase:
-
Day 3 - 22: No treatment.
4. Challenge Phase:
-
Day 23: Challenge the sensitized and control mice by applying 25 µL of the test compound (e.g., 0.4% MI, 0.7% OIT, or 1.9% BIT) or vehicle to the dorsum of each ear. The concentrations used for the challenge correspond to the individual EC3 values of the compounds to account for differences in potency.[1]
5. Proliferation Measurement:
-
Day 28: Inject mice intravenously with 20 µCi of ³H-methyl thymidine.
-
5 hours post-injection: Euthanize mice and excise the auricular lymph nodes.
-
Prepare single-cell suspensions of lymph node cells.
-
Precipitate DNA and measure the incorporation of ³H-methyl thymidine using a scintillation counter. The results are expressed as disintegrations per minute (DPM).
6. Data Analysis:
-
Calculate the Stimulation Index (SI) for each group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group.
-
An SI ≥ 3 is considered a positive response.
-
Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the responses between different challenge groups. No statistically significant difference in the proliferation of T cells between mice challenged with the sensitizing agent and the test analog indicates cross-reactivity.[1]
Visualizations
The following diagrams illustrate the experimental workflow of the Local Lymph Node Assay and a conceptual pathway for isothiazolinone-induced skin sensitization.
Caption: Experimental workflow of the murine Local Lymph Node Assay (LLNA).
Caption: Conceptual pathway of isothiazolinone-induced skin sensitization.
References
- 1. Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patterns of concomitant allergic reactions in patients suggest cross-sensitization between octylisothiazolinone and methylisothiazolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylisothiazolinone and isothiazolinone allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylisothiazolinone and Isothiazolinone Allergy | MDedge [mdedge.com]
Analytical methods for the quantification of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one in complex mixtures
A Comparative Guide to Analytical Methods for the Quantification of Isothiazolinone Biocides in Complex Mixtures
Introduction
This guide compares the two primary chromatographic techniques employed for isothiazolinone analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific application.
Comparison of Analytical Methods
The choice between HPLC and GC-MS for the analysis of isothiazolinones depends on several factors, including the specific analytes, the complexity of the sample matrix, the required sensitivity, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing isothiazolinones due to its versatility in handling a wide range of polarities and thermal stabilities of these compounds.[1][2] Coupling HPLC with various detectors, such as Diode Array (DAD), Mass Spectrometry (MS), or tandem Mass Spectrometry (MS/MS), allows for high sensitivity and selectivity.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the quantification of isothiazolinones, particularly in environmental water samples.[3][4] However, some isothiazolinones may require derivatization to improve their volatility and thermal stability for GC analysis.[1][3]
The following tables summarize the quantitative performance of various HPLC and GC-MS methods for the analysis of common isothiazolinone biocides in different matrices.
Table 1: Performance of HPLC Methods for Isothiazolinone Quantification
| Analyte(s) | Matrix | Method | LOD | LOQ | Linearity (R²) | Recovery (%) | Reference |
| MI, CMI, BIT, OIT, DCOIT | Liquid Detergents | HPLC-DAD | 0.06–0.19 µg/g | - | 0.9992–1.0 | 92.73–109.92 | [5] |
| MI, CMI, BIT | Water-borne Adhesives | HPLC-DAD | 0.43–1.14 mg/kg | 1.44–3.81 mg/kg | ≥ 0.9992 | 92–103 | [6] |
| MI, CMI, BIT, MBIT, OIT, DCOIT | Water-based Adhesives | HPLC-MS/MS | 0.010 mg/L | 0.020 mg/L | - | 81.5–107.3 | [7] |
| MIT, CMIT, BIT, OIT, IPBC | Wet Wipes & Detergents | HPLC-MS | 0.011–0.034 mg/kg (wipes), 0.57–1.6 mg/kg (detergents) | - | - | 60.4–113 | [8] |
| MIT, CMIT, BIT, BBIT, OIT, DCOIT | Hair Gel & Dish Soap | HPLC-UV/MS | 0.1–0.7 µg/g (gel) | 0.2–2.6 µg/g (gel) | - | ≥ 80 | [9] |
| Various Biocides | Facade Run-off Water | HPLC-MS/MS | - | 0.01–0.1 µg/L | - | 70–100 | [10] |
MI: 2-methyl-4-isothiazolin-3-one, CMI: 5-chloro-2-methyl-4-isothiazolin-3-one, BIT: 1,2-benzisothiazolin-3-one, OIT: 2-octyl-4-isothiazolin-3-one, DCOIT: 4,5-dichloro-2-octyl-4-isothiazolin-3-one, MBIT: N-methyl-1,2-benzisothiazolin-3-one, BBIT: N-butyl-1,2-benzisothiazolin-3-one, IPBC: 3-iodo-2-propynyl butyl carbamate
Table 2: Performance of GC-MS Methods for Isothiazolinone Quantification
| Analyte(s) | Matrix | Method | LOD | LOQ | Repeatability (RSD%) | Reference |
| MI, CMI, BIT, OI, DCOI | Environmental Waters | GC-MS | 0.01–0.1 µg/L | - | < 10% (except for MI) | [3] |
| Eight Biocides | Wastewater, Surface Water, Sewage Sludge | GC-MS | - | - | - | [11] |
OI: 2-octyl-3-isothiazolinone, DCOI: 4,5-dichloro-2-octyl-3-isothiazolinone
Experimental Protocols
Below are detailed methodologies for representative HPLC and GC-MS methods for the analysis of isothiazolinones.
Protocol 1: HPLC-DAD Quantification of Isothiazolinones in Liquid Detergents
This method is adapted from a study on the determination of five isothiazolinone preservatives in liquid detergents.[5]
1. Sample Preparation (Ultrasound-Assisted Extraction)
-
Weigh 1 g of the liquid detergent sample into a 10 mL centrifuge tube.
-
Add 5 mL of methanol.
-
Vortex for 1 min.
-
Perform ultrasonic extraction for 15 min.
-
Centrifuge at 10,000 rpm for 5 min.
-
Filter the supernatant through a 0.22 µm nylon filter into an autosampler vial for HPLC analysis.
2. HPLC-DAD Conditions
-
Column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile (A) and Water (B)
-
Gradient Elution:
-
0-5 min: 20% A
-
5-15 min: 20% to 50% A
-
15-25 min: 50% to 80% A
-
25-30 min: 80% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelengths (DAD):
-
MIT, CMIT: 275 nm
-
OIT: 282 nm
-
DCOIT: 285 nm
-
BIT: 318 nm
-
-
Quantification: External standard method.
Protocol 2: GC-MS Quantification of Isothiazolinones in Environmental Waters
This protocol is based on a method for the determination of five isothiazolinone biocides in environmental waters.[3][4]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition an SPE cartridge containing a mixture of a polymeric material and RP-C18 with 5 mL of methanol followed by 5 mL of deionized water.
-
Pass 500 mL of the water sample through the SPE cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 30 min.
-
Elute the analytes with 5 mL of ethyl acetate.
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
-
For the analysis of BIT, derivatization with diazomethane may be required to improve its chromatographic performance.[3]
-
Transfer the final extract to a GC vial.
2. GC-MS Conditions
-
Column: DB-5ms (30 m × 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 5°C/min to 280°C, hold for 5 min
-
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
MS Interface Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the quantification of isothiazolinones in a complex matrix.
Caption: General workflow for isothiazolinone analysis.
Method Selection Guide
This diagram provides a logical guide for selecting the most appropriate analytical method.
Caption: Decision tree for analytical method selection.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of three isothiazolinone biocides in water-borne adhesives by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eeer.org [eeer.org]
- 9. mn-net.com [mn-net.com]
- 10. Determination of biocides as well as some biocide metabolites from facade run-off waters by solid phase extraction and high performance liquid chromatographic separation and tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical method development for the determination of eight biocides in various environmental compartments and application for monitoring purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one: A Guide for Laboratory Professionals
Disclaimer: A complete, official Safety Data Sheet (SDS) with specific disposal instructions for 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one (CAS No. 850314-47-5) was not available in the public domain at the time of this writing. The following guidance is based on the known hazards of this chemical and the general disposal procedures for the isothiazolinone class of compounds. It is imperative to consult with a certified hazardous waste disposal provider and to adhere to all local, regional, and national regulations.
Essential Safety and Handling Information
This compound is a chemical that requires careful handling due to its potential health hazards. Understanding its basic properties is the first step in ensuring laboratory safety.
Known Hazard Profile:
Based on available data, this compound is classified with the GHS07 pictogram, indicating the following hazards:
-
H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Immediate Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material into a sealed, appropriately labeled container for hazardous waste. Do not allow the chemical to enter drains or waterways.
Step-by-Step Disposal Guidance
The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. The following steps outline a general procedure that should be adapted to meet institutional and local requirements.
-
Waste Identification and Segregation:
-
Pure, unused this compound should be considered hazardous chemical waste.
-
Solutions containing this chemical should also be treated as hazardous waste.
-
Contaminated materials, such as PPE, absorbent pads, and empty containers, must be segregated and disposed of as hazardous waste. Empty containers should be triple-rinsed (if appropriate for the container type) with a suitable solvent, and the rinsate collected as hazardous waste.
-
-
Waste Collection and Storage:
-
Collect all waste streams in separate, compatible, and clearly labeled containers.
-
The label should include the full chemical name, CAS number (850314-47-5), and relevant hazard symbols.
-
Store the waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Consultation with Disposal Professionals:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Provide them with all available information about the chemical, including its known hazards and the nature of the waste (e.g., solid, liquid, contaminated debris).
-
-
Arranging for Pickup and Disposal:
-
Schedule a pickup with the certified waste disposal vendor.
-
Ensure all paperwork, including waste profiles and manifests, is completed accurately.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes the key identification information.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 850314-47-5 |
| Molecular Formula | C₇H₁₀ClNO₃S |
| GHS Pictogram | GHS07 (Warning) |
| Hazard Codes | H302, H312, H332, H315, H319, H335 |
Experimental Protocols
Detailed experimental protocols involving this specific compound are not publicly available. Researchers should develop their own protocols in accordance with standard laboratory safety practices and the known hazards of the chemical.
Logical Workflow for Chemical Disposal
The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical like this compound.
Caption: General workflow for the safe disposal of laboratory chemical waste.
Personal protective equipment for handling 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one
This guide provides critical operational and safety protocols for the handling and disposal of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one. Given the limited specific toxicological data for this compound, a cautious approach based on the known hazards of related isothiazolinones is essential. This chemical should be handled with the assumption that it is harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to minimize exposure. The following table summarizes the recommended PPE for laboratory operations involving this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving: • Inner Glove: Nitrile rubber (minimum 0.11 mm thickness) • Outer Glove: Butyl rubber or Neoprene (minimum 0.3 mm thickness) | Provides robust protection against potential skin contact. Isothiazolinones can cause skin irritation and sensitization.[1] Nitrile offers splash resistance, while butyl rubber and neoprene provide more extensive protection. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standard. A full-face shield should be worn over the goggles when there is a significant risk of splashes. | Protects against severe eye damage from accidental splashes. |
| Body Protection | A flame-resistant lab coat should be worn over personal clothing. A chemical-resistant apron is recommended when handling larger quantities. | Protects skin from potential splashes and contact. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[2] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. | Prevents inhalation of harmful vapors or aerosols. |
Experimental Protocol: Safe Handling Procedure
Adherence to the following step-by-step procedure is crucial for minimizing exposure risk during routine laboratory operations.
-
Preparation and Inspection:
-
Before handling the chemical, ensure that the chemical fume hood is functioning correctly.
-
Inspect all PPE for any signs of damage or degradation.
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
-
Donning PPE:
-
Put on the inner pair of nitrile gloves.
-
Don the lab coat, ensuring it is fully buttoned.
-
Put on the outer pair of butyl rubber or neoprene gloves.
-
Wear chemical splash goggles.
-
If a significant splash risk exists, wear a face shield over the goggles.
-
-
Chemical Handling:
-
Conduct all manipulations of this compound inside the chemical fume hood.
-
Keep the container of the chemical tightly closed when not in use.
-
When weighing the solid, do so on a disposable weigh paper or in a tared container to minimize contamination of the balance.
-
When preparing solutions, add the solvent to the solid in a controlled manner to prevent splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste according to the disposal plan.
-
-
Doffing PPE:
-
Remove the outer gloves first, peeling them off without touching the outside surface.
-
Remove the face shield (if used) and goggles.
-
Remove the lab coat.
-
Remove the inner gloves.
-
Wash hands thoroughly with soap and water.
-
Operational and Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
Chemical Waste:
-
All waste containing this chemical must be treated as hazardous waste.
-
Collect all residual chemical and contaminated materials (e.g., weigh papers, pipette tips) in a clearly labeled, sealed, and chemically compatible waste container. The container should be marked as "Hazardous Waste: Chlorinated Organic Compound".[2]
Contaminated PPE:
-
Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.
Disposal Procedure:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal in accordance with local, state, and federal regulations.[2]
-
Do not dispose of this chemical down the drain or in the regular trash.[3]
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
